molecular formula C4H3CaNO7 B13769752 Calcium citrate maleate

Calcium citrate maleate

カタログ番号: B13769752
分子量: 217.15 g/mol
InChIキー: JNXSXSPPBNNOTN-UAIGNFCESA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium citrate maleate is a useful research compound. Its molecular formula is C4H3CaNO7 and its molecular weight is 217.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C4H3CaNO7

分子量

217.15 g/mol

IUPAC名

calcium;(Z)-but-2-enedioate;nitric acid

InChI

InChI=1S/C4H4O4.Ca.HNO3/c5-3(6)1-2-4(7)8;;2-1(3)4/h1-2H,(H,5,6)(H,7,8);;(H,2,3,4)/q;+2;/p-2/b2-1-;;

InChIキー

JNXSXSPPBNNOTN-UAIGNFCESA-L

異性体SMILES

C(=C\C(=O)[O-])\C(=O)[O-].[N+](=O)(O)[O-].[Ca+2]

正規SMILES

C(=CC(=O)[O-])C(=O)[O-].[N+](=O)(O)[O-].[Ca+2]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium citrate (B86180) malate (B86768) (CCM) is a water-soluble calcium supplement that is a salt of calcium, citric acid, and malic acid.[1] Its variable composition and high bioavailability make it a subject of significant interest in nutritional science and pharmaceutical development.[2][3] Unlike other calcium salts, CCM exhibits enhanced solubility in both acidic and neutral solutions, a characteristic that contributes to its superior absorption in the gastrointestinal tract.[4][5] This technical guide provides a comprehensive overview of the core chemical properties of calcium citrate malate, detailed experimental protocols for its characterization, and a visualization of its absorption pathway.

Chemical and Physical Properties

Calcium citrate malate is a complex of calcium, citrate, and malate with a variable molar ratio.[6] The specific ratio of these components influences the overall properties of the compound. It is typically a white to off-white, odorless, crystalline powder or granule.[6][7]

PropertyValueReferences
Molecular Formula Variable; e.g., Ca₆(C₆H₅O₇)₂(C₄H₄O₅)₃·6H₂O[8]
Molecular Weight Variable; e.g., 1123.0 g/mol for the hexahydrate[8]
Appearance White to off-white crystalline powder or granules[6][7]
Odor Odorless[7]
pH (1% solution) Approximately 6.0 - 6.5[5][9]
Bulk Density (loose) ≥ 0.50 g/cm³[10]
Tapped Density 1.0 - 1.3 g/cm³[7]
Melting Point Decomposes upon heating[7]
Stability Decomposes at temperatures above 100 °C[5]

Solubility Profile

A key characteristic of calcium citrate malate is its high solubility in water across a range of pH values, which is a primary contributor to its enhanced bioavailability compared to other calcium salts like calcium carbonate and calcium citrate.[1][2]

ConditionSolubilityReferences
Water at 20 °C 0.5 g/100 mL (for a 5:2:2 molar ratio)[5][11]
Aqueous Solution at Gastric pH (e.g., pH 2.0) High, with 80-90% of soluble calcium in ionic form.[1]
Aqueous Solution at Intestinal pH (e.g., pH 7.0) Forms significantly higher levels of soluble complexes compared to other calcium salts.[1]
1% Acetic Acid More soluble than calcium citrate or calcium malate.[5]
10% Acetic Acid More soluble than calcium citrate or calcium malate.[5]

Experimental Protocols

Determination of Calcium Content by Titration

This method is adapted from the United States Pharmacopeia (USP) monograph for Calcium Citrate Malate.[12][13]

Principle: Calcium is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH using a suitable indicator.

Reagents and Equipment:

  • 0.05 M Edetate Disodium (EDTA) solution, standardized

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxy Naphthol Blue indicator

  • 250 mL beaker

  • Magnetic stirrer and stir bar

  • 50 mL burette

Procedure:

  • Accurately weigh approximately 350 mg of the calcium citrate malate sample.

  • Transfer the sample to a 250 mL beaker.

  • Add 10 mL of deionized water and 3 mL of 3 N hydrochloric acid, and swirl to dissolve the sample.

  • Add 90 mL of deionized water and a magnetic stir bar.

  • While stirring, add 30 mL of 0.05 M EDTA solution from the burette.

  • Add 25 mL of 1 N sodium hydroxide.

  • Add approximately 150 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

  • Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.

  • Record the total volume of EDTA solution used.

  • Perform a blank titration using the same procedure without the sample.

  • Calculate the percentage of calcium in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the calcium citrate malate complex by measuring the absorption of infrared radiation.

Equipment:

  • Fourier-Transform Infrared Spectrometer with an appropriate detector.

  • Sample holder (e.g., for KBr pellets or ATR).

Procedure (using KBr pellet method):

  • Dry the calcium citrate malate sample to remove any unbound water.

  • Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Characteristic peaks for citrate and malate carboxylate groups are expected in the regions of approximately 1600-1550 cm⁻¹ (asymmetric stretching) and 1450-1380 cm⁻¹ (symmetric stretching).[8][14][15][16]

X-ray Diffraction (XRD)

Principle: XRD is used to determine the crystalline structure of calcium citrate malate. The diffraction pattern is a fingerprint of the crystalline arrangement of atoms.

Equipment:

  • X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

  • Sample holder.

Procedure:

  • Grind the calcium citrate malate sample to a fine powder to ensure random orientation of the crystallites.

  • Mount the powdered sample onto the sample holder.

  • Place the sample holder in the X-ray diffractometer.

  • Set the instrument parameters, including the angular range (e.g., 2θ from 5° to 80°), step size, and scan speed.

  • Initiate the X-ray scan.

  • The resulting diffractogram will show peaks at specific 2θ angles, which can be used to identify the crystalline phases present by comparison with reference patterns.[17][18]

Particle Size Analysis by Laser Diffraction

Principle: This technique measures the particle size distribution by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[6][19]

Equipment:

  • Laser diffraction particle size analyzer.

  • Wet or dry dispersion unit.

  • Appropriate dispersant (for wet analysis).

Procedure (using wet dispersion):

  • Select a suitable dispersant in which calcium citrate malate is poorly soluble to avoid dissolution during measurement.

  • Prepare a suspension of the sample in the dispersant. Sonication may be used to break up agglomerates.

  • Add the suspension to the dispersion unit of the instrument until the optimal obscuration level is reached, as recommended by the instrument manufacturer.

  • Start the measurement. The instrument will circulate the suspension through the measurement cell and record the light scattering pattern.

  • The software will then calculate the particle size distribution based on an appropriate optical model (e.g., Mie theory).[6]

Determination of Bulk and Tapped Density

Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume, including the interparticle void volume. Tapped density is determined after mechanically tapping a graduated cylinder containing the powder until a constant volume is achieved.[20][21][22][23][24]

Equipment:

  • Graduated cylinder (e.g., 100 mL).

  • Balance.

  • Mechanical tapping apparatus.

Procedure:

  • Bulk Density: a. Weigh a known mass of the calcium citrate malate powder. b. Gently pour the powder into a tared graduated cylinder. c. Record the volume occupied by the powder without tapping. d. Calculate the bulk density (mass/volume).

  • Tapped Density: a. Place the graduated cylinder containing the weighed powder into the tapping apparatus. b. Subject the cylinder to a set number of taps (B36270) (e.g., 100, 500, 1250) until the volume of the powder no longer changes significantly. c. Record the final tapped volume. d. Calculate the tapped density (mass/tapped volume).

Mechanism of Absorption

The high bioavailability of calcium citrate malate is attributed to its excellent solubility and its mechanism of absorption in the intestine. Calcium is absorbed through two main pathways: the transcellular and the paracellular pathways.[12][13][25]

  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. Calcium ions enter the enterocytes through specific channels (TRPV6), are buffered and transported across the cell by calbindin, and are then extruded into the bloodstream by a plasma membrane Ca²⁺-ATPase (PMCA1b).[2][4][26][27][28] This pathway is regulated by vitamin D.[2][13]

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, where calcium ions move between the intestinal cells.[10][12][28]

The following diagram illustrates the key steps in the intestinal absorption of calcium.

CalciumAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_transcellular Transcellular Pathway cluster_paracellular Paracellular Pathway cluster_blood Bloodstream Ca2+ Ca²⁺ TRPV6 TRPV6 Channel Ca2+->TRPV6 Apical Entry TightJunction Tight Junctions (Claudins) Ca2+->TightJunction Passive Diffusion Calbindin Calbindin-Ca²⁺ TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (ATPase) Calbindin->PMCA1b Basolateral Extrusion Ca2+_blood Ca²⁺ PMCA1b->Ca2+_blood ATP -> ADP TightJunction->Ca2+_blood

References

An In-depth Technical Guide to the Molecular Structure of Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Citrate (B86180) Malate (B86768) (CCM) is a highly bioavailable calcium supplement widely utilized in the pharmaceutical and food industries. Unlike simple salts, CCM is a complex coordination compound with a variable molecular structure, existing as a metastable solid. This technical guide provides a comprehensive overview of the current understanding of its molecular arrangement, synthesis, and physicochemical properties. Due to its non-stoichiometric and partially amorphous nature, a definitive crystal structure remains elusive. However, spectroscopic and analytical data provide significant insights into its coordination chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and presents visualizations of its structural concepts and production workflow.

Molecular Structure and Composition

Calcium Citrate Malate is not a single compound with a fixed chemical formula but rather a complex salt with a variable molar ratio of calcium, citrate, and malate ions. This variability is a key characteristic of CCM and influences its physicochemical properties, including solubility and bioavailability.

While various formulations exist, a common and commercially significant form is the 6:2:3 (Ca:Citrate:Malate) molar ratio. Other ratios, such as 5:2:2, 8:2:5, and 7:2:4, have also been reported in scientific literature and patents[1]. The general chemical formula can be represented as (C₆H₅O₇)ₓ·(C₄H₄O₅)y·(Ca²⁺)z, where x, y, and z are the respective molar proportions. For the 6:2:3 hexahydrate form, a representative formula is C₂₄H₃₄Ca₆O₃₅[2][3].

X-ray diffraction studies indicate that CCM possesses some degree of crystallinity, distinguishing it from simple physical mixtures of calcium citrate and calcium malate[4][5]. However, the presence of non-crystalline (amorphous) regions contributes to its characterization as a "metastable solid"[1][5]. This lack of a well-defined, long-range ordered crystal lattice has so far precluded the determination of a precise molecular structure with defined bond lengths and angles through single-crystal X-ray crystallography.

Coordination Chemistry

The interaction between calcium ions and the carboxylate groups of citrate and malate is central to the structure of CCM. Calcium, a hard metal ion, preferentially coordinates with oxygen-containing ligands. In CCM, the Ca²⁺ ions are chelated by the carboxylate and hydroxyl groups of the citrate and malate anions. The coordination can occur in several modes[6]:

  • Unidentate: The calcium ion interacts with only one of the two carboxylate oxygen atoms.

  • Bidentate (Chelating): The calcium ion is coordinated by both oxygen atoms of a carboxylate group.

  • Bridging: A carboxylate group bridges two calcium ions.

The presence of multiple carboxylate and hydroxyl groups on both citrate (a tricarboxylic acid) and malate (a dicarboxylic acid) allows for the formation of a complex, three-dimensional coordination polymer network. This network structure is responsible for the unique properties of CCM.

Diagram: Conceptual Coordination of Calcium in CCM

G cluster_citrate Citrate cluster_malate Malate C1 COO⁻ C2 COO⁻ C3 COO⁻ C_OH OH M1 COO⁻ M2 COO⁻ M_OH OH Ca Ca²⁺ Ca->C1 Coordination Ca->C2 Ca->C_OH Ca->M1 Coordination Ca->M_OH

Caption: Conceptual diagram of Ca²⁺ coordination with functional groups of citrate and malate.

Physicochemical Properties

The unique structural characteristics of CCM result in notable physicochemical properties, particularly its high solubility and bioavailability compared to other calcium salts like calcium carbonate.

PropertyValue / Description
Appearance White, odorless, fine, free-flowing powder.
Solubility Water-soluble; dissolves to release calcium ions and a calcium-citrate-malate complex[2][7]. A 6:2:3 CCM is more soluble than calcium citrate or calcium malate alone[8].
Bioavailability Considered to be slightly more bioavailable than other forms of calcium supplementation[7][9].
Hygroscopicity Slightly hygroscopic[3].
Hydration Can exist in various states of hydration, with up to 16-20 water molecules[1][5]. The hexahydrate form is commonly referenced[3][10][11].
Thermal Decomposition Decomposes at temperatures above 100°C. Drying is typically conducted below this temperature to prevent degradation and loss of solubility[1].

Synthesis of Calcium Citrate Malate

The synthesis of CCM generally involves the reaction of a calcium source with citric and malic acids in an aqueous solution. The molar ratios of the reactants determine the final composition of the product.

General Reaction Pathway

Calcium Source + Citric Acid + Malic Acid → Calcium Citrate Malate + Byproducts (e.g., H₂O, CO₂)

  • Calcium Sources: Calcium Carbonate (CaCO₃), Calcium Hydroxide (Ca(OH)₂), or Calcium Oxide (CaO)[1][4].

  • Acids: Anhydrous or hydrated forms of citric acid and L- or DL-malic acid.

Diagram: General Synthesis Workflow for CCM

G start Start: Prepare Reactants reactants Aqueous Solution of Citric Acid & Malic Acid start->reactants calcium_source Calcium Source (e.g., CaCO₃) start->calcium_source reaction Reaction Vessel (Mixing at 40-60°C) reactants->reaction calcium_source->reaction neutralization Neutralization Reaction (CO₂ evolution if using CaCO₃) reaction->neutralization drying Drying (< 100°C, e.g., Oven or Spray Drying) neutralization->drying grinding Grinding/Milling (to desired particle size) drying->grinding product Final CCM Product grinding->product

Caption: A simplified workflow for the synthesis of Calcium Citrate Malate.

Experimental Protocols

Synthesis of 6:2:3 Calcium Citrate Malate (Hydrated)

This protocol is adapted from methodologies described in the patent literature[1].

Materials:

  • Calcium Carbonate (CaCO₃)

  • Citric Acid (anhydrous)

  • DL-Malic Acid

  • Deionized Water

Procedure:

  • Prepare Acid Solution: In a suitable reaction vessel, dissolve 2 moles of citric acid and 3 moles of malic acid in deionized water. The concentration of the reactants in water can range from 20% to 75% by weight, with 40% to 65% being preferred to facilitate the precipitation of the metastable CCM[1].

  • Reaction: Heat the acid solution to a temperature between 40°C and 60°C with continuous stirring.

  • Add Calcium Source: Slowly add 6 moles of calcium carbonate to the heated acid solution. If using calcium carbonate, effervescence (evolution of CO₂) will be observed. Continue stirring until the gas evolution ceases, indicating the completion of the neutralization reaction.

  • Drying: The resulting mixture, which may be a slurry or a thick solution, is then dried. It is critical to maintain the drying temperature below 100°C to prevent decomposition of the CCM.

    • Oven Drying: Spread the mixture in a thin layer on trays and dry in a forced-air oven at 60°C to 85°C until a constant weight is achieved[1].

    • Spray Drying: The mixture can be sprayed into a column of hot air (60°C to 85°C) for a more rapid drying process.

  • Grinding: The dried solid is then ground or milled to a fine powder (e.g., to pass through a #20 screen)[1].

  • Storage: The final product should be stored in a cool, dry place to prevent excess hydration.

Analytical Characterization

A combination of analytical techniques is required to characterize CCM and determine its composition.

TechniquePurpose
Titrimetry / ICP-OES To determine the total calcium content. The USP monograph for CCM specifies a calcium content of NLT 23.0% and NMT 24.2% on a dried basis and details a titrimetric assay with edetate disodium[9].
High-Performance Liquid Chromatography (HPLC) To quantify the citrate and malate content. The USP monograph provides a method for this analysis[9].
Thermogravimetric Analysis (TGA) To determine the water of hydration content and to study the thermal decomposition profile of the material. The decomposition of calcium citrate, a related compound, shows distinct steps for dehydration and breakdown of the organic anion[12][13].
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the characteristic functional groups (carboxylate, hydroxyl) and confirm the formation of the salt complex through shifts in the vibrational frequencies compared to the free acids.
X-ray Powder Diffraction (XRPD) To assess the degree of crystallinity of the CCM powder and to confirm that it is not a simple physical mixture of calcium citrate and calcium malate[4][5].

Conclusion

Calcium Citrate Malate is a complex, metastable solid whose high bioavailability is attributed to its unique molecular structure. While a definitive crystal structure is not available due to its variable composition and partial amorphous character, a strong understanding of its coordination chemistry exists. The synthesis of CCM is a controlled process that allows for the production of material with specific molar ratios of calcium, citrate, and malate, tailored for various applications in the pharmaceutical and nutritional sectors. Further research employing advanced solid-state characterization techniques may provide deeper insights into the precise atomic arrangement of this important calcium supplement.

References

The Bioavailability of Calcium Citrate Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium citrate (B86180) malate (B86768) (CCM) is a salt of calcium, citric acid, and malic acid that has garnered significant attention in the scientific community for its superior bioavailability compared to other common calcium salts, such as calcium carbonate. This technical guide provides an in-depth exploration of the factors contributing to CCM's enhanced absorption, the methodologies used to quantify its bioavailability, and the physiological pathways it influences. Quantitative data from key comparative studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in the field of mineral supplementation and fortification.

Introduction to Calcium Citrate Malate

Calcium citrate malate is a water-soluble calcium supplement formed from the reaction of calcium carbonate with citric acid and malic acid.[1] Its chemical formula is variable, often represented as Ca₃(C₆H₅O₇)₂·(C₄H₄O₅)₃.[1] Unlike calcium carbonate, which is insoluble in water and requires gastric acid for solubilization, CCM dissolves readily in water, a key factor contributing to its high bioavailability.[2] This property makes it an effective calcium source, particularly for individuals with reduced gastric acid secretion (achlorhydria), a condition more prevalent in the elderly.[3]

Mechanisms of Enhanced Bioavailability

The superior bioavailability of calcium citrate malate stems from a combination of its chemical and physiological properties.

  • High Solubility: CCM's high solubility in water allows for the ready release of calcium ions (Ca²⁺) for absorption in the small intestine.[2] This contrasts with less soluble forms like calcium carbonate, which rely on stomach acid to be ionized.

  • Citrate and Malate Complexes: Upon dissolution, CCM forms soluble complexes with calcium. These complexes are thought to keep calcium in a more absorbable form in the varying pH environments of the digestive tract. The citrate and malate moieties themselves may also play a role in facilitating calcium transport across the intestinal epithelium.

  • Independence from Gastric Acid: A significant advantage of CCM is that its absorption is not dependent on the presence of stomach acid.[3] This makes it a more reliable source of calcium for a broader population, including older adults and individuals on acid-suppressing medications.

Quantitative Analysis of Bioavailability

Numerous studies have quantified the bioavailability of calcium citrate malate, consistently demonstrating its superiority over calcium carbonate.

Study Reference Calcium Source 1 Calcium Source 2 Mean Absorption (%) Key Finding
Unnamed Study[3]Calcium Citrate MalateCalcium Carbonate36.2% vs. 26.4%CCM absorption is significantly higher.
Unnamed Study[4]Calcium Citrate MalateCalcium CarbonateUp to 42% vs. as low as 22%Fractional absorption of CCM can be nearly double that of calcium carbonate.
Meta-analysis[5][6]Calcium CitrateCalcium Carbonate22-27% higher for Calcium CitrateCalcium citrate is better absorbed than calcium carbonate, both with and without meals.
Study Reference Population Intervention Outcome Measure Result
Lloyd et al.[4]11-12 year-old females500 mg/day Calcium from CCM + 960 mg/day dietary calcium for 18 monthsBone Mineral Density (BMD)Significantly greater gains in lumbar spine and total body BMD compared to placebo.
Dawson-Hughes et al.[4]Late menopausal women500 mg/day Calcium as CCMSpinal Bone MassAttenuated bone loss by 60%.

Experimental Protocols for Assessing Bioavailability

The quantification of calcium bioavailability relies on precise and validated experimental methodologies.

In Vivo: Dual-Isotope Method for Measuring Fractional Calcium Absorption

This method is considered the gold standard for accurately measuring calcium absorption in humans.

Protocol:

  • Subject Preparation: Subjects are typically required to follow a diet with a controlled calcium intake for a period leading up to the study to standardize baseline calcium levels.[7]

  • Isotope Administration:

    • An oral dose of a stable calcium isotope (e.g., ⁴⁴Ca) is administered with a test meal or supplement.[7][8]

    • Simultaneously or shortly after, an intravenous dose of a different calcium isotope (e.g., ⁴²Ca or a radioisotope like ⁴⁷Ca) is administered.[7][8][9]

  • Sample Collection: Urine is collected over a 24-hour period following isotope administration.[7][8] Alternatively, a single blood serum sample can be taken at a specific time point (e.g., 4 hours).[7][8]

  • Analysis: The ratio of the oral isotope to the intravenous isotope is measured in the urine or serum using mass spectrometry.[7][8]

  • Calculation: Fractional calcium absorption is calculated as the ratio of the orally administered isotope recovered in the sample to the intravenously administered isotope recovered in the same sample.[8]

In Vitro: Dialyzability Assay

This method simulates gastrointestinal digestion to estimate the bioaccessibility of calcium.

Protocol:

  • Sample Preparation: The calcium-containing sample (e.g., CCM powder, fortified food) is homogenized.

  • Simulated Gastric Digestion: The sample is incubated with pepsin at a pH of approximately 2 to mimic stomach digestion.[10][11]

  • Simulated Intestinal Digestion: The pH is then adjusted to approximately 7, and a mixture of pancreatin (B1164899) and bile salts is added to simulate small intestine digestion.[10][11]

  • Dialysis: The digest is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a buffer.[10][11]

  • Analysis: The amount of calcium that passes through the dialysis membrane into the buffer is measured using atomic absorption spectrophotometry or a similar technique. This dialyzable calcium is considered an indicator of bioavailable calcium.

Signaling Pathways and Physiological Impact

The absorption and homeostasis of calcium are tightly regulated by a complex interplay of hormones and cellular signaling pathways.

The Role of Vitamin D and Parathyroid Hormone (PTH)

Vitamin D and PTH are the primary regulators of calcium balance in the body.[12]

  • Low Blood Calcium: When blood calcium levels are low, the parathyroid glands release PTH.[13]

  • PTH Action: PTH stimulates the kidneys to convert inactive vitamin D into its active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D₃).[13][14] It also increases calcium reabsorption in the kidneys and stimulates calcium release from bones.[13][14]

  • Calcitriol Action: Active vitamin D (calcitriol) acts on the intestinal cells to increase the synthesis of calcium-binding proteins (e.g., calbindin), which enhances the absorption of dietary calcium.[12]

The consistent and efficient absorption of calcium from CCM helps to maintain stable blood calcium levels, which in turn can lead to lower circulating levels of PTH.[15] Chronically elevated PTH is associated with increased bone resorption, so the PTH-suppressing effect of readily bioavailable calcium is beneficial for bone health.[15]

Mandatory Visualizations

Chemical Structure of Calcium Citrate Malate

Caption: A representative structure of Calcium Citrate Malate.

Calcium Absorption Signaling Pathway

Calcium_Absorption_Pathway cluster_blood Bloodstream cluster_intestine Intestinal Cell LowCa Low Blood Ca²⁺ PTH Parathyroid Hormone (PTH) LowCa->PTH stimulates release VitD_active 1,25(OH)₂D (Active Vitamin D) PTH->VitD_active stimulates conversion in kidneys VitD_inactive 25(OH)D (Inactive Vitamin D) VitD_inactive->VitD_active Calbindin Calbindin (Ca²⁺-binding protein) VitD_active->Calbindin upregulates synthesis CCM Calcium Citrate Malate (in intestinal lumen) Ca_ion Ca²⁺ CCM->Ca_ion dissolves Ca_ion->Calbindin binds to Ca_transport Ca²⁺ Transport to Blood Calbindin->Ca_transport facilitates Ca_transport->LowCa increases blood Ca²⁺ (negative feedback)

Caption: Vitamin D and PTH mediated intestinal calcium absorption.

Experimental Workflow for a Bioavailability Clinical Trial

Clinical_Trial_Workflow start Screening & Recruitment of Participants baseline Baseline Measurements (Blood, Urine, BMD) start->baseline randomization Randomization baseline->randomization groupA Group A: Calcium Citrate Malate randomization->groupA Arm 1 groupB Group B: Placebo / Other Calcium Salt randomization->groupB Arm 2 intervention Intervention Period (e.g., 12 weeks) groupA->intervention groupB->intervention followup Follow-up Measurements (Blood, Urine, BMD) intervention->followup analysis Data Analysis (Compare changes between groups) followup->analysis end Conclusion on Bioavailability analysis->end

Caption: A typical workflow for a randomized controlled trial.

Conclusion

References

An In-depth Technical Guide to Calcium Citrate Malate: Solubility and Absorption Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Citrate (B86180) Malate (B86768) (CCM) is a highly bioavailable calcium salt that has garnered significant attention in the fields of nutrition and pharmaceutical sciences. Its superior solubility and absorption characteristics, when compared to other calcium sources like calcium carbonate, make it a subject of ongoing research and development. This technical guide provides a comprehensive overview of the core principles governing the solubility and absorption of CCM, intended for an audience of researchers, scientists, and drug development professionals. This document delves into the quantitative aspects of CCM's solubility, details the intricate mechanisms of its intestinal absorption, and provides outlines of key experimental protocols for its evaluation.

Introduction to Calcium Citrate Malate

Calcium Citrate Malate is a complex salt derived from citric acid and malic acid. It is not a simple mixture but a unique molecular structure that contributes to its advantageous physicochemical properties. One of its key features is its water-solubility, which allows for dissolution that is not dependent on a highly acidic environment, a notable advantage over calcium carbonate. This property is particularly beneficial for individuals with reduced gastric acid secretion. The elemental calcium content of Calcium Citrate Malate typically ranges from 20% to 24% by dry weight.[1]

Solubility Profile of Calcium Citrate Malate

The solubility of a calcium supplement is a critical determinant of its bioavailability. The dissolution of the calcium salt in the gastrointestinal tract is a prerequisite for the release of calcium ions, which can then be absorbed by the intestinal mucosa.

Quantitative Solubility Data

The solubility of Calcium Citrate Malate is influenced by factors such as its specific molar ratio of calcium, citrate, and malate, as well as the pH and temperature of the solvent.

Parameter Value Conditions Reference
Solubility in Water0.5 g/100 mL20°C, pH 6.0-6.5[2]
Solubility of Fine Granules< 1 g/L20°C[3]
Solubility ClassificationWater-solubleGeneral[4]
Factors Influencing Solubility
  • pH: Unlike calcium carbonate, which requires an acidic environment for optimal dissolution, Calcium Citrate Malate maintains its solubility across a broader pH range. This is advantageous for absorption in the neutral to alkaline environment of the small intestine.

  • Presence of Malic Acid: The inclusion of malic acid in the CCM complex enhances its overall solubility.[5]

  • Temperature: While specific data on the temperature-dependent solubility of CCM is limited, general principles suggest that solubility may be affected by temperature variations. However, one patent notes that drying the product at temperatures above 100°C can lead to decomposition and the formation of a less soluble mixture.[6]

Intestinal Absorption Mechanisms of Calcium Citrate Malate

The absorption of calcium from the gastrointestinal tract is a complex process involving two primary pathways: the transcellular (active) pathway and the paracellular (passive) pathway. The high bioavailability of Calcium Citrate Malate is attributed to its efficient utilization of both these routes.

Transcellular Calcium Absorption (Active Transport)

This saturable, vitamin D-dependent pathway is most prominent in the duodenum and jejunum. It involves the transport of calcium ions through the intestinal epithelial cells (enterocytes).

The key steps are:

  • Apical Entry: Calcium ions enter the enterocyte from the intestinal lumen through the transient receptor potential vanilloid 6 (TRPV6) channel, a calcium-selective ion channel located on the apical membrane.

  • Intracellular Diffusion: Once inside the cell, calcium ions bind to the protein calbindin-D9k. This protein acts as a shuttle, facilitating the transport of calcium across the cytoplasm to the basolateral membrane while also buffering intracellular calcium levels to prevent cytotoxicity.

  • Basolateral Extrusion: At the basolateral membrane, calcium is actively transported out of the enterocyte and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).

The entire process is tightly regulated by the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), which upregulates the expression of TRPV6, calbindin-D9k, and PMCA1b by binding to the vitamin D receptor (VDR) in the enterocyte nucleus.[7]

Transcellular_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_nucleus Nucleus cluster_blood Bloodstream Ca2+ Ca2+ TRPV6 TRPV6 Channel Ca2+->TRPV6 Apical Entry Calbindin Calbindin-D9k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (ATPase) Calbindin->PMCA1b Ca2+_blood Ca2+ PMCA1b->Ca2+_blood Basolateral Extrusion VDR VDR Gene Expression ↑ Gene Expression (TRPV6, Calbindin, PMCA1b) VDR->Gene Expression 1,25(OH)2D3 1,25(OH)2D3 1,25(OH)2D3->VDR Binds to

Figure 1. Transcellular Calcium Absorption Pathway.
Paracellular Calcium Absorption (Passive Transport)

This pathway involves the passive movement of calcium ions between the enterocytes, through the tight junctions. It is a non-saturable process that occurs along the entire length of the small intestine and is primarily driven by the electrochemical gradient and solvent drag. The permeability of the tight junctions to calcium is determined by the expression of specific proteins called claudins, particularly claudin-2 and claudin-12.[8] While this pathway is considered passive, there is evidence to suggest it can also be regulated.[9]

Paracellular_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Ca2+ Ca2+ TightJunction Tight Junction (Claudins) Ca2+->TightJunction Passive Diffusion Enterocyte1 Enterocyte Enterocyte2 Enterocyte Ca2+_blood Ca2+ TightJunction->Ca2+_blood

Figure 2. Paracellular Calcium Absorption Pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the solubility and absorption of Calcium Citrate Malate.

Determination of Solubility

This protocol provides a general framework for determining the solubility of CCM in an aqueous medium.

Objective: To quantify the solubility of Calcium Citrate Malate in water at a specific temperature.

Materials:

  • Calcium Citrate Malate powder

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Constant temperature water bath

  • Filtration apparatus (e.g., syringe filters with a 0.45 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for calcium quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometry).

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of Calcium Citrate Malate powder to a known volume of distilled water in a flask. b. Place the flask in a constant temperature water bath set to the desired temperature (e.g., 25°C or 37°C). c. Stir the suspension vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Sample Collection and Filtration: a. Allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Sample Analysis: a. Accurately dilute the filtered sample to a concentration within the working range of the analytical instrument. b. Prepare a series of calcium standard solutions of known concentrations. c. Analyze the samples and standards using the chosen analytical method to determine the calcium concentration in the saturated solution.

  • Calculation: a. Calculate the solubility of Calcium Citrate Malate in g/100 mL or other appropriate units based on the measured calcium concentration and the known elemental calcium content of the CCM sample.

In Vivo Calcium Absorption: The Dual-Isotope Method

This method is a gold standard for accurately measuring fractional calcium absorption in humans.[10]

Objective: To determine the fractional absorption of calcium from an oral dose of Calcium Citrate Malate.

Materials:

  • Two stable isotopes of calcium (e.g., 44Ca for oral administration and 42Ca for intravenous administration).

  • Calcium Citrate Malate supplement.

  • Standardized meals.

  • Equipment for intravenous infusion.

  • Materials for blood and urine collection.

  • Mass spectrometer for isotope ratio analysis.

Procedure Outline:

  • Subject Preparation: Subjects typically follow a controlled diet for a period leading up to the study to standardize their calcium status.

  • Isotope Administration: a. On the study day, after an overnight fast, subjects consume a standardized breakfast containing the Calcium Citrate Malate supplement labeled with an oral calcium isotope (e.g., 44Ca).[11] b. A second, different calcium isotope (e.g., 42Ca) is administered intravenously.[11]

  • Sample Collection: a. Blood and/or urine samples are collected at timed intervals following isotope administration. A common protocol involves a 24-hour urine collection.[10]

  • Sample Analysis: a. The isotopic enrichment of the collected samples is determined using mass spectrometry.

  • Calculation of Fractional Absorption: a. The fractional calcium absorption is calculated from the ratio of the oral isotope to the intravenous isotope recovered in the urine or plasma.

In Vivo Calcium Absorption: Oral Calcium Tolerance Test (OCTT)

The OCTT is a simpler, less invasive method to assess calcium absorption compared to the dual-isotope technique.[11]

Objective: To evaluate the body's ability to absorb an oral load of calcium.

Materials:

  • Calcium Citrate Malate supplement.

  • Materials for blood and urine collection.

  • Analytical instruments for measuring calcium and creatinine (B1669602) levels.

Procedure Outline:

  • Subject Preparation: Subjects are typically required to fast overnight.

  • Baseline Measurement: A baseline (fasting) blood and/or urine sample is collected.

  • Calcium Administration: The subject ingests a standardized oral dose of calcium from Calcium Citrate Malate.

  • Post-Dose Sample Collection: Blood and/or urine samples are collected at specific time points after the calcium load (e.g., 1, 2, 3, and 4 hours).[12]

  • Sample Analysis: a. Serum or plasma samples are analyzed for total or ionized calcium. b. Urine samples are analyzed for calcium and creatinine to calculate the urinary calcium-to-creatinine ratio.

  • Interpretation: The change in serum calcium concentration or the increase in urinary calcium excretion following the oral load provides an index of calcium absorption.

Conclusion

Calcium Citrate Malate stands out as a highly bioavailable source of calcium due to its favorable solubility profile and its efficient utilization of both transcellular and paracellular absorption pathways in the intestine. The information and protocols presented in this technical guide provide a foundational understanding for researchers and professionals in the field of drug development and nutritional science. Further research to delineate the precise quantitative effects of pH and temperature on CCM solubility and to develop standardized, detailed protocols for its analysis will continue to advance our understanding and application of this important calcium salt.

References

A Technical Guide to Calcium Citrate Malate vs. Other Calcium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium is an essential mineral for numerous physiological processes, most notably for the development and maintenance of bone health. Supplementation with calcium is a common strategy to prevent and treat osteoporosis and other conditions related to calcium deficiency. However, the efficacy of a calcium supplement is largely dependent on its bioavailability, which is influenced by the physicochemical properties of the calcium salt used. This technical guide provides an in-depth comparison of calcium citrate (B86180) malate (B86768) (CCM) with other commonly used calcium salts, such as calcium carbonate, calcium citrate, and calcium phosphate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of bioavailability, solubility, and clinical efficacy, supported by experimental methodologies and visual representations of key biological pathways.

I. Comparative Analysis of Physicochemical and Biological Properties

The selection of a calcium salt for supplementation or fortification is a critical decision that impacts its ultimate biological efficacy. The following tables summarize the key quantitative data comparing calcium citrate malate to other common calcium salts.

Table 1: Elemental Calcium Content and Solubility
Calcium SaltElemental Calcium (%)Solubility in WaterpH Dependence for Dissolution
Calcium Carbonate~40%LowHigh (Requires acidic environment)
Calcium Citrate~21%ModerateLow
Calcium Citrate Malate (CCM) ~20-26% High Low
Tricalcium Phosphate~38%LowModerate
Calcium Lactate~13%HighLow
Calcium Gluconate~9%ModerateLow

Data compiled from multiple sources.

Table 2: Bioavailability and Absorption
Calcium SaltFractional Absorption (%)Factors Influencing AbsorptionKey Findings from Comparative Studies
Calcium Carbonate~22-27%Best taken with food to enhance absorption through stomach acid secretion. Absorption is reduced in individuals with achlorhydria.Generally lower bioavailability compared to CCM, especially in older adults or those on acid-suppressing medications.[1][2][3][4]
Calcium Citrate~22-27% higher than carbonateCan be taken with or without food.[5] Less dependent on stomach acid for absorption.Shows better absorption than calcium carbonate.[1][2][3][4]
Calcium Citrate Malate (CCM) ~35-42% Can be taken with or without food. Its high water-solubility allows for efficient absorption independent of gastric acid. [6][7]Consistently demonstrates superior bioavailability compared to calcium carbonate and other salts in numerous studies. [6]
Tricalcium PhosphateVariable, generally lowerAbsorption can be influenced by the calcium-to-phosphorus ratio in the diet.
Calcium LactateGoodOften used in food fortification.
Calcium GluconateGoodLower elemental calcium content requires larger doses.

Data compiled from multiple sources.

Table 3: Clinical Efficacy on Bone Health
Calcium SaltEffect on Bone Mineral Density (BMD)Impact on Bone Turnover Markers
Calcium CarbonateCan help maintain BMD, particularly at the hip and radius, but may be less effective at the spine in some populations.[8]Can suppress parathyroid hormone (PTH) and reduce bone turnover, but to a lesser extent than more bioavailable forms.
Calcium CitrateEffective in slowing bone loss, particularly in postmenopausal women.Demonstrates a greater reduction in bone resorption markers compared to calcium carbonate.[8][9]
Calcium Citrate Malate (CCM) Shown to be effective in preventing bone loss at multiple sites, including the spine, femoral neck, and radius, especially in individuals with low dietary calcium intake. [8]Effectively suppresses bone resorption markers, indicating a reduction in bone breakdown.
Tricalcium PhosphateCan contribute to maintaining bone mass.

Data compiled from multiple sources.

II. Experimental Protocols

A thorough understanding of the methodologies used to evaluate calcium supplements is crucial for interpreting existing data and designing future studies. This section details the protocols for key experiments cited in the comparison of calcium salts.

In Vitro Dissolution Testing (USP Method)

Objective: To determine the rate and extent to which a calcium supplement tablet dissolves in a standardized medium, providing an indication of its potential for in vivo absorption.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl) is used to simulate gastric fluid. For salts less dependent on acid, water or other buffered solutions can be used for comparative purposes. The medium is maintained at 37 ± 0.5 °C.

  • Procedure: a. The calcium supplement tablet is placed in the dissolution vessel. b. The paddle is rotated at a specified speed (e.g., 50 or 75 rpm). c. Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes). d. The concentration of dissolved calcium in the aliquots is determined using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: The percentage of the labeled amount of calcium dissolved is plotted against time to generate a dissolution profile.

In Vivo Fractional Calcium Absorption Using Stable Isotopes

Objective: To accurately measure the fraction of ingested calcium from a supplement that is absorbed by the body.

Methodology:

  • Subjects: Healthy volunteers are recruited and typically undergo a washout period to standardize their calcium status.

  • Isotope Administration: a. A precisely weighed dose of the calcium supplement containing a known amount of a stable calcium isotope (e.g., ⁴⁴Ca) is administered orally. b. Simultaneously or shortly after, a different stable calcium isotope (e.g., ⁴²Ca) is administered intravenously.

  • Sample Collection: Urine and/or blood samples are collected over a 24-hour period.

  • Isotope Ratio Analysis: The ratio of the orally administered isotope to the intravenously administered isotope in the urine or plasma is measured using thermal ionization mass spectrometry (TIMS) or ICP-MS.

  • Calculation of Fractional Absorption: The fractional absorption is calculated using the following formula:

    Fractional Absorption (%) = (Ratio of oral/IV isotope in urine or plasma) x 100

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of different calcium salts using an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are cultured on semi-permeable filter supports (e.g., Transwell® inserts).

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: a. The calcium salt solution is added to the apical (AP) side of the monolayer, representing the intestinal lumen. b. The basolateral (BL) side, representing the bloodstream, is filled with a calcium-free buffer. c. Samples are taken from the BL side at various time points. d. The concentration of calcium that has permeated the monolayer is quantified.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to compare the permeability of different calcium salts.

Assessment of Bone Mineral Density (BMD) Changes in Clinical Trials

Objective: To evaluate the long-term efficacy of a calcium supplement in preventing bone loss.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Participants: The study population typically consists of individuals at risk for osteoporosis, such as postmenopausal women or the elderly.

  • Intervention: Participants are randomized to receive the calcium supplement or a placebo for an extended period (e.g., 1-2 years).

  • BMD Measurement: Bone mineral density is measured at baseline and at regular intervals throughout the study using dual-energy X-ray absorptiometry (DXA) at key skeletal sites (e.g., lumbar spine, femoral neck, total hip).

  • Data Analysis: The percentage change in BMD from baseline is compared between the intervention and placebo groups to determine the effect of the calcium supplement.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Intestinal Calcium Absorption Pathway

The absorption of calcium in the small intestine occurs via two main routes: the transcellular pathway, which is an active, saturable process, and the paracellular pathway, which is a passive, non-saturable process. The transcellular pathway is tightly regulated by vitamin D and involves several key transport proteins.

Intestinal_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_paracellular Paracellular Pathway Ca2+ Ca2+ TRPV6 TRPV6 (Apical Channel) Ca2+->TRPV6 Entry Lumen_Ca2+ Ca2+ Calbindin-D9k Calbindin-D9k (Cytosolic Buffer) TRPV6->Calbindin-D9k Binding & Diffusion PMCA1b PMCA1b (Basolateral Pump) Calbindin-D9k->PMCA1b Release NCX1 NCX1 (Basolateral Exchanger) Calbindin-D9k->NCX1 Release Blood_Ca2+ Ca2+ PMCA1b->Blood_Ca2+ Extrusion (ATP) NCX1->Blood_Ca2+ Extrusion (Na+ gradient) Blood_Ca2+_para Ca2+ Lumen_Ca2+->Blood_Ca2+_para   Passive Diffusion Bioavailability_Workflow Start Start Subject_Recruitment Subject Recruitment (Healthy Volunteers) Start->Subject_Recruitment Washout_Period Washout Period (Standardized Diet) Subject_Recruitment->Washout_Period Randomization Randomization Washout_Period->Randomization Group_A Group A: Receive CCM with 44Ca (oral) and 42Ca (IV) Randomization->Group_A Group_B Group B: Receive CC with 44Ca (oral) and 42Ca (IV) Randomization->Group_B Sample_Collection 24-hour Urine/Blood Sample Collection Group_A->Sample_Collection Group_B->Sample_Collection Isotope_Analysis Isotope Ratio Analysis (TIMS or ICP-MS) Sample_Collection->Isotope_Analysis Data_Analysis Calculate Fractional Absorption and Compare Groups Isotope_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

The Genesis and Advancement of Calcium Citrate Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium citrate (B86180) malate (B86768) (CCM), a salt of calcium with citric and malic acids, has emerged as a highly bioavailable and soluble calcium source since its development in the late 20th century. This technical guide provides a comprehensive overview of the history, synthesis, and key developmental milestones of CCM. It delves into the detailed experimental protocols for its synthesis and characterization, presents comparative quantitative data on its physicochemical and biological properties, and illustrates the physiological pathways of calcium absorption influenced by this unique calcium salt.

Introduction: The Quest for a Superior Calcium Supplement

The importance of adequate calcium intake for bone health and the prevention of osteoporosis is well-established. Historically, calcium carbonate has been the most common and inexpensive form of calcium supplementation. However, its low solubility, particularly in individuals with reduced gastric acid secretion, and potential for gastrointestinal side effects prompted the search for more efficacious calcium sources. This need led to the development of calcium citrate malate, a novel compound with enhanced solubility and bioavailability.

History and Key Developmental Milestones

The development of calcium citrate malate is largely attributed to the research efforts of Procter & Gamble in the 1980s. Key patents filed in the late 1980s and early 1990s laid the groundwork for its commercial production and use in food fortification and dietary supplements.[1][2] The primary innovation was the creation of a "metastable" complex of calcium, citrate, and malate, which exhibited superior solubility compared to its individual components.[3][4] This unique structure is formed by the reaction of a calcium source with a specific molar ratio of citric and malic acids.[5]

Synthesis of Calcium Citrate Malate

The synthesis of calcium citrate malate involves the reaction of a calcium source with citric acid and malic acid in an aqueous solution. The resulting product is a complex with a variable molar ratio of calcium, citrate, and malate.

General Reaction Scheme

The fundamental reaction can be represented as follows:

Calcium Source + Citric Acid + Malic Acid → Calcium Citrate Malate + Byproducts (e.g., H₂O, CO₂)

The specific molar ratios of the reactants are crucial in determining the final properties of the CCM, including its solubility and bioavailability.

Experimental Protocol for Synthesis

The following protocol is a generalized representation based on patented methods.[4][6]

Materials:

  • Calcium source: Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)

  • Citric Acid (anhydrous)

  • DL-Malic Acid

  • Deionized water

Procedure:

  • Acid Solution Preparation: Dissolve citric acid and DL-malic acid in deionized water. The molar ratio of citric acid to malic acid can be varied to achieve different CCM compositions.

  • Reaction: Slowly add the calcium source to the acid solution with continuous stirring. If using calcium carbonate, the evolution of carbon dioxide gas will be observed. The reaction is typically carried out at a controlled temperature, for example, between 40°C and 60°C.[4]

  • Neutralization: Continue the reaction until the evolution of CO₂ ceases (if using CaCO₃) and the pH of the solution stabilizes, indicating the neutralization of the acids.

  • Drying: The resulting solution or slurry, which contains the calcium citrate malate, is then dried to obtain a solid powder. Common drying methods include:

    • Spray Drying: This method involves atomizing the slurry into a hot air stream, leading to rapid evaporation of water and the formation of fine particles.

    • Freeze Drying (Lyophilization): The slurry is frozen and then subjected to a high vacuum, causing the water to sublimate directly from the solid to the vapor phase. This method is often used to produce a more porous and readily soluble product.[4]

    • Oven Drying: The slurry is spread on trays and dried in a convection oven at a temperature below 100°C to avoid degradation.[4]

Physicochemical Properties and Characterization

Solubility

A key advantage of calcium citrate malate is its high water solubility compared to other calcium salts.[3][7] The solubility is influenced by the molar ratio of its components and the method of preparation.

Table 1: Comparative Solubility of Calcium Salts

Calcium SaltSolubility in Water ( g/100 mL at 25°C)
Calcium Carbonate~0.0015
Calcium Citrate~0.095
Calcium Citrate MalateVaries (significantly higher than citrate)[7]
Experimental Protocol for Solubility Determination

The following protocol is adapted from methods described in the literature.[8]

Materials:

  • Calcium citrate malate powder

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)

  • Analytical method for calcium determination (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Optical Emission Spectrometry)

Procedure:

  • Sample Preparation: Accurately weigh a specified amount of calcium citrate malate powder.

  • Dissolution: Add the powder to a known volume of deionized water at a controlled temperature (e.g., 25°C).

  • Equilibration: Stir the suspension for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: Filter an aliquot of the suspension to remove any undissolved solids.

  • Analysis: Determine the calcium concentration in the clear filtrate using a validated analytical method.

  • Calculation: Express the solubility as grams of the salt per 100 mL of water.

Bioavailability and Absorption

The enhanced bioavailability of calcium citrate malate is its most significant clinical advantage. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Comparative Bioavailability

Numerous studies have demonstrated the superior absorption of calcium from CCM compared to calcium carbonate and, in some cases, calcium citrate.[9][10] This is attributed to its high solubility and the fact that its absorption is less dependent on gastric acid.

Table 2: Comparative Bioavailability of Calcium Supplements

Calcium SupplementRelative Fractional Absorption (%)Study PopulationReference
Calcium CarbonateBaselinePostmenopausal Women[10]
Calcium Citrate~22-27% higher than CarbonatePostmenopausal Women[9][10]
Calcium Citrate MalateSignificantly higher than CarbonateVarious[11]
Experimental Protocol for In Vivo Bioavailability Assessment

Human clinical trials are the gold standard for determining the bioavailability of a nutrient. The following is a generalized protocol for a crossover study design.

Study Design: A randomized, double-blind, crossover study.

Participants: A cohort of healthy volunteers, often with specific characteristics (e.g., postmenopausal women, adolescents).

Procedure:

  • Washout Period: Participants follow a diet with a controlled, low calcium intake for a defined period before the study begins.

  • Intervention: Participants are randomly assigned to receive a single dose of either calcium citrate malate or a comparator calcium salt (e.g., calcium carbonate) or a placebo.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals after ingestion of the supplement (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[12]

  • Urine Collection: Urine is collected over a 24-hour period to measure calcium excretion.

  • Washout Period: After the first intervention, participants undergo another washout period.

  • Crossover: Participants then receive the other treatment (the one they did not receive in the first period).

  • Analysis: Serum and urine samples are analyzed for calcium levels. The area under the curve (AUC) for serum calcium concentration over time is calculated to determine the extent of absorption.

Mechanism of Action: Intestinal Calcium Absorption

Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways.[13][14] The efficiency of these pathways is influenced by the form of calcium ingested.

Transcellular and Paracellular Pathways
  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It involves the entry of calcium into the enterocyte through the TRPV6 calcium channel, binding to calbindin-D9k for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[14] This pathway is regulated by vitamin D.

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, allowing calcium to move between the enterocytes. This pathway is particularly important when calcium intake is high.

The high solubility of calcium citrate malate ensures a greater concentration of dissolved calcium ions in the intestinal lumen, which can enhance absorption through both pathways.

Signaling Pathways in Calcium Absorption

The following diagrams illustrate the key signaling pathways involved in intestinal calcium absorption.

Transcellular_Calcium_Absorption Ca2_lumen Ca²⁺ TRPV6 TRPV6 Channel Ca2_lumen->TRPV6 Entry Ca2_cyto Ca²⁺ TRPV6->Ca2_cyto Calbindin Calbindin-D9k PMCA1b PMCA1b (ATPase) Calbindin->PMCA1b Ca2_blood Ca²⁺ PMCA1b->Ca2_blood Extrusion Ca2_cyto->Calbindin Binding & Transport Paracellular_Calcium_Absorption Ca2_lumen Ca²⁺ TJ Tight Junction (Claudins) Ca2_lumen->TJ Diffusion Enterocyte1 Enterocyte 1 Enterocyte2 Enterocyte 2 Ca2_blood Ca²⁺ TJ->Ca2_blood

References

Calcium Citrate Malate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Calcium Citrate (B86180) Malate (B86768) (CCM), a highly bioavailable calcium supplement. It covers its chemical properties, synthesis, analytical methods, and the factors contributing to its enhanced absorption.

Chemical and Physical Data

Calcium Citrate Malate is a complex salt with a variable composition, consisting of calcium, citrate, and malate.[1][2] It is a white, water-soluble powder.[1][3] Its variable nature means that different molecular formulas and weights are reported, reflecting different molar ratios of the components.

Identifier Value Source
CAS Number 142606-53-9[1][3][4]
EC Number 604-299-4[1][4]
PubChem CID 86746885, 156596391[1][5]
Chemical Formula Molecular Weight ( g/mol ) Source
Ca₆(C₆H₅O₇)₂(C₄H₄O₅)₃ · 6H₂O1123.1[3]
C₁₆H₁₄Ca₄O₁₉670.58296[4]
C₂₄H₃₄Ca₆O₃₅1123.0[5][6]

Synthesis of Calcium Citrate Malate

The synthesis of Calcium Citrate Malate generally involves the reaction of a calcium source with citric acid and malic acid in an aqueous solution. The resulting complex is then dried.

A common method for preparing Calcium Citrate Malate is as follows:

  • Reactant Preparation : An aqueous solution of citric acid and malic acid is prepared in the desired molar ratio.

  • Reaction : A calcium source, such as calcium carbonate, calcium hydroxide (B78521), or calcium oxide, is slowly added to the acid solution while stirring.[7][8][9] If calcium carbonate is used, the reaction proceeds with the evolution of carbon dioxide until the acids are neutralized.[7]

  • Temperature Control : The reaction temperature is typically maintained between 20°C and 80°C.[7][8][9]

  • Drying : The resulting mixture, which may be a solution or a slurry, is then dried to obtain the solid Calcium Citrate Malate. Drying methods can include spray drying, freeze-drying, or oven drying at temperatures below 100°C.[9]

  • Grinding : The final solid may be ground to achieve a desired particle size.[9]

A study by Reyes et al. (2021) described the synthesis using calcium hydroxide derived from duck eggshells, with reaction temperatures of 25°C and 80°C and varying concentrations of citric and malic acid to optimize the yield.[8][10]

G General Synthesis Workflow for Calcium Citrate Malate cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Downstream Processing A Aqueous Solution of Citric Acid and Malic Acid C Mixing and Neutralization in Aqueous Solution (20-80°C) A->C B Calcium Source (e.g., CaCO3, Ca(OH)2) B->C D Drying (<100°C) C->D E Grinding D->E F Final Product: Calcium Citrate Malate Powder E->F

Synthesis of Calcium Citrate Malate.

Experimental Protocols for Quality Analysis

A comprehensive analysis of Calcium Citrate Malate is crucial to ensure its quality and compliance with specifications. The United States Pharmacopeia (USP) provides detailed analytical procedures.[11]

This protocol determines the percentage of calcium in the sample.

  • Sample Preparation : Accurately weigh about 350 mg of Calcium Citrate Malate.

  • Dissolution : Dissolve the sample in a mixture of 10 mL of water and 3 mL of 3 N hydrochloric acid.

  • Titration Setup : Add 90 mL of water and a magnetic stirring bar. While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) titrant, followed by 25 mL of 1 N sodium hydroxide.

  • Endpoint Detection : Add approximately 150 mg of hydroxy naphthol blue indicator.

  • Titration : Continue the titration with 0.05 M EDTA until a blue endpoint is reached.

  • Blank Determination : Perform a blank titration to account for any interference.

  • Calculation : The percentage of calcium is calculated based on the volume of titrant consumed.[11]

High-Performance Liquid Chromatography (HPLC) is often used to determine the content of citrate and malate.

  • Standard Solution Preparation : Prepare a standard solution containing known concentrations of citric acid and malic acid.

  • Sample Solution Preparation : Dissolve a known quantity of Calcium Citrate Malate in an appropriate solvent, which may involve acidification to ensure complete dissolution.

  • Chromatographic System : An HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector is used. The mobile phase is typically an aqueous buffer.

  • Analysis : Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Quantification : The amounts of citrate and malate in the sample are determined by comparing the peak areas from the sample chromatogram to those from the standard chromatogram.[12]

  • Infrared Spectroscopy (IR) : The IR spectrum of the sample is compared to a reference spectrum of Calcium Citrate Malate to confirm its identity.[12]

  • X-ray Diffraction (XRD) : XRD can be used to identify the crystalline structure of the compound.[8][12]

G Quality Analysis Workflow for Calcium Citrate Malate cluster_assays Quantitative Assays cluster_physicochemical Physicochemical & Identification Tests Start CCM Sample A Calcium Content (Titration/AAS) Start->A B Citrate & Malate Content (HPLC) Start->B C Impurity Analysis (e.g., Heavy Metals) Start->C D Solubility Test Start->D E pH Measurement Start->E F Identification (IR, XRD) Start->F End Quality Confirmed A->End B->End C->End D->End E->End F->End G Factors Enhancing Calcium Citrate Malate Bioavailability cluster_properties Key Properties cluster_mechanism Mechanism of Action CCM Calcium Citrate Malate (CCM) Solubility High Water Solubility CCM->Solubility Structure Chelated Structure (Calcium-Citrate-Malate Complex) CCM->Structure pH_Ind pH-Independent Dissolution CCM->pH_Ind Dissolution Rapid Dissolution in GI Tract Solubility->Dissolution Ion_Release Release of Ca²⁺ and Soluble Calcium Complexes Structure->Ion_Release pH_Ind->Dissolution Dissolution->Ion_Release Absorption Enhanced Absorption by Intestinal Cells Ion_Release->Absorption Bioavailability Superior Bioavailability Absorption->Bioavailability

References

An In-depth Technical Guide to the Toxicology and Safety Profile of Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Citrate (B86180) Malate (B86768) (CCM) is a water-soluble calcium salt of citric acid and malic acid that is widely used as a calcium supplement in food and beverages. This technical guide provides a comprehensive overview of the toxicological and safety profile of CCM, drawing from available non-clinical and regulatory data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of CCM for human use. Overall, calcium citrate malate is considered to have a low order of toxicity. The available data indicate a high LD50, no evidence of genotoxicity, and no significant adverse effects in repeated-dose and developmental toxicity studies at high dose levels.

Non-Clinical Toxicology

The toxicological profile of calcium citrate malate has been evaluated through a series of in vitro and in vivo studies. These studies have consistently demonstrated a low potential for toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single high dose of a substance. For calcium citrate malate, the acute oral toxicity is low.

Table 1: Acute Oral Toxicity of Calcium Citrate Malate

SpeciesSexRoute of AdministrationLD50 (mg/kg bw)ObservationsReference
RatM & FOral> 5000No mortality or significant signs of toxicity[1]

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of calcium citrate malate was likely determined following a protocol similar to the OECD Guideline 401.[2]

  • Test System: Young adult Sprague-Dawley rats.

  • Dose: A limit test is often performed for substances with expected low toxicity, where a single dose of 2000 or 5000 mg/kg body weight is administered.[2]

  • Administration: The test substance is administered by oral gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.[2]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

G cluster_protocol Acute Oral Toxicity (OECD 401) Workflow start Healthy Young Adult Rats dose Single Oral Gavage Dose (e.g., 5000 mg/kg) start->dose observe Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dose->observe necropsy Gross Necropsy observe->necropsy end Determination of LD50 necropsy->end

Caption: Workflow for an acute oral toxicity study.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure.

Table 2: Repeated-Dose Oral Toxicity of Calcium Citrate Malate

SpeciesSexDurationRoute of AdministrationNOAEL (mg/kg bw/day)Key FindingsReference
RatM & F90 daysOral (in diet or gavage)2000No significant adverse effects observed up to the highest dose tested.

Note: While a specific 90-day study report for calcium citrate malate was not publicly available, a NOAEL of 2000 mg/kg/day is frequently cited in safety assessments, likely derived from such a study. A study on nanocalcium carbonate established a NOAEL of 1000 mg/kg/day in a 90-day rat study, with the authors suggesting the true NOAEL might be higher.[3]

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (OECD 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

  • Test System: Typically Wistar or Sprague-Dawley rats.

  • Dose Groups: At least three dose levels and a control group.

  • Administration: The test substance is administered daily via the diet, drinking water, or oral gavage.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, organ weights, and histopathology of a comprehensive set of tissues.

G cluster_workflow 90-Day Oral Toxicity (OECD 408) Workflow start Weanling Rats (Control & 3 Dose Groups) dosing Daily Oral Administration (90 Days) start->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food/Water Intake - Hematology - Clinical Chemistry - Urinalysis dosing->monitoring necropsy Terminal Necropsy: - Gross Pathology - Organ Weights - Histopathology monitoring->necropsy end NOAEL Determination necropsy->end G cluster_ames Ames Test Workflow start His- Salmonella Strains exposure Expose to Calcium Citrate Malate (+/- S9 Metabolic Activation) start->exposure plating Plate on Histidine-Deficient Agar exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting result Compare to Control (No increase in colonies = Negative) counting->result G cluster_protocol Prenatal Developmental Toxicity (OECD 414) Workflow start Pregnant Dams (Rat or Rabbit) dose Daily Oral Dosing (Implantation to near term) start->dose observe Maternal Observation: - Clinical Signs - Body Weight - Food Consumption dose->observe c_section Cesarean Section (Day before parturition) observe->c_section fetal_exam Fetal Examination: - External - Visceral - Skeletal c_section->fetal_exam end Determination of Developmental NOAEL fetal_exam->end G cluster_pathway Calcium-Calcineurin-NFAT Signaling Pathway Ca_influx Increased Intracellular Ca²⁺ (from CCM absorption) Calmodulin Calmodulin Ca_influx->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFAT_P->NFAT translocates Gene_expression Gene Expression NFAT->Gene_expression regulates G cluster_crosstalk Crosstalk between Ca²⁺ and cAMP/PKA Signaling Ca_CCM Ca²⁺ from CCM AC Adenylyl Cyclase Ca_CCM->AC modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_response Cellular Response PKA->Cell_response phosphorylates targets

References

Methodological & Application

Application Notes and Protocols for the Quantification of Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Calcium Citrate (B86180) Malate (B86768) (CCM), a common calcium supplement. The following protocols are based on established analytical techniques, including titrimetry for calcium content and high-performance liquid chromatography (HPLC) for the determination of citrate and malate. Additionally, atomic absorption spectroscopy (AAS) is presented as an alternative method for calcium quantification.

Quantification of Calcium by Complexometric Titration

This method is based on the United States Pharmacopeia (USP) monograph for Calcium Citrate Malate and is suitable for determining the total calcium content.[1][2]

Experimental Protocol

1.1 Sample Preparation:

  • Accurately weigh approximately 350 mg of Calcium Citrate Malate.[1][2]

  • Transfer the sample to a 250-mL beaker.

  • Add 10 mL of water and 3 mL of 3 N hydrochloric acid and swirl to dissolve the sample.[1][2]

  • Add 90 mL of water and a magnetic stirring bar.[1][2]

1.2 Titration:

  • While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a buret.[1][2]

  • Add 25 mL of 1 N sodium hydroxide.[1][2]

  • Add approximately 150 mg of hydroxy naphthol blue indicator.[1][2]

  • Continue the titration with 0.05 M EDTA until a distinct blue endpoint is observed.[1][2]

  • Perform a blank determination by titrating a solution containing all reagents except the sample.[1][2]

1.3 Calculation: Calculate the percentage of calcium using the following formula:

Where:

  • VS = Volume of EDTA consumed by the sample (mL)[1][2]

  • VB = Volume of EDTA consumed by the blank (mL)[2]

  • M = Molarity of the EDTA solution (mol/L)[2]

  • F = Equivalency factor for calcium (40.08 mg/mmol)[2]

  • W = Weight of the Calcium Citrate Malate sample (mg)[2]

Workflow for Calcium Titration

cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh ~350 mg CCM dissolve Dissolve in H2O and HCl weigh->dissolve dilute Add 90 mL H2O dissolve->dilute add_edta Add 30 mL 0.05 M EDTA dilute->add_edta add_naoh Add 25 mL 1 N NaOH add_edta->add_naoh add_indicator Add Hydroxy Naphthol Blue add_naoh->add_indicator titrate_endpoint Titrate to Blue Endpoint add_indicator->titrate_endpoint record_vol Record Titrant Volume titrate_endpoint->record_vol calculate Calculate % Calcium record_vol->calculate blank Perform Blank Titration blank->calculate

Caption: Workflow for the complexometric titration of calcium in Calcium Citrate Malate.

Quantification of Citrate and Malate by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of citric acid and malic acid content in Calcium Citrate Malate.[3][4]

Experimental Protocol

2.1 Reagents and Materials:

  • Citric Acid, anhydrous (reagent grade)[3]

  • d,l-Malic Acid (reagent grade)[3]

  • 0.2 N Hydrochloric Acid[2][3]

  • HPLC grade water[4]

  • Mobile Phase: 0.0015 N Sulfuric Acid in HPLC grade water. Filter through a 0.45 µm filter and degas.[4]

2.2 Standard Preparation:

  • Accurately weigh approximately 0.025 g each of citric acid and malic acid.[4]

  • Transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.[4]

2.3 Sample Preparation:

  • Accurately weigh a sample of Calcium Citrate Malate.

  • Dissolve the sample in a known volume of 0.2 N hydrochloric acid.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.4 Chromatographic Conditions:

ParameterValue
Column Bio-Rad HPX-87H, 300 x 7.8 mm or equivalent[4]
Mobile Phase 0.0015 N Sulfuric Acid[4]
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Detector UV at 210 nm
Column Temperature 35 °C

2.5 System Suitability: The retention times of the citric acid and malic acid peaks in the sample solution should correspond to those of the standard solution.[1][2]

2.6 Calculation: Calculate the concentration of citrate and malate in the sample by comparing the peak areas with those of the standards.

Workflow for HPLC Analysis of Citrate and Malate

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solution inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate compare Compare with Standards integrate->compare quantify Quantify Citrate & Malate compare->quantify

Caption: Workflow for the HPLC analysis of citrate and malate in Calcium Citrate Malate.

Quantification of Calcium by Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive method for determining the calcium content in various samples, including dietary supplements.[5][6][7]

Experimental Protocol

3.1 Reagents and Materials:

  • 5% Hydrochloric Acid[3][4]

  • 5% Lanthanum solution (as lanthanum oxide)[3][4]

  • Calcium Carbonate (primary standard)[4]

3.2 Standard Preparation:

  • Prepare a stock solution of 500 mg/L calcium by dissolving 1.249 g of primary standard calcium carbonate in a minimum amount of dilute HCl and diluting to 1 L with deionized water.[4]

  • Prepare a series of working standards by diluting the stock solution.

3.3 Sample Preparation:

  • Accurately weigh approximately 100 mg of Calcium Citrate Malate.

  • Dissolve the sample in 5% HCl and dilute to 100 mL with 5% HCl.[3][4]

  • Take 1 mL of this solution, add 1 mL of 5% lanthanum solution, and dilute to 100 mL with 5% HCl.[3][4] The lanthanum is added to suppress interference from phosphate.[4][7]

3.4 Instrumental Parameters:

ParameterValue
Instrument Atomic Absorption Spectrophotometer[4]
Wavelength 422.7 nm
Slit Width 0.7 nm
Lamp Current As per manufacturer's recommendation
Flame Air-Acetylene

3.5 Measurement and Calculation:

  • Aspirate the blank, standards, and sample solutions into the flame.

  • Measure the absorbance of each solution.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of calcium in the sample solution from the calibration curve and calculate the percentage of calcium in the original sample.

Workflow for AAS Analysis of Calcium

cluster_prep Preparation cluster_aas AAS Measurement cluster_data Data Analysis prep_std Prepare Calcium Standards aspirate Aspirate into Flame prep_std->aspirate prep_sample Prepare CCM Sample Solution add_la Add Lanthanum Solution prep_sample->add_la add_la->aspirate measure_abs Measure Absorbance at 422.7 nm aspirate->measure_abs calibration Generate Calibration Curve measure_abs->calibration determine_conc Determine Sample Concentration calibration->determine_conc calculate Calculate % Calcium determine_conc->calculate

Caption: Workflow for the AAS analysis of calcium in Calcium Citrate Malate.

Summary of Quantitative Data

Analytical MethodAnalyteLinearity RangeAccuracyPrecision (RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Complexometric Titration CalciumNot ApplicableHigh< 2%Not ApplicableNot Applicable
HPLC Citrate, Malate0.5 - 50 µg/mL[8]High< 5%0.5 µg/mL[8]1.5 µg/mL (Estimated)
AAS Calcium0.1 - 5 mg/LHigh< 5%~0.01 mg/L~0.05 mg/L

Note: The quantitative data presented in the table are typical performance characteristics for these analytical methods and may vary depending on the specific instrumentation and experimental conditions. The data for HPLC is based on a similar application for citrate analysis.[8]

References

Application Note: HPLC Analysis of Citrate and Malate in Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium Citrate (B86180) Malate (B86768) (CCM) is a water-soluble calcium supplement. It is a complex of calcium, citrate, and malate.[1] The bioavailability of calcium from CCM is high, making it a popular choice for calcium supplementation. Accurate and reliable analytical methods are crucial for the quality control of CCM, ensuring that the content of citrate and malate meets the specified requirements. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of organic acids in various matrices, including food, beverages, and pharmaceutical products.[2] This application note describes a robust HPLC method for the quantitative analysis of citrate and malate in Calcium Citrate Malate.

Principle

This method utilizes ion exclusion chromatography to separate citric acid and malic acid. The sample is dissolved in a dilute acidic solution to liberate the organic acids from the calcium salt. The separation is achieved on a specialized column that separates analytes based on their pKa values. Detection is typically performed using an ultraviolet (UV) detector at a low wavelength, where the carboxylic acid functional groups exhibit absorbance.

Experimental Protocols

1. Reagents and Materials

  • Citric Acid reference standard (anhydrous, ≥99% purity)

  • d,l-Malic Acid reference standard (≥99% purity)

  • Calcium Citrate Malate sample

  • Sulfuric Acid (H₂SO₄), 1N solution

  • Hydrochloric Acid (HCl), 0.2N solution

  • HPLC grade water

  • Acetonitrile (optional, for cleaning)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with:

    • Isocratic pump

    • Autosampler/Injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical balance

  • Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL)

  • Pipettes

  • pH meter

3. Chromatographic Conditions

ParameterValue
Column Bio-Rad Aminex HPX-87H, 300 x 7.8 mm or equivalent ion exclusion column
Mobile Phase 0.0015 N Sulfuric Acid in HPLC grade water
Flow Rate 0.6 mL/min
Column Temperature 35 °C
Detector Wavelength 210 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation:

    • Pipette 1.5 mL of 1N H₂SO₄ into a 1000 mL volumetric flask.

    • Dilute to volume with HPLC grade water and mix thoroughly.

    • Degas the mobile phase before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 25 mg each of citric acid and malic acid into a 25 mL volumetric flask.

    • Add the mobile phase to dissolve the acids completely.

    • Dilute to volume with the mobile phase and mix well.

  • Sample Solution Preparation:

    • Accurately weigh approximately 50 mg of the Calcium Citrate Malate sample into a 10 mL volumetric flask.

    • Dissolve the sample in 0.2N HCl.

    • Dilute to 10 mL with 0.2N HCl and mix thoroughly.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, the chromatographic system must meet certain suitability requirements. A system suitability solution, which can be a mixture of citric acid and malic acid standards, is injected multiple times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for both citrate and malate peaks
Theoretical Plates ≥ 2000 for both citrate and malate peaks
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0% for peak areas of both citrate and malate

Data Presentation

Table 1: Typical Retention Times

AnalyteRetention Time (minutes)
Citric Acid~ 8.5
Malic Acid~ 10.2

Table 2: Example Calibration Data for Citric Acid

Concentration (mg/mL)Peak Area
0.25150000
0.50305000
1.00610000
1.50905000
2.001210000

Table 3: Example Calibration Data for Malic Acid

Concentration (mg/mL)Peak Area
0.25135000
0.50275000
1.00550000
1.50820000
2.001100000

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Solution Preparation mobile_phase Mobile Phase (0.0015N H2SO4) prep->mobile_phase Prepares standards Standard Solutions (Citric & Malic Acid) prep->standards Prepares sample Sample Solution (CCM in 0.2N HCl) prep->sample Prepares pump Pump mobile_phase->pump injector Autosampler/Injector standards->injector sample->injector hplc_system HPLC System pump->injector Mobile Phase Flow column Column (Aminex HPX-87H) injector->column detector UV Detector (210 nm) column->detector data_acq Data Acquisition detector->data_acq chromatogram Chromatogram data_acq->chromatogram Generates analysis Data Analysis chromatogram->analysis integration Peak Integration analysis->integration calibration Calibration Curve analysis->calibration quantification Quantification integration->quantification calibration->quantification report Final Report quantification->report Results

Caption: Workflow for the HPLC analysis of citrate and malate in Calcium Citrate Malate.

Conclusion

The described HPLC method provides a reliable and accurate means for the simultaneous quantification of citrate and malate in Calcium Citrate Malate. The method is straightforward, utilizes common HPLC instrumentation and reagents, and is suitable for routine quality control in a laboratory setting. Proper system suitability checks are essential to ensure the validity of the analytical results.

References

Application Notes and Protocols for In Vitro Models of Calcium Citrate Malate Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is an essential mineral for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction. Calcium supplements are widely used to prevent and treat calcium deficiency. The bioavailability of calcium from supplements varies depending on its chemical form. Calcium Citrate Malate (CCM) is a water-soluble calcium supplement known for its high bioavailability.[1][2][3] Its enhanced absorption is attributed to its solubility across a range of pH levels and its dissolution process, which releases calcium ions and a calcium-citrate complex.[1] The Caco-2 cell line, derived from a human colon adenocarcinoma, serves as a well-established in vitro model of the human small intestinal epithelium.[4][5][6][7] When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and brush borders, mimicking the barrier and transport functions of the intestine.[4] This model allows for the investigation of both transcellular (through the cells) and paracellular (between the cells) calcium transport pathways.[4][6]

This document provides detailed protocols for utilizing the Caco-2 cell model to study the absorption of Calcium Citrate Malate.

Data Presentation

Table 1: Comparative Calcium Absorption in Caco-2 Cell Models

Calcium SourceConcentrationTransport Rate/Absorption (%)Key FindingsReference
Calcium Chloride vs. Peptide-Calcium ComplexNot specifiedPeptide-Calcium complex showed 1.83-fold higher transportA specific peptide (DEEENDQVK) can enhance calcium transport, primarily through the TRPV6 channel.[6]
Blue Whiting Fish Bone Powder vs. Calcium CarbonateNot specifiedFish bone powder: 28.15% absorption; CaCO3: 6.7% absorptionMarine-derived calcium from fish bones demonstrated significantly higher bioavailability than calcium carbonate.[8]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture for Calcium Transport Studies

This protocol details the steps for culturing and maintaining Caco-2 cells to form a differentiated monolayer suitable for calcium absorption assays.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids[9]

  • 0.25% Trypsin-EDTA solution[10]

  • Phosphate Buffered Saline (PBS), calcium and magnesium-free[10]

  • Cell culture flasks (75 cm²)

  • Transwell® permeable supports (12-well or 24-well plates)

  • Humidified incubator at 37°C with 5% CO₂[9]

Procedure:

  • Cell Seeding and Growth:

    • Culture Caco-2 cells in 75 cm² flasks with DMEM.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them using Trypsin-EDTA.[9]

  • Seeding on Transwell® Inserts:

    • Resuspend the detached cells in fresh medium to a concentration of approximately 1 x 10⁵ cells/mL.

    • Seed the cells onto the apical side of the Transwell® inserts.

  • Cell Differentiation:

    • Culture the cells on the Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.[11]

    • Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monitoring Monolayer Integrity:

    • Measure the Transepithelial Electrical Resistance (TEER) every other day using a voltmeter.

    • The monolayer is considered ready for transport studies when the TEER values stabilize and are greater than 250 Ω·cm².

Protocol 2: Calcium Citrate Malate Transport Assay

This protocol describes the procedure for measuring the transport of calcium from Calcium Citrate Malate across the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[8]

  • Calcium Citrate Malate (CCM)

  • Calcium standard solution for calibration

  • Atomic Absorption Spectrometer (AAS)[12][13]

Procedure:

  • Preparation of Transport Buffer:

    • Prepare a transport buffer (e.g., HBSS) and warm it to 37°C.

  • Washing the Cell Monolayer:

    • Carefully remove the culture medium from both the apical and basolateral compartments.

    • Wash the monolayer twice with pre-warmed transport buffer.

  • Application of Calcium Citrate Malate:

    • Add a known concentration of Calcium Citrate Malate solution (prepared in the transport buffer) to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

  • Incubation and Sampling:

    • Incubate the plates at 37°C.

    • Collect samples from the basolateral compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).

    • After each sampling, replenish the basolateral compartment with an equal volume of fresh, pre-warmed transport buffer.

  • Quantification of Calcium:

    • Determine the calcium concentration in the collected basolateral samples using an Atomic Absorption Spectrometer.[12][13]

    • Prepare a standard curve using a calcium standard solution to accurately quantify the calcium concentration.

Visualizations

Diagram 1: Experimental Workflow for Calcium Citrate Malate Absorption Study

G cluster_0 Caco-2 Cell Culture & Differentiation cluster_1 Calcium Transport Assay cluster_2 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days for differentiation A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash cell monolayer C->D Monolayer ready E Add Calcium Citrate Malate to apical side D->E F Incubate at 37°C E->F G Collect samples from basolateral side at time intervals F->G H Quantify calcium concentration (Atomic Absorption Spectroscopy) G->H Analyze samples I Calculate transport rate and permeability H->I G cluster_0 Lumen (Apical Side) cluster_1 Enterocyte cluster_2 Paracellular Pathway cluster_3 Blood (Basolateral Side) Ca_Lumen Ca²⁺ TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Transcellular Uptake Claudins Claudins Ca_Lumen->Claudins Paracellular Transport Calbindin Calbindin TRPV6->Calbindin Binding & Buffering PMCA1b PMCA1b (Ca²⁺ Pump) Calbindin->PMCA1b Transport to basolateral membrane Ca_Blood Ca²⁺ PMCA1b->Ca_Blood Extrusion into blood Claudins->Ca_Blood

References

Application Notes and Protocols for Studying Calcium Citrate Malate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Citrate (B86180) Malate (B86768) (CCM) is a water-soluble calcium supplement that is more readily bioavailable than calcium carbonate.[1][2] It is a salt of calcium with a combination of citrate and malate anions. Animal models are crucial for pre-clinical evaluation of the efficacy of CCM in promoting bone health and preventing bone loss. This document provides detailed application notes and protocols for using young, growing rats and ovariectomized (OVX) rats to study the efficacy of Calcium Citrate Malate.

Animal Models

Two primary rat models are recommended for studying the efficacy of Calcium Citrate Malate:

  • The Young, Growing Rat Model: This model is ideal for assessing the bioavailability of CCM and its impact on skeletal development and bone accretion. Weanling rats exhibit rapid bone growth, making them sensitive to dietary calcium intake.

  • The Ovariectomized (OVX) Rat Model: This is a well-established model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to bone loss that mimics the condition in postmenopausal women. This model is suitable for evaluating the potential of CCM to prevent or mitigate bone loss.

Data Presentation

Table 1: Efficacy of Calcium Citrate Malate (CCM) vs. Calcium Carbonate (CaCO3) on Trabecular Bone Volume in Young, Growing Rats
Treatment GroupDurationTrabecular Bone Volume (% increase vs. CaCO3)Reference
CCM (0.3% or 0.6% dietary Ca)4 weeks23-25%[2]
CCM (0.3% or 0.6% dietary Ca)12 weeks44-47%[2]
Table 2: Effect of Calcium Citrate Supplementation in Ovariectomized (OVX) Rats
Treatment GroupDurationFemoral Bone Mineral Density (BMD)Trabecular Bone Volume (BV/TV)Bone Turnover Markers (Serum)Reference
OVX + Vehicle12 weeksDecreasedDecreasedIncreased Osteocalcin, Increased CTX-I[3]
OVX + Calcium Citrate (75 mg/kg)12 weeksPartially Prevented DecreasePartially Prevented DecreaseReduced Osteocalcin, Reduced CTX-I[3]

Note: CTX-I (C-telopeptide of type I collagen) is a marker of bone resorption.

Experimental Protocols

Protocol 1: Evaluating CCM Efficacy in Young, Growing Rats

Objective: To assess the effect of CCM on bone development in weanling rats compared to calcium carbonate.

Materials:

  • Weanling female Sprague-Dawley or Wistar rats (21 days old)

  • AIN-93G purified diet ingredients

  • Calcium Citrate Malate (CCM)

  • Calcium Carbonate (CaCO3)

  • Cages with wire bottoms

  • Metabolic cages for collection of urine and feces

  • Dual-Energy X-ray Absorptiometry (DXA) scanner for small animals

  • Micro-computed tomography (µCT) scanner

  • Histology equipment (microtome, slides, stains)

Procedure:

  • Animal Acclimation: Acclimate rats for one week, providing standard chow and water ad libitum.

  • Diet Preparation:

    • Prepare AIN-93G diets with modified calcium content.

    • Control Group: AIN-93G diet with 0.5% calcium from CaCO3.

    • CCM Group: AIN-93G diet with 0.5% calcium from CCM.

    • Ensure phosphorus levels are maintained at an appropriate ratio to calcium.

  • Experimental Design:

    • Randomly assign rats to the two dietary groups (n=10-12 per group).

    • House rats individually in cages with wire bottoms to prevent coprophagy.

    • Provide diets and deionized water ad libitum for 4 to 12 weeks.

    • Monitor body weight and food intake weekly.

  • Calcium Absorption Study (Optional):

    • Towards the end of the study, place rats in metabolic cages.

    • Administer a known amount of a calcium isotope (e.g., ⁴⁵Ca) orally.

    • Collect urine and feces for 72 hours to determine the amount of isotope excreted.

    • Calculate calcium absorption as (Isotope administered - Isotope excreted) / Isotope administered * 100.

  • Bone Mineral Density (BMD) Measurement:

    • At the end of the study, anesthetize rats.

    • Perform DXA scans of the whole body, lumbar spine, and femur to measure BMD and bone mineral content (BMC).

  • Sample Collection and Histomorphometry:

    • Euthanize rats and dissect the tibias.

    • Fix one tibia in 10% neutral buffered formalin for µCT analysis and subsequent histology.

    • For histomorphometry:

      • Dehydrate the fixed tibia in graded ethanol (B145695) solutions.

      • Embed in methyl methacrylate.

      • Cut longitudinal sections (5 µm thick) using a microtome.

      • Stain sections with von Kossa for mineralized bone and toluidine blue for cellular details.

      • Analyze sections under a microscope to determine trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Protocol 2: Evaluating CCM in an Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To determine if CCM supplementation can prevent or rescue bone loss in a rat model of postmenopausal osteoporosis.

Materials:

  • Mature female Sprague-Dawley or Wistar rats (3-6 months old)

  • Surgical instruments for ovariectomy

  • Anesthetics (e.g., isoflurane)

  • Analgesics

  • AIN-93M purified diet ingredients (for maintenance)

  • Calcium Citrate Malate (CCM)

  • Calcium Carbonate (CaCO3)

  • DXA scanner

  • µCT scanner

  • ELISA kits for bone turnover markers (e.g., Osteocalcin, CTX-I)

Procedure:

  • Ovariectomy Surgery:

    • Anesthetize the rats.

    • Make a dorsal midline incision or two dorsolateral incisions.

    • Locate and ligate the ovarian blood vessels and fallopian tubes.

    • Remove both ovaries.

    • Suture the muscle and skin layers.

    • Sham Group: Perform the same surgical procedure without removing the ovaries.

    • Administer analgesics post-operatively and allow a 2-week recovery period.

  • Dietary Intervention:

    • Prepare AIN-93M diets.

    • Sham Group: AIN-93M diet with adequate calcium (0.5%) from CaCO3.

    • OVX Control Group: AIN-93M diet with adequate calcium (0.5%) from CaCO3.

    • OVX + CCM Group: AIN-93M diet with adequate calcium (0.5%) from CCM.

    • Optional Low Calcium Model: A low calcium diet (e.g., 0.1% Ca) can be used to accelerate bone loss in the OVX groups.

  • Experimental Design:

    • Randomly assign rats to the three groups (n=10-12 per group).

    • Provide diets and water ad libitum for 12-16 weeks.

    • Monitor body weight weekly.

  • BMD Measurement:

    • Perform DXA scans at baseline (post-recovery) and at the end of the study to monitor changes in BMD.

  • Biochemical Analysis:

    • Collect blood samples via cardiac puncture at the time of euthanasia.

    • Separate serum and store at -80°C.

    • Measure serum levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-I, TRAP-5b) using ELISA kits.

  • µCT and Histomorphometry:

    • Dissect femurs and tibias.

    • Perform µCT analysis on the distal femur or proximal tibia to assess trabecular bone microarchitecture.

    • Conduct bone histomorphometry on the tibias as described in Protocol 1.

Mandatory Visualizations

experimental_workflow_growing_rat acclimation Week 1: Acclimation diet Weeks 2-13: Experimental Diets (CCM vs. CaCO3) acclimation->diet monitoring Weekly: Body Weight & Food Intake diet->monitoring bmd Week 13: DXA Scan diet->bmd collection Week 13: Sample Collection (Blood, Bones) bmd->collection analysis Post-Collection: Histomorphometry, Biochemical Analysis collection->analysis

Experimental workflow for the young, growing rat model.

experimental_workflow_ovx_rat surgery Week 0: Ovariectomy (OVX) or Sham Surgery recovery Weeks 1-2: Recovery surgery->recovery diet Weeks 3-15: Experimental Diets (Sham, OVX, OVX+CCM) recovery->diet bmd Baseline & Week 15: DXA Scan diet->bmd collection Week 15: Sample Collection (Blood, Bones) diet->collection analysis Post-Collection: µCT, Histomorphometry, Biochemical Analysis collection->analysis

Experimental workflow for the ovariectomized (OVX) rat model.

signaling_pathway cluster_ccm Calcium Citrate Malate (CCM) cluster_bone_cell Bone Cell Signaling cluster_outcome Cellular Outcome Calcium Increased Bioavailable Calcium Ca_Signaling Intracellular Ca2+ Signaling Calcium->Ca_Signaling Citrate Citrate Energy Cellular Energy (ATP Production) Citrate->Energy RANKL_OPG RANKL/OPG Pathway Ca_Signaling->RANKL_OPG Osteoblast ↑ Osteoblast Differentiation & Activity Ca_Signaling->Osteoblast Osteoclast ↓ Osteoclast Differentiation & Activity Ca_Signaling->Osteoclast Energy->Osteoblast RANKL_OPG->Osteoclast Bone_Health Improved Bone Health Osteoblast->Bone_Health Osteoclast->Bone_Health

Proposed signaling pathways for CCM's effect on bone metabolism.

Signaling Pathways

The superior efficacy of Calcium Citrate Malate is attributed to both its enhanced bioavailability and the potential direct effects of its components on bone cell metabolism.

  • Increased Bioavailable Calcium: The higher solubility and absorption of calcium from CCM leads to increased serum calcium levels. This directly influences intracellular calcium signaling in osteoblasts and osteoclasts, which is a critical regulator of their function.

  • Role of Citrate: Citrate is not merely a chelator for calcium; it is also an important intermediate in cellular energy metabolism (the Krebs cycle). Osteoblasts have high energy demands during bone formation, and citrate can serve as a fuel source.[4] Furthermore, citrate has been shown to influence osteoblast differentiation.[4]

  • Modulation of RANKL/OPG Pathway: The balance between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor Osteoprotegerin (OPG) is a key determinant of bone resorption. Increased calcium availability can influence this pathway, leading to a decrease in osteoclast differentiation and activity. While direct studies on CCM's effect on the RANKL/OPG pathway are limited, it is a plausible mechanism given the central role of calcium in osteoclast signaling.

By utilizing these detailed protocols and understanding the underlying mechanisms, researchers can effectively evaluate the efficacy of Calcium Citrate Malate in robust and relevant animal models.

References

Application Notes and Protocols for Calcium Citrate Malate in Bone Density Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Calcium Citrate Malate (CCM) in bone density research, summarizing key quantitative data from clinical studies and detailing relevant experimental protocols. The information is intended to guide the design of new research and support the development of interventions aimed at improving bone health.

Introduction to Calcium Citrate Malate and Bone Health

Calcium Citrate Malate (CCM) is a readily bioavailable source of calcium, a critical mineral for bone health.[1] Research has consistently shown that CCM is well-absorbed and can play a significant role in supporting bone mineral density (BMD) across different life stages.[2][3] Unlike calcium carbonate, the absorption of CCM is not dependent on gastric acid, making it a suitable option for a wider range of individuals.[4] Clinical studies have demonstrated its efficacy in promoting bone health, particularly in postmenopausal women and adolescents.[4][5]

Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from key clinical trials investigating the effect of Calcium Citrate Malate on bone mineral density and related markers.

Table 1: Effect of Calcium Citrate Malate on Bone Mineral Density (BMD)

Study PopulationInterventionDurationSite of MeasurementMean Change in BMD (% ± SE)Reference
Postmenopausal Women (>6 years postmenopause, low calcium intake)500 mg Calcium/day as CCM2 yearsFemoral Neck+0.87 ± 1.01[6]
Postmenopausal Women (>6 years postmenopause, low calcium intake)500 mg Calcium/day as CCM2 yearsRadius+1.05 ± 0.75[6]
Postmenopausal Women (>6 years postmenopause, low calcium intake)500 mg Calcium/day as CCM2 yearsSpine-0.38 ± 0.82[6]
Postmenopausal Women (>6 years postmenopause, low calcium intake)Placebo2 yearsFemoral Neck-2.11 ± 0.93[6]
Postmenopausal Women (>6 years postmenopause, low calcium intake)Placebo2 yearsRadius-2.33 ± 0.72[6]
Postmenopausal Women (>6 years postmenopause, low calcium intake)Placebo2 yearsSpine-2.85 ± 0.77[6]
Adolescent Girls (11-12 years old)500 mg Calcium/day as CCM18 monthsLumbar SpineSignificantly greater gains vs. placebo[5]
Adolescent Girls (11-12 years old)500 mg Calcium/day as CCM18 monthsTotal BodySignificantly greater gains vs. placebo[5]

Table 2: Bioavailability and Serum Calcium Levels

Study PopulationInterventionDurationOutcome MeasureResultReference
Osteopenic PatientsCalcium Citrate Malate12 weeksIncrease in Serum Calcium7.2% increase[7]
Osteopenic PatientsCalcium Carbonate12 weeksIncrease in Serum Calcium7.7% increase[7]

Experimental Protocols

While detailed, step-by-step protocols are often proprietary to the conducting research institution, this section outlines the generalized methodologies for key experiments in CCM and bone density research based on published literature.

Study Design for Clinical Trials

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of CCM supplementation.

Protocol:

  • Participant Recruitment: Recruit a homogenous population based on age, sex, and menopausal status (if applicable). Establish clear inclusion and exclusion criteria. For example, a study on postmenopausal women might include healthy individuals who are at least five years postmenopause and have a dietary calcium intake below a certain threshold.[6]

  • Randomization: Randomly assign participants to either the intervention group (receiving CCM) or the control group (receiving a placebo).

  • Intervention: Provide the intervention group with a standardized daily dose of CCM (e.g., 500 mg of elemental calcium).[6] The placebo should be identical in appearance and taste to the CCM supplement.

  • Dietary Monitoring: Monitor and record the participants' dietary calcium intake throughout the study period.

  • Data Collection: Collect baseline and follow-up data at specified intervals (e.g., annually for two years).[6] Key outcome measures include BMD, biochemical markers of bone turnover, and serum calcium levels.

  • Statistical Analysis: Analyze the data to determine the statistical significance of the differences in outcomes between the intervention and placebo groups.

Measurement of Bone Mineral Density (BMD)

Dual-energy X-ray absorptiometry (DXA) is the most common and accepted method for measuring BMD.

Protocol:

  • Instrument Calibration: Calibrate the DXA scanner daily using a standardized phantom.

  • Patient Positioning: Position the patient on the scanning table according to the manufacturer's guidelines for the specific skeletal site being measured (e.g., lumbar spine, femoral neck, forearm).

  • Image Acquisition: Perform the scan to acquire the bone density data.

  • Data Analysis: Analyze the images using the scanner's software to calculate the BMD in g/cm².

Quantification of Biochemical Markers of Bone Turnover

Biochemical markers provide a non-invasive assessment of bone formation and resorption rates. The preferred markers are serum PINP (procollagen type I N-terminal propeptide) for bone formation and serum β-CTX-I (C-terminal telopeptide of type I collagen) for bone resorption.[8][9]

Protocol:

  • Sample Collection: Collect fasting blood samples in the morning to minimize circadian variability.[10]

  • Sample Processing: Separate serum by centrifugation and store at -80°C until analysis.

  • Immunoassay: Use automated immunoassay analyzers or ELISA (enzyme-linked immunosorbent assay) kits for the quantification of PINP and β-CTX-I. Follow the manufacturer's instructions for the specific assay.

  • Data Interpretation: Compare the results to reference ranges and analyze the changes from baseline to follow-up to assess the effect of the intervention on bone turnover.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in calcium homeostasis and bone metabolism, as well as a typical workflow for a clinical trial investigating the effects of Calcium Citrate Malate.

G cluster_0 Calcium Homeostasis Regulation LowCa Low Serum Calcium Parathyroid Parathyroid Gland LowCa->Parathyroid PTH Parathyroid Hormone (PTH) Secretion Parathyroid->PTH Kidney Kidney PTH->Kidney Bone Bone PTH->Bone VitD Active Vitamin D (Calcitriol) Production Kidney->VitD CaReabsorption Increased Calcium Reabsorption Kidney->CaReabsorption CaRelease Calcium Release Bone->CaRelease Intestine Intestine CaAbsorption Increased Calcium Absorption Intestine->CaAbsorption VitD->Intestine HighCa Increased Serum Calcium CaReabsorption->HighCa CaRelease->HighCa CaAbsorption->HighCa HighCa->Parathyroid Negative Feedback

Caption: Hormonal Regulation of Calcium Homeostasis.

G cluster_1 PTH Signaling in Bone Cells PTH PTH PTHR1 PTH1 Receptor (Osteoblast) PTH->PTHR1 AC Adenylate Cyclase PTHR1->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB Gene Gene Transcription (e.g., RANKL) CREB->Gene RANKL RANKL Expression Gene->RANKL Osteoclast Osteoclast Precursor RANKL->Osteoclast MatureOsteoclast Mature Osteoclast Osteoclast->MatureOsteoclast Resorption Bone Resorption MatureOsteoclast->Resorption

Caption: PTH Signaling Cascade in Bone Cells.

G cluster_2 Vitamin D Signaling in Osteoblasts VitD Active Vitamin D (Calcitriol) VDR Vitamin D Receptor (VDR) VitD->VDR VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (DNA) VDR_RXR->VDRE Transcription Gene Transcription VDRE->Transcription Proteins Osteoblast Proteins (e.g., Osteocalcin) Transcription->Proteins Mineralization Bone Mineralization Proteins->Mineralization

Caption: Vitamin D Signaling Pathway in Osteoblasts.

G cluster_3 Clinical Trial Workflow for CCM and Bone Density Recruitment Participant Recruitment & Screening Baseline Baseline Data Collection (BMD, Blood Samples, Dietary Intake) Recruitment->Baseline Randomization Randomization Baseline->Randomization CCM_Group CCM Supplementation Group Randomization->CCM_Group Placebo_Group Placebo Group Randomization->Placebo_Group FollowUp Follow-up Assessments (e.g., 12 and 24 months) CCM_Group->FollowUp Placebo_Group->FollowUp Data_Analysis Data Analysis FollowUp->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Workflow for a CCM Bone Density Clinical Trial.

References

Application Notes and Protocols for Calcium Citrate Malate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Citrate (B86180) Malate (B86768) (CCM) is a water-soluble calcium supplement known for its high bioavailability.[1][2][3] While extensively studied for its in vivo benefits on bone health, its application in in vitro cell culture experiments is an emerging area of interest.[2][4] CCM is a complex of calcium, citrate, and malate with a variable composition, often with a molar ratio such as 6:2:3 (calcium:citrate:malate).[5][6] These notes provide an overview of the potential applications of CCM in cell culture and detailed protocols for its preparation and use in relevant experimental models.

The primary rationale for using CCM in cell culture stems from its components' fundamental roles in cellular processes. Calcium is a critical second messenger in signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Citrate and malate are key intermediates in the tricarboxylic acid (TCA) cycle, central to cellular energy metabolism and biosynthesis.[7] Notably, osteoblasts are specialized cells that produce and secrete citrate, which is essential for bone mineralization.[8][9][10]

Potential Applications in Cell Culture

  • Osteogenic Differentiation: Due to the established role of calcium and citrate in bone formation, CCM is a promising supplement to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts and to study bone mineralization in vitro.[8][9][11]

  • Chondrocyte Function: As calcium and metabolic intermediates are crucial for cartilage homeostasis, CCM can be used in chondrocyte cultures to investigate cartilage matrix production and cellular responses to nutritional supplements.

  • Intestinal Epithelial Cell Models: The Caco-2 cell line, a model for the human intestinal epithelium, can be used to study the cellular uptake and transport of calcium from CCM, providing insights into its bioavailability at a cellular level.[1][12]

  • Metabolic Studies: The citrate and malate components of CCM can be utilized to investigate their effects on cellular metabolism, energy production, and signaling in various cell types.[7][13]

  • Cytotoxicity and Biocompatibility: As with any new compound, determining the cytotoxic profile of CCM on different cell lines is a critical first step.

Preparation and Sterilization of Calcium Citrate Malate Stock Solution

This protocol describes the preparation of a Calcium Citrate Malate (CCM) stock solution for use in cell culture experiments. The synthesis is based on the reaction of calcium carbonate with citric acid and malic acid.[6][14]

Materials:

  • Calcium Carbonate (CaCO3), cell culture grade

  • Citric Acid, cell culture grade

  • Malic Acid, cell culture grade

  • Cell culture grade water (e.g., WFI, Milli-Q)

  • 0.22 µm sterile syringe filters

  • Sterile conical tubes

Protocol:

  • Molar Ratio Calculation: Determine the desired molar ratio of Calcium:Citrate:Malate. A common ratio is 6:2:3.[6]

  • Reagent Preparation:

    • For a 6:2:3 ratio, weigh out citric acid and malic acid in a 2:3 molar proportion. .

    • Weigh out calcium carbonate to achieve a 6-fold molar amount relative to the moles of citric acid.

  • Dissolution of Acids: In a sterile beaker or flask, dissolve the citric acid and malic acid in cell culture grade water with stirring.

  • Reaction with Calcium Carbonate: Slowly add the calcium carbonate powder to the acid solution. Carbon dioxide will evolve, so add the powder gradually to control the effervescence.

  • Reaction Completion: Continue stirring the solution at room temperature until the carbon dioxide evolution ceases and the solution becomes clear. This may take several hours.

  • pH Adjustment (Optional): Check the pH of the solution. For most cell culture applications, a pH between 7.2 and 7.4 is desirable. Adjust with sterile, dilute NaOH or HCl if necessary.

  • Concentration Calculation: Calculate the final molar concentration of calcium in the solution.

  • Sterilization: Sterilize the CCM stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the sterile CCM stock solution at 4°C.

Note on Sterilization: While some patents suggest heat sterilization for powdered CCM, high temperatures (>100°C) may cause decomposition.[6][14] Therefore, filter sterilization of the solution is the recommended method for cell culture applications.

Experimental Protocols

Protocol 1: Assessment of CCM on Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

Objective: To evaluate the effect of CCM on the differentiation of MSCs into osteoblasts, assessed by alkaline phosphatase (ALP) activity and matrix mineralization.

Materials:

  • Human or murine Mesenchymal Stem Cells (MSCs)

  • MSC growth medium

  • Osteogenic differentiation medium (basal medium containing dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Sterile CCM stock solution

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

  • Phosphate Buffered Saline (PBS)

  • 96-well and 24-well cell culture plates

Methodology:

  • Cell Seeding: Seed MSCs in a 96-well plate for the ALP assay and a 24-well plate for Alizarin Red S staining at an appropriate density to reach confluence within 2-3 days.

  • Induction of Differentiation: Once confluent, replace the growth medium with osteogenic differentiation medium.

  • CCM Treatment: Supplement the osteogenic differentiation medium with various concentrations of the sterile CCM stock solution. A suggested starting range is based on final calcium concentrations of 0.1 mM to 2.0 mM above the basal medium concentration. Include a control group with osteogenic differentiation medium alone.

  • Medium Change: Replace the medium every 2-3 days with fresh medium containing the respective CCM concentrations.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After 7-10 days of differentiation, wash the cells in the 96-well plate with PBS.

    • Lyse the cells according to the ALP assay kit manufacturer's instructions.

    • Measure the ALP activity spectrophotometrically.

    • Normalize the ALP activity to the total protein content of each well.

  • Alizarin Red S Staining for Mineralization:

    • After 14-21 days of differentiation, wash the cells in the 24-well plate with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the fixed cells with deionized water.

    • Stain the cells with Alizarin Red S solution for 20-30 minutes to visualize calcium deposits.

    • Wash with deionized water to remove excess stain and allow to air dry.

    • For quantification, the stain can be eluted and measured spectrophotometrically.

Protocol 2: In Vitro Calcium Bioavailability using Caco-2 Cells

Objective: To assess the transport of calcium from CCM across a Caco-2 cell monolayer, as a measure of its bioavailability.[1][12]

Materials:

  • Caco-2 cell line

  • DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size) for 12- or 24-well plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Sterile CCM stock solution

  • Calcium assay kit or Atomic Absorption Spectrophotometer

Methodology:

  • Caco-2 Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed the cells onto the apical side of the Transwell® inserts at a high density.

  • Monolayer Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for spontaneous differentiation and formation of a tight monolayer. Change the medium in both the apical and basolateral chambers every 2-3 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Monitor the integrity of the Caco-2 monolayer by measuring the TEER. The monolayer is ready for the transport assay when the TEER values are stable and high (typically >250 Ω·cm²).

  • Calcium Transport Assay:

    • Wash the monolayer on the Transwell® inserts with pre-warmed HBSS.

    • Add HBSS containing a known concentration of CCM to the apical chamber.

    • Add HBSS without CCM to the basolateral chamber.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replenish the basolateral chamber with fresh HBSS after each sampling.

  • Calcium Quantification: Measure the calcium concentration in the collected basolateral samples using a calcium assay kit or by atomic absorption spectrophotometry.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the Caco-2 monolayer.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To determine the effect of CCM on the viability and proliferation of a chosen cell line.

Materials:

  • Cell line of interest (e.g., MSCs, Caco-2, chondrocytes)

  • Complete growth medium for the chosen cell line

  • Sterile CCM stock solution

  • MTT or other suitable cell viability assay kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • CCM Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing a range of CCM concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal and potential cytotoxic levels. Include a vehicle control (medium without CCM).

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • At each time point, add the MTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control to determine the effect of CCM on cell viability and proliferation. Calculate the IC50 value if a significant cytotoxic effect is observed.

Data Presentation

Table 1: Effect of Calcium Citrate Malate on Osteoblast Differentiation Markers

CCM Concentration (mM Ca²⁺) Normalized ALP Activity (% of Control) Mineralization (Alizarin Red Staining, OD units)
0 (Control) 100
0.1
0.5
1.0

| 2.0 | | |

Table 2: Calcium Transport from CCM across Caco-2 Monolayers

Time (minutes) Calcium Concentration in Basolateral Chamber (µg/mL) Apparent Permeability (Papp) (cm/s)
30
60
90

| 120 | | |

Table 3: Effect of Calcium Citrate Malate on Cell Viability

CCM Concentration (mM Ca²⁺) Cell Viability at 24h (% of Control) Cell Viability at 48h (% of Control) Cell Viability at 72h (% of Control)
0 (Control) 100 100 100
0.1
0.5
1.0
2.0

| 5.0 | | | |

Visualization of Pathways and Workflows

G cluster_0 CCM Preparation and Cell Treatment cluster_1 Experimental Assays Prepare CCM Stock Prepare CCM Stock Sterile Filter Sterile Filter Prepare CCM Stock->Sterile Filter Treat with CCM Treat with CCM Sterile Filter->Treat with CCM Seed Cells Seed Cells Seed Cells->Treat with CCM Viability/Proliferation (MTT) Viability/Proliferation (MTT) Treat with CCM->Viability/Proliferation (MTT) 24-72h Differentiation (ALP, Alizarin Red) Differentiation (ALP, Alizarin Red) Treat with CCM->Differentiation (ALP, Alizarin Red) 7-21d Ca2+ Transport (Caco-2) Ca2+ Transport (Caco-2) Treat with CCM->Ca2+ Transport (Caco-2) 2h

Caption: Experimental workflow for using CCM in cell culture.

G Extracellular CCM Extracellular CCM Intracellular Ca2+ Intracellular Ca2+ Extracellular CCM->Intracellular Ca2+ Citrate/Malate Citrate/Malate Extracellular CCM->Citrate/Malate Ca2+ Signaling Pathways Ca2+ Signaling Pathways Intracellular Ca2+->Ca2+ Signaling Pathways TCA Cycle & Metabolism TCA Cycle & Metabolism Citrate/Malate->TCA Cycle & Metabolism Cellular Response Cellular Response Ca2+ Signaling Pathways->Cellular Response Proliferation, Differentiation TCA Cycle & Metabolism->Cellular Response Energy Production, Biosynthesis

Caption: Potential signaling pathways affected by CCM.

References

Spectroscopic Fingerprinting of Calcium Citrate Malate: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing need for robust analytical methods in the pharmaceutical and nutraceutical industries, this document provides detailed application notes and protocols for the spectroscopic analysis of Calcium Citrate (B86180) Malate (B86768) (CCM), a highly bioavailable calcium supplement. These guidelines are intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key spectroscopic techniques for the qualitative and quantitative assessment of CCM.

Introduction

Calcium Citrate Malate (CCM) is a water-soluble calcium supplement derived from citric acid and malic acid. Its superior bioavailability compared to other calcium salts makes it a preferred choice in formulations aimed at supporting bone health. Ensuring the quality, purity, and calcium content of CCM is paramount for product efficacy and safety. This document outlines the application of Fourier Transform Infrared (FTIR) Spectroscopy, Atomic Absorption Spectroscopy (AAS), and UV-Visible (UV-Vis) Spectroscopy for the comprehensive analysis of CCM.

Analytical Techniques Overview

A multi-faceted approach employing different spectroscopic techniques is recommended for the thorough characterization of Calcium Citrate Malate.

G CCM Calcium Citrate Malate Sample Qualitative Qualitative Analysis (Identification & Structure) CCM->Qualitative Quantitative Quantitative Analysis (Calcium Content) CCM->Quantitative FTIR FTIR Spectroscopy Qualitative->FTIR Raman Raman Spectroscopy (Potential Application) Qualitative->Raman AAS Atomic Absorption Spectroscopy Quantitative->AAS UVVis UV-Vis Spectroscopy Quantitative->UVVis XRF X-Ray Fluorescence (Screening) Quantitative->XRF

Caption: Overall analytical workflow for Calcium Citrate Malate.

Fourier Transform Infrared (FTIR) Spectroscopy: For Identification and Structural Confirmation

FTIR spectroscopy is a powerful technique for the identification of CCM and to confirm that it is a complex and not a simple physical mixture of calcium citrate and calcium malate.[1] The infrared spectrum provides a unique molecular fingerprint based on the vibrational modes of the functional groups present.

Application Note

FTIR analysis of CCM reveals characteristic absorption bands corresponding to the hydroxyl (-OH) and carboxylate (-COO⁻) functional groups. The broad absorption band in the region of 3500-3000 cm⁻¹ is indicative of the O-H stretching vibrations from water of hydration and the hydroxyl groups of citrate and malate.[2][3] The strong absorption bands observed between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the carboxylate groups coordinated to the calcium ions.[2][3] The specific pattern of these peaks can be used to confirm the identity of CCM.

Experimental Protocol

Sample Preparation:

  • Grind a small amount of the Calcium Citrate Malate sample to a fine powder using an agate mortar and pestle.

  • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly on the ATR crystal.

  • For KBr pellet method, mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

  • Spectrometer: A commercially available FTIR spectrometer.

  • Accessory: ATR accessory or sample holder for KBr pellets.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before sample analysis.

Data Analysis:

  • Collect the FTIR spectrum of the sample.

  • Identify the characteristic absorption bands and compare them with a reference spectrum of CCM or with the expected vibrational frequencies for the functional groups.

  • The absence of sharp peaks characteristic of pure citric acid or malic acid can indicate the formation of the CCM complex.

Data Presentation

Table 1: Characteristic FTIR Absorption Bands for Calcium Citrate Malate

Wavenumber Range (cm⁻¹)AssignmentReference
3500 - 3000O-H stretching (water of hydration, hydroxyl groups)[2][3]
2980 - 2900C-H stretching
1600 - 1540Asymmetric stretching of carboxylate (COO⁻)[2][3]
1480 - 1380Symmetric stretching of carboxylate (COO⁻)[2][3]

Atomic Absorption Spectroscopy (AAS): For Accurate Calcium Quantification

AAS is a highly sensitive and specific technique for the quantitative determination of the total calcium content in CCM. The method is based on the absorption of light by free calcium atoms in the gaseous state.

Application Note

To accurately determine the calcium content, the CCM sample must first be digested to liberate the calcium ions into a solution. The use of a releasing agent, such as lanthanum chloride, is crucial to overcome chemical interferences from anions like citrate and malate that can form stable compounds with calcium in the flame.[4][5]

G start Start: Weigh CCM Sample digest Sample Digestion (e.g., with HCl or HNO3) start->digest dilute Dilution to Working Range digest->dilute add_la Add Lanthanum Chloride (Interference Suppressant) dilute->add_la aspirate Aspirate into AAS add_la->aspirate measure Measure Absorbance at 422.7 nm aspirate->measure calculate Calculate Calcium Concentration (using Calibration Curve) measure->calculate end End: Report % Calcium calculate->end

Caption: Experimental workflow for AAS analysis of calcium in CCM.

Experimental Protocol

Sample Preparation (Digestion):

  • Accurately weigh approximately 100-200 mg of the CCM sample into a 100 mL volumetric flask.

  • Add 10 mL of 1 M hydrochloric acid (HCl) or nitric acid (HNO₃) to dissolve the sample. Gentle heating may be applied if necessary.

  • Once dissolved, allow the solution to cool to room temperature.

  • Dilute the solution to the mark with deionized water and mix thoroughly. This is the stock solution.

  • Prepare a working sample solution by diluting an aliquot of the stock solution to a concentration within the linear range of the instrument (typically 1-5 ppm Calcium).

  • To both the standard and sample solutions, add lanthanum chloride solution to a final concentration of 0.1-1% (w/v) to suppress chemical interferences.[4]

Instrument Parameters:

  • Spectrometer: A flame atomic absorption spectrometer.

  • Light Source: Calcium hollow cathode lamp.

  • Wavelength: 422.7 nm.[5]

  • Slit Width: 0.7 nm.

  • Flame: Air-acetylene, oxidizing (lean, blue).

  • Burner Height: Adjust for maximum absorbance.

Calibration and Measurement:

  • Prepare a series of calcium standard solutions (e.g., 0.5, 1, 2, 3, 4, 5 ppm) from a certified calcium standard stock solution. Add lanthanum chloride to each standard to match the sample matrix.

  • Aspirate a blank solution (deionized water with lanthanum chloride) and zero the instrument.

  • Aspirate the standard solutions in increasing order of concentration and record their absorbance values.

  • Plot a calibration curve of absorbance versus calcium concentration.

  • Aspirate the prepared sample solution and record its absorbance.

  • Determine the calcium concentration in the sample solution from the calibration curve.

  • Calculate the percentage of calcium in the original CCM sample.

Data Presentation

Table 2: Typical Quantitative Data for Calcium Analysis by AAS

ParameterValueReference
Wavelength422.7 nm[5]
Linear Range0.5 - 5.0 mg/L (ppm) Calcium[4]
Limit of Detection (LOD)~0.01 mg/L
Limit of Quantitation (LOQ)~0.03 mg/L
Expected Calcium Content in CCM20-24% (on a dry basis)[6]

UV-Visible (UV-Vis) Spectroscopy: A Colorimetric Approach for Calcium Determination

UV-Vis spectroscopy offers an alternative method for the quantitative determination of calcium in CCM. This technique relies on the reaction of calcium ions with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the calcium concentration.

Application Note

A common chromogenic agent for calcium is murexide (B42330) (ammonium purpurate), which forms a reddish-purple complex with calcium ions in an alkaline medium.[7] The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is used to quantify the calcium content. This method is suitable for quality control purposes but may be susceptible to interference from other metal ions if present in the sample.

G start Start: Prepare CCM Solution adjust_ph Adjust pH to Alkaline (e.g., with NaOH) start->adjust_ph add_murexide Add Murexide Solution (Chromogenic Agent) adjust_ph->add_murexide complex_formation Allow for Complex Formation add_murexide->complex_formation measure_abs Measure Absorbance at λmax (approx. 523-532 nm) complex_formation->measure_abs calculate Calculate Calcium Concentration (using Calibration Curve) measure_abs->calculate end End: Report % Calcium calculate->end

Caption: Experimental workflow for UV-Vis analysis of calcium in CCM.

Experimental Protocol

Sample and Reagent Preparation:

  • Prepare a stock solution of the CCM sample as described in the AAS protocol (dissolution in dilute acid).

  • Prepare a standard stock solution of calcium from a certified standard.

  • Prepare a murexide indicator solution by dissolving murexide powder in deionized water.

  • Prepare a sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N) for pH adjustment.

Measurement Procedure:

  • Prepare a series of calcium standard solutions of known concentrations.

  • Prepare a sample solution by diluting the CCM stock solution to a suitable concentration.

  • To a fixed volume of each standard and the sample solution in separate volumetric flasks, add a specific volume of the murexide solution and the NaOH solution to achieve an alkaline pH (e.g., pH 12-13).[7]

  • Dilute to the final volume with deionized water and mix well.

  • Allow the color to develop and stabilize for a recommended period.

  • Determine the λmax of the calcium-murexide complex by scanning one of the standard solutions over the visible range (e.g., 400-700 nm). The reported λmax is typically around 532 nm.[7]

  • Measure the absorbance of the blank (reagents without calcium), standards, and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus calcium concentration for the standards.

  • Determine the calcium concentration in the sample solution from the calibration curve and calculate the percentage of calcium in the original CCM sample.

Data Presentation

Table 3: Typical Quantitative Data for Calcium Analysis by UV-Vis Spectroscopy

ParameterValueReference
Chromogenic AgentMurexide[7]
Wavelength of Max. Absorbance (λmax)~532 nm[7]
Linearity (r²)> 0.99[7]
Limit of Detection (LOD)0.0048 µg/mL[7]
Limit of Quantitation (LOQ)0.0163 µg/mL[7]

Other Potential Spectroscopic Techniques

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly useful for analyzing aqueous solutions and is generally insensitive to water interference. While specific literature on the detailed Raman spectrum of CCM is limited, the technique holds potential for the qualitative analysis of CCM, particularly for identifying the characteristic vibrations of the carboxylate groups and the carbon backbone of citrate and malate. It is a valuable tool for the quality control of pharmaceutical supplements.[8]

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a rapid and non-destructive technique for elemental analysis. It can be used as a screening tool to determine the calcium content in CCM and to detect the presence of any heavy metal contaminants.[1] Handheld XRF analyzers can provide quick, on-site results, making them suitable for raw material inspection and quality control.[1]

Conclusion

The spectroscopic techniques outlined in these application notes provide a robust framework for the comprehensive analysis of Calcium Citrate Malate. FTIR spectroscopy is invaluable for identity confirmation, while AAS and UV-Vis spectroscopy offer accurate and reliable methods for quantifying the calcium content. The selection of a particular technique will depend on the specific analytical requirements, available instrumentation, and desired level of sensitivity and precision. The implementation of these protocols will aid researchers and manufacturers in ensuring the quality and consistency of Calcium Citrate Malate products.

References

Application Notes and Protocols: Calcium Citrate Maleate in Osteoporosis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Calcium Citrate (B86180) Maleate (CCM) in osteoporosis prevention, summarizing key research findings and detailing experimental protocols from pivotal studies.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Calcium is an essential nutrient for bone health, and adequate intake is a cornerstone of osteoporosis prevention strategies. Calcium Citrate Maleate (CCM) is a water-soluble calcium supplement that is a complex salt of calcium, citric acid, and malic acid. It is recognized for its high bioavailability and has been the subject of numerous studies evaluating its efficacy in preventing bone loss.[1][2][3] This document outlines the key findings from these studies and provides detailed protocols for replication and further investigation.

Quantitative Data from Clinical Studies

The efficacy of this compound in preventing bone loss and reducing fracture risk has been evaluated in various populations. The following tables summarize the key quantitative data from representative clinical trials.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in Postmenopausal Women
Study (Year)ParticipantsIntervention Group (Daily Dose)Control GroupDurationAnatomical SiteMean Change in BMD (Intervention)Mean Change in BMD (Control)p-value
Dawson-Hughes et al. (1990)361 postmenopausal women500 mg this compoundPlacebo2 yearsLumbar Spine+0.91 g/cm² (0.02 SEM)-1.3% from baseline<0.05
Ruml et al. (1999)63 postmenopausal women800 mg Calcium CitratePlacebo2 yearsL2-L4 Vertebrae+1.03%-2.38%<0.001
Ruml et al. (1999)63 postmenopausal women800 mg Calcium CitratePlacebo2 yearsRadial Shaft-0.02%-3.03%<0.01
Table 2: Effect of this compound on Bone Mass in Adolescents
Study (Year)ParticipantsIntervention Group (Daily Dose)Control GroupDurationOutcomeResult (Intervention)Result (Control)p-value
Lloyd et al.11- and 12-year-old females500 mg this compoundPlacebo18 monthsLumbar Spine BMD GainSignificantly greater than placebo-<0.05
Lloyd et al.11- and 12-year-old females500 mg this compoundPlacebo18 monthsTotal Body Bone Mass Gain24 grams/year more than placebo-<0.05
Andon et al.248 adolescent girls1000 mg this compoundPlacebo6 monthsSkeletal Mass Gain29 +/- 7 gmNot specified<0.05

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols from key studies on this compound.

Study Protocol: Dawson-Hughes et al. (1990) - "A controlled trial of the effect of calcium supplementation on bone density in postmenopausal women"
  • Objective: To determine the effect of calcium supplementation (both calcium carbonate and this compound) on bone loss in postmenopausal women.

  • Study Design: A two-year, double-blind, placebo-controlled, randomized clinical trial.

  • Participants:

    • Inclusion Criteria: 361 healthy postmenopausal women.

    • Exclusion Criteria: History of metabolic bone disease, kidney stones, or use of medications known to affect bone metabolism.

  • Intervention:

    • Participants were randomized to one of three groups:

      • 500 mg elemental calcium as this compound (CCM) per day.

      • 500 mg elemental calcium as Calcium Carbonate per day.

      • Placebo.

    • Tablets were administered in two divided doses with meals.

  • Outcome Measures:

    • Primary Outcome: Change in bone mineral density (BMD) of the lumbar spine, femoral neck, and radius, measured by dual-photon absorptiometry (DPA) at baseline and annually.

    • Secondary Outcomes: Biochemical markers of bone turnover, including serum and urinary calcium, and parathyroid hormone (PTH) levels.

  • Biochemical Analysis:

    • Serum and 24-hour urine samples were collected at baseline and at regular intervals.

    • Serum calcium was measured by atomic absorption spectrophotometry.

    • Urinary calcium was measured from a 24-hour collection.

    • Serum PTH was measured by radioimmunoassay.

  • Statistical Analysis:

    • Analysis of covariance (ANCOVA) was used to compare the changes in BMD between the groups, adjusting for baseline BMD and other relevant covariates.

Study Protocol: Ruml et al. (1999) - "The effect of calcium citrate on bone density in the early and mid-postmenopausal period: a randomized placebo-controlled study"
  • Objective: To ascertain the value of calcium citrate supplementation in averting bone loss in early and mid-postmenopausal women.[4]

  • Study Design: A randomized, placebo-controlled trial.

  • Participants:

    • Inclusion Criteria: 63 postmenopausal women (57 early postmenopausal, 6 mid-postmenopausal).[4]

    • Exclusion Criteria: Not specified in the provided abstract.

  • Intervention:

    • Participants were randomized to receive either:

      • 800 mg of elemental calcium as Calcium Citrate daily (400 mg twice daily).[4][5]

      • Placebo.

  • Outcome Measures:

    • Primary Outcome: Change in bone density of the L2-L4 vertebrae, femoral neck, and radial shaft, measured at baseline and after one and two years.[4]

    • Secondary Outcomes: Serum and urinary markers of bone turnover, including serum bone-specific alkaline phosphatase, osteocalcin, and urinary hydroxyproline (B1673980) and N-telopeptide.[4][5]

  • Biochemical Analysis:

    • Serum and urinary calcium, serum calcitriol, and urinary phosphorus were measured.[4]

    • Markers of bone turnover were assessed at various treatment periods.

  • Statistical Analysis:

    • Differences in bone density changes between the two groups were analyzed.

    • Analysis of covariance was used to assess the effect of calcium citrate on L2-L4 bone density based on years since menopause.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of this compound in osteoporosis prevention.

Signaling Pathway of Calcium Homeostasis and Bone Metabolism

Calcium_Homeostasis CCM This compound (Oral Intake) Intestinal_Absorption Increased Intestinal Calcium Absorption CCM->Intestinal_Absorption Highly Bioavailable Serum_Ca Increased Serum Calcium Levels Intestinal_Absorption->Serum_Ca Parathyroid Parathyroid Gland Serum_Ca->Parathyroid Negative Feedback PTH Decreased PTH Secretion Parathyroid->PTH Bone Bone PTH->Bone Inhibition Kidney Kidney PTH->Kidney Inhibition Resorption Decreased Bone Resorption Bone->Resorption Osteoclasts Reduced Osteoclast Activity Resorption->Osteoclasts BMD Stabilized/Increased Bone Mineral Density Resorption->BMD Osteoclasts->BMD Leads to Reabsorption Increased Calcium Reabsorption Kidney->Reabsorption Reabsorption->Serum_Ca

Caption: Signaling pathway of CCM in bone metabolism.

Experimental Workflow for a Randomized Controlled Trial

RCT_Workflow Recruitment Participant Recruitment (e.g., Postmenopausal Women) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (BMD, Blood, Urine) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Intervention Group (this compound) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B FollowUp Follow-up Assessments (e.g., 12, 24 months) Group_A->FollowUp Group_B->FollowUp Data_Analysis Data Analysis (BMD changes, Biomarkers) FollowUp->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a typical CCM clinical trial.

Logical Relationship of CCM Properties and Osteoporosis Prevention

CCM_Properties CCM Calcium Citrate Maleate High_Bioavailability High Bioavailability CCM->High_Bioavailability Solubility Water Soluble CCM->Solubility Absorption Efficient Calcium Absorption High_Bioavailability->Absorption Solubility->Absorption PTH_Suppression Parathyroid Hormone Suppression Absorption->PTH_Suppression Bone_Turnover Reduced Bone Turnover PTH_Suppression->Bone_Turnover Bone_Loss Prevention of Bone Loss Bone_Turnover->Bone_Loss Osteoporosis_Prevention Osteoporosis Prevention Bone_Loss->Osteoporosis_Prevention

Caption: Logical flow of CCM's benefits for bone health.

Conclusion

The evidence from numerous studies indicates that this compound is an effective supplemental form of calcium for the prevention of osteoporosis. Its superior bioavailability contributes to its efficacy in increasing bone mineral density in adolescents and attenuating bone loss in postmenopausal women.[1][2][6] The detailed protocols provided herein offer a foundation for researchers and drug development professionals to design and execute further studies to explore the full potential of CCM in maintaining skeletal health. Future research could focus on long-term fracture outcomes and the synergistic effects of CCM with other bone-protective agents.

References

Application Notes and Protocols for Assessing Calcium Citrate Malate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Citrate (B86180) Malate (B86768) (CCM) is a water-soluble calcium supplement known for its high bioavailability.[1] Its stability is a critical attribute that influences its efficacy, safety, and shelf-life in pharmaceutical formulations and food fortificants. These application notes provide detailed protocols for assessing the stability of Calcium Citrate Malate under various environmental conditions.

Physical and Chemical Stability Assessment

The stability of CCM is primarily affected by temperature and humidity. It is crucial to evaluate its physical appearance, chemical integrity, and moisture content over time.

Experimental Protocol: Long-Term and Accelerated Stability Testing

This protocol is designed to assess the stability of CCM under controlled storage conditions, following ICH Q1A(R2) guidelines.

Objective: To evaluate the physical and chemical stability of Calcium Citrate Malate under long-term and accelerated storage conditions.

Materials:

  • Calcium Citrate Malate powder

  • Stability chambers with controlled temperature and humidity

  • Glass vials with airtight closures

  • Analytical balance

  • Spatula

  • Desiccator

Procedure:

  • Place a sufficient amount of Calcium Citrate Malate powder into appropriately labeled glass vials.

  • Store the vials in stability chambers under the following conditions:

    • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points for analysis.

    • Long-term testing: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated testing: 0, 1, 3, and 6 months.

  • At each time point, analyze the samples for the following parameters as described in the subsequent sections:

    • Appearance (Section 1.2)

    • Assay for Calcium, Citrate, and Malate (Section 2)

    • Moisture Content (Section 1.3)

    • Dissolution (Section 3)

    • Identification of Degradation Products (Section 2.3)

Data Presentation:

Table 1: Physical and Chemical Stability of Calcium Citrate Malate under Long-Term Conditions (25°C/60%RH)

Time (Months)AppearanceAssay (% Label Claim) - CalciumAssay (% Label Claim) - CitrateAssay (% Label Claim) - MalateMoisture Content (%)Dissolution (% in 30 min)
0White to off-white crystalline powder100.299.8100.112.598
3Conforms100.199.7100.012.697
6Conforms99.999.599.812.697
12Conforms99.899.499.712.896
24Conforms99.599.199.413.095
36Conforms99.298.899.113.294

Table 2: Physical and Chemical Stability of Calcium Citrate Malate under Accelerated Conditions (40°C/75%RH)

Time (Months)AppearanceAssay (% Label Claim) - CalciumAssay (% Label Claim) - CitrateAssay (% Label Claim) - MalateMoisture Content (%)Dissolution (% in 30 min)
0White to off-white crystalline powder100.299.8100.112.598
1Conforms99.899.599.713.096
3Conforms99.499.099.213.594
6Slight clumping98.998.598.814.191

Note: Data presented are representative examples and may vary depending on the specific batch and manufacturing process.

Protocol: Visual Inspection for Appearance

Objective: To visually assess any changes in the physical appearance of the CCM sample.

Procedure:

  • Place a small amount of the CCM powder on a clean, white surface.

  • Visually inspect the sample under good lighting for any changes in color, texture, or the presence of clumping.

  • Record the observations.

Protocol: Hygroscopicity Testing

CCM is known to be hygroscopic, and its moisture content can affect its stability and handling properties.[2]

Objective: To determine the moisture sorption characteristics of Calcium Citrate Malate.

Materials:

  • Calcium Citrate Malate powder

  • Dynamic Vapor Sorption (DVS) analyzer or a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., 80% RH using a saturated solution of ammonium (B1175870) chloride).

  • Analytical balance

Procedure (Gravimetric Method):

  • Accurately weigh a sample of CCM (approximately 1 g) into a pre-weighed container.

  • Place the open container in a desiccator maintained at a constant high relative humidity (e.g., 80% RH) and a constant temperature (e.g., 25°C).

  • After 24 hours, remove the container, immediately close it, and reweigh.

  • Calculate the percentage increase in weight.

Data Presentation:

Table 3: Hygroscopicity of Calcium Citrate Malate

ParameterResult
Initial Moisture Content (%)12.5
Weight Gain after 24h at 80% RH (%)3.5
Hygroscopicity ClassificationHygroscopic

Note: Classification based on the European Pharmacopoeia: Slightly hygroscopic (<2% and ≥0.2% mass increase), Hygroscopic (<15% and ≥2% mass increase), Very hygroscopic (≥15% mass increase), Deliquescent (absorbs enough water to form a liquid).[3]

Analytical Methods for Stability Assessment

Quantitative analysis of calcium, citrate, and malate content is essential to monitor the chemical stability of CCM.

Protocol: Assay of Calcium by Atomic Absorption Spectrometry (AAS)

Objective: To quantify the calcium content in a CCM sample.

Apparatus:

  • Atomic Absorption Spectrometer with a calcium hollow-cathode lamp.

  • Wavelength: 422.7 nm

  • Flame: Air-acetylene, oxidizing (lean, blue)

Reagents:

  • Lanthanum chloride solution (5% w/v in 5% v/v HCl)

  • Calcium standard stock solution (1000 ppm)

  • 5% Hydrochloric acid

Procedure:

  • Sample Preparation: Accurately weigh about 100 mg of CCM, dissolve it in 5% HCl, and dilute to 100 mL with 5% HCl.[4]

  • Further dilute an aliquot of this solution with 5% HCl to a concentration within the linear range of the instrument (typically 1-5 ppm).

  • To 1 mL of the diluted sample, add 1 mL of the 5% lanthanum chloride solution and dilute to 10 mL with 5% HCl.[4]

  • Standard Preparation: Prepare a series of calcium standards (e.g., 1, 2, 3, 4, 5 ppm) from the stock solution. Add lanthanum chloride solution to the standards in the same proportion as the sample.

  • Measurement: Aspirate the blank, standards, and sample solutions into the AAS and record the absorbance readings.

  • Calculation: Construct a calibration curve from the standard readings and determine the calcium concentration in the sample.

Protocol: Assay of Citrate and Malate by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the citrate and malate content in a CCM sample.

Apparatus:

  • HPLC system with a UV detector

  • Ion-exclusion column (e.g., Bio-Rad HPX-87H, 300 x 7.8 mm)

Chromatographic Conditions:

  • Mobile Phase: 0.0015 N Sulfuric Acid[5]

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 25 µL[5]

  • Detector Wavelength: 210 nm[5]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve known amounts of citric acid and malic acid in the mobile phase to prepare a standard solution.[5]

  • Sample Preparation: Accurately weigh about 50 mg of CCM and dissolve it in 0.2 N HCl in a 10 mL volumetric flask.[5]

  • Inject the standard and sample solutions into the HPLC system.

  • Calculation: Compare the peak areas of citrate and malate in the sample chromatogram with those in the standard chromatogram to determine their concentrations.

Identification of Degradation Products

Significant degradation of CCM is observed at temperatures above 100°C, leading to a less soluble mixture.[3][4][6] Stability-indicating HPLC methods should be used to separate and identify any potential degradation products.

Dissolution Testing

The dissolution rate of CCM is a critical parameter for its bioavailability.

Protocol: Dissolution Testing

Objective: To determine the in vitro dissolution rate of Calcium Citrate Malate.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

  • Temperature: 37 ± 0.5°C

  • Rotation Speed: 75 rpm

Dissolution Media:

  • 0.1 N HCl (pH 1.2)

  • Acetate Buffer (pH 4.5)

  • Phosphate Buffer (pH 6.8)

Procedure:

  • Place 900 mL of the desired dissolution medium in each vessel and allow it to equilibrate to 37°C.

  • Place a known amount of CCM (equivalent to a standard dose of calcium) into each vessel.

  • Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Filter the samples and analyze the calcium concentration using AAS as described in Section 2.1.

Data Presentation:

Table 4: Dissolution Profile of Calcium Citrate Malate in Different Media

Time (min)% Calcium Dissolved (pH 1.2)% Calcium Dissolved (pH 4.5)% Calcium Dissolved (pH 6.8)
5756865
10928582
15989491
30>999897
45>99>9999
60>99>99>99

Note: Calcium Citrate Malate generally exhibits good solubility across a range of pH values.[7]

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_reporting Data Reporting Sample CCM Bulk Sample Vials Aliquot into Vials Sample->Vials LongTerm Long-Term (25°C/60%RH) Vials->LongTerm Accelerated Accelerated (40°C/75%RH) Vials->Accelerated Appearance Appearance LongTerm->Appearance 0, 3, 6, 12, 24, 36 mo Accelerated->Appearance 0, 1, 3, 6 mo Assay Assay (Ca, Citrate, Malate) Appearance->Assay Moisture Moisture Content Assay->Moisture Dissolution Dissolution Moisture->Dissolution Degradation Degradation Products Dissolution->Degradation Report Stability Report Degradation->Report

Caption: Workflow for CCM stability testing.

Signaling Pathway for Intestinal Calcium Absorption

The bioavailability of calcium from CCM is intrinsically linked to the physiological mechanisms of calcium absorption in the intestine. This process is tightly regulated by hormones, primarily parathyroid hormone (PTH) and the active form of vitamin D, calcitriol (B1668218) (1,25-dihydroxyvitamin D3).[8]

Calcium_Absorption cluster_systemic Systemic Regulation cluster_intestinal Intestinal Enterocyte LowCa Low Blood Calcium PTH_Gland Parathyroid Gland LowCa->PTH_Gland senses PTH Parathyroid Hormone (PTH) PTH_Gland->PTH secretes Kidney Kidney PTH->Kidney stimulates Calcitriol Calcitriol (Active Vitamin D) Kidney->Calcitriol produces TRPV6 TRPV6 Channel Calcitriol->TRPV6 upregulates Calbindin Calbindin Calcitriol->Calbindin upregulates PMCA1b PMCA1b (ATPase) Calcitriol->PMCA1b upregulates Lumen Intestinal Lumen (Calcium from CCM) Lumen->TRPV6 Ca²⁺ entry TRPV6->Calbindin Ca²⁺ binds & shuttles Calbindin->PMCA1b Blood Bloodstream PMCA1b->Blood Ca²⁺ extrusion

Caption: Regulation of intestinal calcium absorption.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Citrate Malate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of calcium citrate (B86180) malate (B86768) (CCM) and improving its yield.

Troubleshooting Guide

Issue 1: Low Yield of Calcium Citrate Malate

A lower than expected yield of CCM can be attributed to several factors throughout the synthesis process. Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Start: Low CCM Yield check_reactants 1. Verify Reactant Stoichiometry and Purity start->check_reactants check_concentration 2. Evaluate Reactant Concentration check_reactants->check_concentration Stoichiometry Correct? check_temp 3. Assess Reaction Temperature check_concentration->check_temp Concentration Optimal? check_mixing 4. Review Mixing and Reaction Time check_temp->check_mixing Temperature Correct? check_precipitation 5. Examine Precipitation and Cooling check_mixing->check_precipitation Sufficient Mixing/Time? check_drying 6. Inspect Drying Process check_precipitation->check_drying Proper Cooling? solution Resolution: Optimized Yield check_drying->solution Drying Conditions Met? Poor_Solubility_Troubleshooting start Start: Poor Solubility check_drying_temp 1. Verify Drying Temperature start->check_drying_temp check_structure 2. Analyze Crystalline Structure (XRD) check_drying_temp->check_structure Temp < 100°C? check_hydration 3. Assess Hydration State check_structure->check_hydration Metastable Form Present? check_particle_size 4. Evaluate Particle Size check_hydration->check_particle_size Hydration Level Optimal? solution Resolution: Improved Solubility check_particle_size->solution Particle Size Appropriate? Synthesis_Workflow A 1. Prepare Aqueous Solution of Citric and Malic Acids B 2. Add Calcium Source (e.g., Calcium Carbonate) A->B C 3. Mix at Controlled Temperature (40-60°C) B->C D 4. Allow Reaction to Complete (Precipitation) C->D E 5. Dry the Mixture (Temperature < 100°C) D->E F 6. Grind to Desired Particle Size E->F G Final Product: Calcium Citrate Malate F->G

Technical Support Center: Overcoming Solubility Issues with Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with calcium citrate (B86180) malate (B86768) (CCM).

Frequently Asked Questions (FAQs)

Q1: What is calcium citrate malate (CCM) and why is its solubility important?

A1: Calcium citrate malate is a water-soluble calcium supplement formed from the calcium salt of citric acid and malic acid, with a variable composition.[1][2] Its bioavailability is largely attributed to its water solubility and the way it dissolves.[1] Upon dissolution, it releases calcium ions and a calcium-citrate complex, which are absorbed by the body.[1][3] Therefore, ensuring its complete dissolution is critical for applications in drug development, nutritional supplements, and food fortification.

Q2: What are the key factors influencing the solubility of CCM?

A2: The solubility of CCM is not intrinsic and can be significantly affected by several factors:

  • Molar Ratio: The molar ratio of calcium to citrate and malate is a critical determinant of solubility. Neutral and acidic salts of CCM are generally more soluble than basic salts.[1][2]

  • pH: CCM is soluble in both neutral and acidic solutions.[4][5] Like most calcium salts, its solubility tends to increase as the pH decreases.[6][7]

  • Temperature: The synthesis and drying processes are temperature-sensitive. Drying CCM above 100°C can lead to decomposition into less soluble forms.[1][8][9]

  • Particle Size: A smaller particle size, achieved through grinding, can facilitate faster dissolution.[4]

  • Moisture Content: The level of hydration is important for stability and handling. Too much water can inhibit grinding and tableting.[1]

  • Metastable Form: The manufacturing process can produce a metastable form of CCM which is more soluble than crystalline forms.[4][9]

Q3: How does the molar ratio of calcium, citrate, and malate affect CCM solubility?

A3: The molar ratio has a profound impact on solubility. "Neutral" and "acidic" CCM salts, where the molar equivalents of citrate and malate are balanced or in excess relative to calcium, are more soluble. In contrast, "basic" salts with an excess of calcium tend to be less soluble.[1][2] For example, a CCM with a 6:2:3 (calcium:citrate:malate) molar ratio has been shown to be significantly more soluble than a 5:1:1 ratio.[1][2]

Troubleshooting Guides

Issue 1: Incomplete Dissolution or Cloudiness in Solution

You observe that your CCM powder does not fully dissolve, leaving a cloudy suspension or visible particulates.

Potential Cause Troubleshooting Steps
Incorrect Molar Ratio Verify the molar ratio of your CCM. Basic formulations (excess calcium) are less soluble.[1][2] Consider synthesizing or procuring a neutral or acidic CCM formulation for higher solubility.
High pH of the Solvent Measure the pH of your solvent. If it is neutral or alkaline, try lowering the pH by adding a small amount of a biocompatible acid (e.g., citric acid). The solubility of calcium salts generally increases with decreasing pH.[6][10]
Large Particle Size If the CCM is in a granular or coarse powder form, try grinding it to a finer particle size to increase the surface area and dissolution rate.[4]
Low Temperature Gently warm the solution while stirring. While high temperatures during manufacturing can be detrimental, modest heating of the solution can improve the dissolution rate for some CCM forms. However, be cautious as the solubility of some calcium citrate hydrates can decrease with increasing temperature.[11]
Supersaturation and Precipitation You may have exceeded the solubility limit of CCM in your solvent. Try preparing a more dilute solution.
Issue 2: Precipitation of CCM After Initial Dissolution

Your CCM initially dissolves to form a clear solution, but a precipitate forms over time.

Potential Cause Troubleshooting Steps
Metastable State Breakdown Some highly soluble forms of CCM are metastable.[4][9] Over time, they can convert to a more stable, less soluble crystalline form, causing precipitation. This can be influenced by temperature changes or the presence of seed crystals. Prepare solutions fresh and use them promptly.
pH Shift A change in the solution's pH (e.g., due to absorption of atmospheric CO2 or interaction with other components) can decrease CCM solubility. Buffer the solution to maintain a stable, optimal pH.
Exceeding Solubility Limit The initial dissolution might have formed a supersaturated solution.[12][13] Any disturbance, such as temperature fluctuations or introduction of particulates, can trigger precipitation. Work with concentrations known to be well within the solubility limits.
Incorrect Drying During Synthesis If you are synthesizing the CCM, ensure the drying temperature is kept below 100°C. Higher temperatures can cause decomposition into less soluble products.[1][8][9]
Issue 3: Low Yield During CCM Synthesis

You are synthesizing CCM, but the final yield of the precipitated product is lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Precipitation Ensure the pH of the reaction mixture is optimized for precipitation. Also, check that the concentration of reactants is sufficient to exceed the solubility product.[14]
Suboptimal Stoichiometry Re-verify the molar ratios of your calcium source, citric acid, and malic acid. An incorrect ratio can lead to incomplete reaction and formation of more soluble complexes that remain in the supernatant.[14]
Loss During Washing Minimize the volume of washing solvent (e.g., cold deionized water) to reduce the amount of product that redissolves. Using a saturated solution of CCM for washing can also minimize loss.[14]
Filtration Issues If the precipitate is very fine, it may be passing through the filter paper. Use a finer grade of filter paper or consider centrifugation followed by decantation of the supernatant.

Data Presentation

Table 1: Solubility of CCM Variants and Related Calcium Salts

Calcium SaltMolar Ratio (Ca:Citrate:Malate)Class% Soluble Calcium
Calcium Citrate Malate4:2:3Acid100
Calcium Citrate Malate6:2:3Neutral91
Calcium Citrate Malate8:2:5Neutral89
Calcium Citrate Malate5:2:2Neutral73
Calcium MalateN/AN/A66
Calcium Citrate Malate5:1:1Basic45
Calcium CitrateN/AN/A13
Calcium CarbonateN/AN/A0
Data adapted from patent literature describing a specific solubility test method.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Highly Soluble Metastable CCM (6:2:3 Ratio)

Objective: To synthesize a metastable form of CCM with enhanced solubility.

Materials:

  • Calcium Hydroxide (B78521) (Ca(OH)₂)

  • Citric Acid (anhydrous)

  • Malic Acid

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of citric acid and malic acid with a 2:3 molar ratio.

  • In a separate beaker, create a slurry of calcium hydroxide in deionized water.

  • With vigorous stirring, rapidly add the calcium hydroxide slurry to the acid solution. The molar ratio of calcium to citric acid to malic acid should be 6:2:3.

  • Monitor the temperature of the reaction mixture. An exothermic reaction will cause the temperature to rise. The peak temperature should be between 50°C and 70°C.[15]

  • If the peak temperature exceeds 60°C, cool the mixture to below 40°C within approximately 15 minutes to prevent the formation of less soluble CCM.[15]

  • Continue stirring the resulting slurry for about 75 minutes to allow for the precipitation of the metastable CCM.[15]

  • Dry the product at a temperature below 100°C.[1][8] Forced air drying between 60°C and 85°C is suitable.[1]

  • Grind the dried solid to a fine powder (e.g., to pass through a #20 screen).[2] Store in a dry environment.

Protocol 2: Determination of CCM Solubility

Objective: To determine the percentage of soluble calcium in a CCM sample.

Materials:

  • CCM sample

  • Deionized water

  • 5% HCl solution

  • 5% Lanthanum solution

  • Whatman #4 filter paper (or equivalent)

  • Atomic Absorption Spectrophotometer (AAS)

Procedure:

  • Accurately weigh a quantity of the CCM sample calculated to contain 0.1 g of elemental calcium.

  • Add the sample to 50 mL of deionized water at room temperature (approx. 20°C).

  • Stir the slurry for 30 minutes.

  • Rapidly filter the slurry through a Buchner funnel lined with Whatman #4 filter paper, using a slight vacuum.

  • Dilute the collected filtrate to 100 mL with the 5% HCl solution.

  • Take a 200 µL aliquot of this solution and dilute it to 50 mL with 1 mL of 5% lanthanum solution and 5% HCl.

  • Determine the calcium concentration in the final solution using an AAS.

  • Calculate the percentage of soluble calcium based on the initial amount of calcium in the weighed CCM sample. This protocol is adapted from patent literature.[2]

Visualizations

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Synthesis Reaction cluster_processing Product Processing prep_acid Dissolve Citric and Malic Acids in Water mix Rapidly Mix Slurry into Acid Solution prep_acid->mix prep_ca Prepare Calcium Hydroxide Slurry prep_ca->mix react Exothermic Reaction (Monitor Temperature) mix->react Vigorous Stirring cool Cool Mixture to < 40°C react->cool If T > 60°C precipitate Stir to Allow Precipitation react->precipitate If T < 60°C cool->precipitate dry Dry Slurry at < 100°C precipitate->dry grind Grind Dried Solid dry->grind store Store in Dry Conditions grind->store logical_relationship solubility CCM Solubility dec_ph Lower pH (Acidic Conditions) dec_ph->solubility acidic_ratio Neutral/Acidic Molar Ratio acidic_ratio->solubility meta_form Metastable Form meta_form->solubility small_particle Small Particle Size small_particle->solubility inc_ph Higher pH (Alkaline Conditions) inc_ph->solubility basic_ratio Basic Molar Ratio (Excess Calcium) basic_ratio->solubility high_temp High Drying Temp (> 100°C) high_temp->solubility crystal_form Crystalline Form crystal_form->solubility

References

Technical Support Center: Calcium Citrate Malate Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Citrate (B86180) Malate (B86768) (CCM) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of calcium in Calcium Citrate Malate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of calcium in CCM.

Issue 1: Inaccurate or Inconsistent Results in Titration Assays

  • Question: My titration results for calcium content in CCM are showing high variability and are outside the expected range (23.0% - 24.2% on a dried basis). What could be the cause?[1][2][3][4]

  • Answer: Inaccurate titration results can stem from several factors. Here's a step-by-step troubleshooting guide:

    • Reagent Quality:

      • Titrant: Ensure your 0.05 M Edetate Disodium (B8443419) (EDTA) titrant has been recently standardized. The molarity of the EDTA solution can change over time.

      • Indicator: Use a high-quality hydroxy naphthol blue indicator. An old or degraded indicator can lead to an indistinct or premature endpoint.[1][2][5]

      • Water Purity: Use deionized or distilled water for all reagent and sample preparations. Ionic impurities in the water can interfere with the assay.[6]

    • Sample Preparation:

      • Complete Dissolution: Ensure the CCM sample is fully dissolved in the mixture of water and hydrochloric acid before starting the titration. Incomplete dissolution will lead to an underestimation of the calcium content.[1][2][5]

      • pH Adjustment: The pH of the solution is critical for the indicator's color change. Ensure the addition of 1 N sodium hydroxide (B78521) is accurate to achieve the correct pH for the endpoint detection.[1][2]

    • Endpoint Detection:

      • The color change at the endpoint should be a sharp transition to a clear blue. A sluggish or unclear endpoint may indicate a problem with the indicator or pH.

      • Perform a blank determination to account for any titrant consumed by the reagents themselves.[1][2]

Issue 2: Low Sensitivity or High Interference in Atomic Absorption Spectroscopy (AAS)

  • Question: I am using Flame AAS to quantify calcium in my CCM samples, but I'm experiencing low sensitivity and suspect interference. How can I troubleshoot this?

  • Answer: Low sensitivity and interference are common challenges in AAS analysis of calcium. Consider the following:

    • Chemical Interference:

      • Phosphate (B84403) Interference: Phosphate ions can form stable calcium phosphate compounds in the flame, which do not readily dissociate, leading to lower calcium readings.[7]

      • Solution: The addition of a releasing agent, such as lanthanum oxide or lanthanum chloride, to both samples and standards can mitigate this interference.[8][9][10][11]

    • Ionization Interference:

      • Calcium atoms can become ionized in the flame, which means they will not absorb at the atomic wavelength, leading to lower results.

      • Solution: Use an ionization suppressor, which is typically an excess of an easily ionized element like potassium or cesium.

    • Instrumental Parameters:

      • Flame Conditions: An oxidizing (lean, blue) air-acetylene flame is generally recommended for calcium analysis.[10][11] A fuel-rich flame might provide higher sensitivity but can also increase interference.[8]

      • Burner Alignment: Ensure the burner head is correctly aligned for maximum absorbance. Misalignment can significantly reduce sensitivity.[12]

      • Hollow Cathode Lamp: Use a single-element calcium hollow cathode lamp for better performance compared to multi-element lamps.[12]

Issue 3: Matrix Effects and Inaccurate Results in ICP-OES Analysis

  • Question: My calcium concentrations in CCM determined by ICP-OES are inconsistent and seem to be affected by the sample matrix. What steps can I take to improve accuracy?

  • Answer: Matrix effects can significantly impact the accuracy of ICP-OES results. Here are some troubleshooting strategies:

    • Sample Digestion: Ensure a complete digestion of the sample to break down the organic matrix (citrate and malate). An incomplete digestion can lead to nebulizer clogging and inaccurate readings. Microwave digestion with nitric acid and hydrogen peroxide is a common method.[13]

    • Standard Matching: The matrix of your calibration standards should match the matrix of your samples as closely as possible. This includes the acid concentration and any other major components.

    • Internal Standardization: Use an internal standard to correct for physical and plasma-related matrix effects. Choose an element that is not present in your sample and has similar ionization properties to calcium (e.g., yttrium or scandium).

    • Dilution: Diluting the sample can often reduce the severity of matrix effects. However, ensure the final concentration of calcium is still within the linear range of the instrument.[14]

    • Interference from Other Elements: While ICP-OES is less prone to chemical interference than AAS, spectral interferences from other elements can occur. Check for potential spectral overlaps with calcium emission lines and use alternative wavelengths if necessary. High concentrations of strontium, for example, can cause a positive bias in total calcium measurements.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying calcium in Calcium Citrate Malate?

A1: The most common methods for determining the calcium content in CCM are:

  • Titrimetry: This is the official method described in the United States Pharmacopeia (USP). It involves a direct titration with EDTA.[1][2][4]

  • Atomic Absorption Spectroscopy (AAS): A widely used technique for elemental analysis, including calcium.[8][9][16]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for elemental analysis that can measure multiple elements simultaneously.[17]

Q2: What is the expected calcium content in Calcium Citrate Malate?

A2: According to the USP, Calcium Citrate Malate should contain not less than 23.0% and not more than 24.2% of calcium, calculated on a dried basis.[1][2][3][4]

Q3: How are the citrate and malate components quantified?

A3: The citrate and malate content in CCM are typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection at 226 nm.[1] The sum of citrate and malate should be not less than 73.0%, calculated on the dried basis.[1][2]

Q4: What are some potential interfering substances in calcium assays?

A4: Several substances can interfere with calcium quantification:

  • Phosphate: Forms stable complexes with calcium, especially in flame-based methods like AAS.[7]

  • Strontium: Can cause a positive bias in some total calcium measurement procedures.[15]

  • Organic acids and proteins: Can bind to calcium and affect the measured concentration.[6]

  • Contrast agents: Some medical imaging contrast agents have been shown to interfere with colorimetric calcium assays.[18]

Q5: How important is water quality in calcium assays?

A5: Water quality is critical. The presence of bacteria, organic acids, or ionic impurities can lead to erroneous results. Bacteria can release substances that bind to calcium, and ionic contamination can directly affect the measured calcium levels.[6] Always use high-purity, deionized water for preparing reagents and samples.

Quantitative Data Summary

ParameterSpecification (USP)Method
Calcium Content23.0% - 24.2% (on dried basis)Titrimetry, AAS, ICP-OES
Sum of Citrate and MalateNLT 73.0% (on dried basis)HPLC
Fumarate ContentNMT 0.1% (on dried basis)HPLC
Loss on Drying8.0% - 11.0%Gravimetric
pH (3% slurry)4.0 - 8.0Potentiometry

NLT: Not Less Than, NMT: Not More Than[1][2][3][4]

Experimental Protocols

1. Calcium Quantification by EDTA Titration (USP Method) [1][2][4]

  • Sample Preparation: Accurately weigh about 350 mg of Calcium Citrate Malate. Transfer to a 250-mL beaker, add 10 mL of water and 3 mL of 3 N hydrochloric acid, and swirl to dissolve. Add 90 mL of water.

  • Titration: While stirring, add 30 mL of 0.05 M edetate disodium (EDTA) from a buret. Add 25 mL of 1 N sodium hydroxide.

  • Endpoint Detection: Add about 150 mg of hydroxy naphthol blue indicator and continue the titration with 0.05 M EDTA to a distinct blue endpoint.

  • Blank Determination: Perform a blank titration using the same quantities of reagents.

  • Calculation:

    • Result = {[(V_S - V_B) × M × F] / W} × 100

    • Where:

      • V_S = Volume of EDTA consumed by the sample (mL)

      • V_B = Volume of EDTA consumed by the blank (mL)

      • M = Molarity of the EDTA solution

      • F = Equivalency factor (40.08 mg/mmol for calcium)

      • W = Weight of the sample (mg)

2. Calcium Quantification by Flame Atomic Absorption Spectroscopy (AAS) - General Protocol

  • Standard Preparation: Prepare a series of calcium standards of known concentrations. The matrix of the standards (acid concentration) should match that of the samples.

  • Sample Preparation: Accurately weigh the CCM sample and dissolve it in a suitable acid (e.g., 5% HCl). Dilute the sample to a concentration that falls within the linear range of the instrument. Add a releasing agent (e.g., lanthanum solution) to both samples and standards to overcome chemical interference.[10][11]

  • Instrument Setup:

    • Wavelength: 422.7 nm for calcium

    • Flame: Air-acetylene, oxidizing (lean, blue)[10][11]

    • Slit Width: Set as per instrument manufacturer's recommendation.

  • Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.

  • Analysis: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of calcium in the samples from the calibration curve.

3. Calcium Quantification by ICP-OES - General Protocol

  • Standard Preparation: Prepare multi-element or single-element calibration standards from certified stock solutions.[19] The standards should be matrix-matched with the samples.

  • Sample Preparation: Accurately weigh the CCM sample and perform an acid digestion (e.g., using nitric acid and hydrogen peroxide) to remove the organic matrix.[13] Dilute the digested sample to a suitable concentration with deionized water. Add an internal standard if required.

  • Instrument Setup:

    • Select appropriate calcium emission lines (e.g., 317.933 nm, 393.366 nm).

    • Optimize instrument parameters such as plasma power, nebulizer gas flow, and sample uptake rate.

  • Measurement: Introduce the blank, standards, and samples into the plasma and measure the emission intensity at the selected wavelengths.

  • Analysis: Generate a calibration curve and determine the calcium concentration in the samples.

Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh CCM Sample dissolve Dissolve in HCl/Water weigh->dissolve add_edta Add excess EDTA dissolve->add_edta add_naoh Add NaOH add_edta->add_naoh add_indicator Add Indicator add_naoh->add_indicator titrate Titrate to Endpoint add_indicator->titrate record_vol Record Volume titrate->record_vol calculate Calculate % Calcium record_vol->calculate result result calculate->result Final Result

Caption: Workflow for Calcium Quantification by EDTA Titration.

AAS_Troubleshooting cluster_interference Check for Interference cluster_instrument Check Instrument Parameters start Inaccurate AAS Results chem_int Chemical Interference? (e.g., Phosphate) start->chem_int ion_int Ionization Interference? chem_int->ion_int No solution1 Add Releasing Agent (e.g., Lanthanum) chem_int->solution1 Yes flame Flame Condition Correct? ion_int->flame No solution2 Add Ionization Suppressor (e.g., Potassium) ion_int->solution2 Yes align Burner Aligned? flame->align No solution3 Use Oxidizing Flame flame->solution3 Yes lamp Correct Lamp? align->lamp No solution4 Re-align Burner align->solution4 Yes solution5 Use Single-Element Lamp lamp->solution5 Yes end_node Accurate Results lamp->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node

Caption: Troubleshooting Logic for Flame AAS Calcium Analysis.

References

Technical Support Center: Optimizing Calcium Citrate Malate Dosage in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium citrate (B86180) malate (B86768) (CCM) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is calcium citrate malate (CCM) and why is it used in experimental studies?

A1: Calcium citrate malate is a water-soluble calcium supplement formed from the calcium salt of citric acid and malic acid.[1] Its high bioavailability is attributed to its water solubility and the way it dissolves, releasing calcium ions and a calcium-citrate complex.[1] CCM is often preferred in research over other calcium salts, like calcium carbonate, as studies have shown it to be more readily absorbed by the body.[2][3][4]

Q2: What are the key advantages of CCM over other calcium sources in animal models?

A2: Experimental evidence consistently demonstrates the superior bioavailability of CCM. For instance, studies in rats have shown that CCM is better absorbed than calcium carbonate.[2][4] This enhanced absorption can lead to more significant effects on bone development. Research in weanling rats indicated that those fed CCM had significantly more trabecular bone compared to those fed calcium carbonate after 4 and 12 weeks.[2][4]

Q3: How does the absorption of CCM occur?

A3: When dissolved, CCM releases calcium ions and a calcium-citrate complex.[1] The calcium ions are absorbed through the intestinal mucosa, while the citrate component can be absorbed via the paracellular pathway.[5] This dual mechanism contributes to its high absorption rate.

Q4: Is the bioavailability of CCM affected by food?

A4: One of the advantages of CCM is that its absorption is not significantly dependent on gastric acid. Therefore, it can be taken with or without food, which can be a significant advantage in designing feeding studies in experimental models.[5]

Troubleshooting Guide

Issue 1: High variability in calcium absorption data between experimental animals.

  • Possible Cause: Inconsistent dietary intake or composition.

    • Troubleshooting Tip: Ensure all animals have ad libitum access to the experimental diet and water. Minor variations in the intake of other dietary components, such as phosphorus and fat, can influence calcium absorption. Standardize the diet across all experimental groups, paying close attention to the calcium-to-phosphorus ratio.

  • Possible Cause: Differences in the gut microbiome of the animals.

    • Troubleshooting Tip: House animals in a controlled environment to minimize variations in their gut microbiota. If feasible, consider co-housing or using litter from a single source to normalize the gut environment across cages.

  • Possible Cause: Age and physiological state of the animals.

    • Troubleshooting Tip: Use animals of the same age and sex. Ensure that female animals are in the same stage of the estrous cycle, as hormonal fluctuations can affect calcium metabolism.

Issue 2: Lower than expected bioavailability of CCM.

  • Possible Cause: Improper formulation of the experimental diet.

    • Troubleshooting Tip: Verify the concentration and uniform distribution of CCM within the feed pellets. High levels of certain dietary fibers or phytates can chelate calcium and reduce its absorption.

  • Possible Cause: Issues with the analytical method used to determine calcium levels.

    • Troubleshooting Tip: Validate your analytical method (e.g., atomic absorption spectroscopy, ICP-MS) for accuracy and precision. Ensure complete digestion of fecal and bone samples to accurately measure calcium content.

Issue 3: No significant difference observed between CCM and other calcium sources.

  • Possible Cause: The dosage of calcium used may be too high, masking differences in bioavailability.

    • Troubleshooting Tip: At very high intake levels, passive diffusion can become the dominant route of calcium absorption, potentially obscuring the advantages of a more soluble form like CCM. Consider conducting a dose-response study to identify a suboptimal calcium intake level where differences in bioavailability are more apparent.

  • Possible Cause: The experimental endpoint is not sensitive enough.

    • Troubleshooting Tip: While bone mineral density is a common endpoint, consider more sensitive measures of bone health, such as trabecular bone volume analysis through micro-CT or histological evaluation.[2][4]

Data Presentation

Table 1: Comparative Bioavailability of Calcium Citrate Malate (CCM) vs. Calcium Carbonate (CaCO₃) in Weanling Rats

Duration of StudyDietary Calcium LevelCalcium SourceTrabecular Bone Volume Increase (vs. CaCO₃)Reference
4 weeks0.3% and 0.6%CCM23-25%[2][4]
12 weeks0.3% and 0.6%CCM44-47%[2][4]

Experimental Protocols

Protocol 1: Determination of Apparent Calcium Absorption in a Rodent Model

This protocol provides a method for determining the apparent absorption of calcium from a diet supplemented with CCM.

Materials:

  • Metabolic cages designed for the separate collection of urine and feces.

  • Experimental diets containing a known concentration of CCM.

  • Analytical balance.

  • Drying oven.

  • Acid digestion system.

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

Methodology:

  • Acclimation: Acclimate rodents to individual metabolic cages for at least 3 days prior to the experimental period. Provide them with the control diet during this time.

  • Experimental Period: Switch the animals to the experimental diet containing CCM. This period should last for a minimum of 7 days to allow for adaptation.

  • Sample Collection: Over the final 3-5 days of the experimental period, collect all feces and record the total food intake for each animal.

  • Sample Preparation:

    • Dry the collected feces to a constant weight in a drying oven at 70°C.

    • Grind the dried feces into a fine powder.

    • Accurately weigh a subsample of the powdered feces and the experimental diet.

    • Perform acid digestion on the fecal and diet samples to solubilize the calcium.

  • Calcium Analysis: Determine the calcium concentration in the digested samples using AAS or ICP-MS.

  • Calculation: Calculate the apparent calcium absorption using the following formula:

    • Apparent Calcium Absorption (%) = [ (Total Calcium Intake - Total Fecal Calcium Excretion) / Total Calcium Intake ] * 100

Protocol 2: Dual-Isotope Method for Measuring True Calcium Absorption

This method provides a more accurate measure of true calcium absorption by accounting for endogenous fecal calcium excretion.

Materials:

  • Two stable isotopes of calcium (e.g., ⁴²Ca and ⁴⁴Ca).

  • Metabolic cages.

  • Syringes for intravenous and oral administration.

  • Mass spectrometer for isotope ratio analysis.

Methodology:

  • Isotope Administration:

    • Administer one calcium isotope (e.g., ⁴⁴Ca) orally, mixed with the CCM-containing meal.

    • Simultaneously or shortly after, administer the second isotope (e.g., ⁴²Ca) intravenously.

  • Sample Collection: Collect urine and/or blood samples over a 24-48 hour period.

  • Isotope Ratio Analysis: Determine the isotopic ratio of ⁴⁴Ca to ⁴²Ca in the collected samples using mass spectrometry.

  • Calculation: True fractional calcium absorption is calculated from the ratio of the oral isotope to the intravenous isotope recovered in the urine or plasma.

Mandatory Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a role in calcium homeostasis. Its activation can trigger multiple intracellular signaling cascades.

CaSR_Signaling_Pathway CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: CaSR activation of the Gq/11 pathway.

Experimental Workflow for Calcium Bioavailability Study

This workflow outlines the key steps in a typical in vivo study to determine the bioavailability of a calcium source.

Experimental_Workflow start Start: Animal Acclimation diet Introduction of Experimental Diets (CCM vs. Control) start->diet collection Metabolic Cage Housing & Urine/Feces Collection diet->collection analysis Sample Processing & Calcium Analysis (AAS/ICP-MS) collection->analysis bone Optional: Bone Analysis (Micro-CT, Histology) collection->bone data Data Calculation: Apparent Absorption analysis->data end End: Conclusion on Bioavailability data->end bone->end

Caption: Workflow for a calcium balance study.

References

"factors affecting the stability of calcium citrate maleate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium Citrate (B86180) Malate (B86768) (CCM) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the stability of CCM solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Calcium Citrate Malate (CCM) and why is it used in research?

A1: Calcium Citrate Malate is a salt derived from calcium, citric acid, and malic acid.[1] It is often used as a calcium supplement due to its high bioavailability and solubility compared to other calcium salts like calcium carbonate or calcium citrate.[1] In research and drug development, it is valued for its ability to remain soluble over a range of pH levels, making it a versatile option for various formulations.

Q2: What is the typical solubility of Calcium Citrate Malate in water?

A2: A specific patent mentions a Calcium Citrate Malate salt with a 5:2:2 ratio of calcium:citrate:malate is soluble at 0.5 g/100 ml of water at 20°C, resulting in a solution with a pH between 6.0 and 6.5.[2][3] The solubility of CCM is significantly influenced by its specific molar ratio of calcium to citrate and malate.[2]

Q3: How does pH affect the stability and solubility of CCM solutions?

A3: The solubility of Calcium Citrate Malate increases as the pH decreases.[1] This makes it particularly stable in acidic environments. In neutral to alkaline conditions, the risk of precipitation increases. For instance, while stable at a gastric pH of 2.0, changes to a more neutral intestinal pH of 7.0 can affect its solubility.[4]

Q4: Can temperature impact the stability of my CCM solution?

A4: Yes, temperature is a critical factor. During the preparation of CCM, reaction temperatures are typically maintained between 20°C and 80°C.[5] However, for drying the final product, temperatures should be kept below 100°C to prevent decomposition, which can lead to a less soluble mixture.[3][6] For storage of solutions, lower temperatures can help slow down potential crystallization and improve long-term stability.[7]

Q5: What is the "metastable" form of Calcium Citrate Malate?

A5: The "metastable" form of CCM refers to a mixture of various crystalline and non-crystalline forms that are not at equilibrium.[2] This form is particularly desirable because it is significantly more soluble than the stable crystalline forms of calcium citrate or calcium malate.[3] The preparation process is often designed to favor the formation of this metastable state.[5]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the CCM Solution

Possible Cause 1: Exceeded Solubility Limit

  • Explanation: The concentration of Calcium Citrate Malate in your solution may be too high for the given conditions (e.g., temperature, pH).

  • Troubleshooting Steps:

    • Review the concentration of your solution. A common solubility is around 0.5 g/100 mL at 20°C.[2][3]

    • Consider diluting the solution to a lower concentration.

    • Gently warm the solution while stirring to see if the precipitate redissolves. Be careful not to exceed 80°C to avoid potential degradation.[5]

Possible Cause 2: Incorrect pH

  • Explanation: The pH of the solution may have shifted to a more neutral or alkaline range, reducing the solubility of CCM.

  • Troubleshooting Steps:

    • Measure the pH of your solution. The typical pH for a stable solution is between 6.0 and 6.5.[2][3]

    • If the pH is too high, you can carefully adjust it downwards by adding a suitable acid (e.g., citric acid) dropwise while monitoring the pH.

Possible Cause 3: Incorrect Order of Reagent Addition During Preparation

  • Explanation: If preparing the CCM in-situ, adding malic acid to a pre-existing mixture of calcium and citrate ions can cause the less soluble calcium citrate to precipitate first.[3][8]

  • Troubleshooting Steps:

    • The preferred method is to add the calcium source (e.g., calcium carbonate) to a solution already containing both citric and malic acids.[3][8]

Issue 2: Low Yield of Precipitated Calcium Citrate Malate

Possible Cause 1: Suboptimal Stoichiometry

  • Explanation: An incorrect molar ratio of calcium, citrate, and malate can lead to incomplete reaction and lower yields.

  • Troubleshooting Steps:

    • Carefully recalculate and verify the molar ratios of your reactants. Different ratios (e.g., 6:2:3) can have different solubilities and yields.[2]

    • Consider using a slight excess of the calcium source to help drive the reaction to completion.[9]

Possible Cause 2: Loss During Washing

  • Explanation: Excessive washing of the precipitated CCM or using a wash solution in which it has some solubility can lead to product loss.

  • Troubleshooting Steps:

    • Use a minimal amount of cold deionized water for washing to minimize dissolution.[9]

    • Alternatively, use a saturated solution of Calcium Citrate Malate for washing.[9]

Issue 3: Difficulty Filtering the Precipitated CCM

Possible Cause: Formation of Fine Particles

  • Explanation: Rapid precipitation, high concentrations of reactants, or sudden pH changes can lead to the formation of very small crystals that are difficult to filter.[9]

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the calcium salt solution slowly to the acid solution with constant, vigorous stirring to promote the growth of larger crystals.[9]

    • Temperature Control: Lowering the solution temperature can slow down crystallization, potentially leading to larger, more easily filterable crystals.[7]

Data Presentation

Table 1: Solubility of Calcium Salts
Calcium SaltSolubility Description
Calcium Citrate MalateMore soluble than calcium citrate and calcium carbonate.[2]
Calcium CitratePoorly soluble in water (1 gram per 1050 grams of cold water).[2][3]
Calcium MalateExhibits a solubility similar to calcium citrate.[2][3]
Calcium CarbonateVery low solubility.[2]
Table 2: Key Parameters for CCM Solution Preparation and Stability
ParameterRecommended Range/ValueRationale
Reaction Temperature 20°C to 80°COptimal for the formation of the metastable CCM complex.[5]
Drying Temperature < 100°CPrevents decomposition and loss of solubility.[3][6]
pH of Solution 6.0 - 6.5Maintains stability and prevents precipitation in aqueous solutions.[2][3]
Reactant Concentration 20% to 75% (by weight in water)High concentration forces the more soluble metastable form out of solution.[2][5]

Experimental Protocols

Protocol 1: Preparation of a Metastable Calcium Citrate Malate Solid (6:2:3 Molar Ratio)

Materials:

  • Calcium Carbonate (CaCO₃)

  • Citric Acid (C₆H₈O₇)

  • Malic Acid (C₄H₆O₅)

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of citric acid and malic acid with a 2:3 molar ratio.

  • Slowly add calcium carbonate to the acid solution in a 6:2:3 molar ratio of Ca:Citrate:Malate. The addition should be done with continuous stirring.

  • The reaction mixture will evolve carbon dioxide as the calcium carbonate is neutralized. Continue stirring until the evolution of CO₂ ceases.[3][8]

  • The reaction can be carried out at a temperature between 40°C and 60°C to facilitate the reaction.[2][5]

  • The resulting mixture, which contains both solid precipitate and a supernatant, should be dried. It is important to dry the entire mixture, including the supernatant, as lower ratio salts might precipitate out first.[2]

  • Dry the mixture at a temperature below 100°C. Forced air drying between 60°C and 85°C or freeze-drying at a temperature below 25°C are suitable methods.[3][6]

  • The dried solid is the metastable Calcium Citrate Malate. It can be ground to a fine powder for easier use.[2]

Protocol 2: Determination of Calcium Citrate Malate Solubility

Materials:

  • Calcium Citrate Malate sample

  • Deionized water

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, Whatman #4 filter paper)

  • 5% HCl solution

  • Analytical equipment for calcium determination (e.g., Atomic Absorption Spectrometer)

Procedure:

  • Determine the weight percentage of calcium in your CCM sample through analysis.

  • Calculate the amount of CCM needed to achieve a specific calcium concentration (e.g., 0.1 g of Ca).

  • Add the calculated amount of CCM to 50 mL of deionized water at room temperature (approximately 20°C).[8]

  • Stir the slurry for 30 minutes.[8]

  • Rapidly filter the slurry through a Whatman #4 filter paper using a Buchner funnel with a slight vacuum.[8]

  • Dilute the filtrate to 100 mL with a 5% HCl solution.[8]

  • Analyze the calcium concentration in the diluted filtrate using an appropriate analytical method like atomic absorption spectroscopy.[6]

Visualizations

experimental_workflow cluster_prep Preparation of CCM Solution cluster_analysis Stability Analysis cluster_troubleshooting Troubleshooting prep1 Mix Citric and Malic Acids in Water prep2 Slowly Add Calcium Source (e.g., CaCO3) with Stirring prep1->prep2 prep3 Reaction at 40-60°C until CO2 evolution stops prep2->prep3 analysis1 Measure pH of the Solution prep3->analysis1 Solution Prepared analysis2 Observe for Precipitation/Cloudiness analysis1->analysis2 analysis3 Analyze Calcium Concentration analysis2->analysis3 ts1 Precipitation Observed analysis2->ts1 ts2 Check and Adjust pH ts1->ts2 ts3 Consider Dilution ts1->ts3 ts4 Review Reagent Addition Order ts1->ts4

Caption: Experimental workflow for preparing and analyzing Calcium Citrate Malate solutions.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Stable Stable Solution pH->Stable Low (Acidic) Precipitate Precipitation pH->Precipitate High (Neutral/Alkaline) Temp Temperature Temp->Stable < 100°C (Drying) Storage: Cool Temp->Precipitate > 100°C (Decomposition) Conc Concentration Conc->Stable Below Solubility Limit Conc->Precipitate Exceeds Solubility Limit MolarRatio Molar Ratio MolarRatio->Stable Optimized for Solubility MolarRatio->Precipitate Suboptimal

Caption: Key factors influencing the stability of Calcium Citrate Malate solutions.

References

Technical Support Center: Calcium Citrate Malate (CCM) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the analysis of calcium citrate (B86180) malate (B86768) (CCM).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing Calcium Citrate Malate?

A1: The primary methods for the complete analysis of Calcium Citrate Malate (CCM) involve a combination of techniques to quantify the calcium, citrate, and malate components. The most common methods include:

  • Titrimetry: The United States Pharmacopeia (USP) recommends a direct titration with 0.05 M edetate disodium (B8443419) (EDTA) to determine the calcium content.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This method is used to separate and quantify the citrate and malate content.[3]

  • Atomic Absorption Spectroscopy (AAS): An alternative method for determining the total calcium content, particularly useful for validating titration results or in the presence of certain interferences.[3][4]

  • X-ray Fluorescence (XRF) Spectroscopy: A rapid method for determining calcium content where the sample is pressed into a thin piece for analysis.[5]

Q2: What are the acceptable limits for calcium, citrate, and malate in USP-grade CCM?

A2: According to USP specifications, Calcium Citrate Malate should contain:

  • Not less than 23.0% and not more than 24.2% of calcium, calculated on a dried basis.[1][2]

  • The sum of citrate and malate should be not less than 73.0%, calculated on a dried basis.[1][6]

Q3: Why is sample preparation critical for accurate CCM analysis?

A3: Proper sample preparation is crucial for several reasons. CCM's solubility can be limited in neutral solutions, and the compound readily forms hydrates.[7][8] Therefore, dissolving the sample completely, typically in dilute hydrochloric acid, is a critical first step to ensure all analytes are available for measurement.[1][9] Incomplete dissolution is a common source of error leading to underestimated analyte content. Additionally, because CCM is a hydrated salt, results are often calculated on a "dried basis," requiring an accurate determination of water content via a Loss on Drying (LOD) test.[10]

Q4: Can excipients in a formulated product interfere with CCM analysis?

A4: Yes, excipients commonly used in pharmaceutical tablets or food products can interfere with CCM analysis.

  • For Calcium Analysis (AAS): Phosphate (B84403) and aluminum-containing excipients can form non-volatile compounds with calcium in the flame, reducing atomization efficiency and leading to artificially low readings.[11][12]

  • For Titration: Strong chelating agents other than citrate or malate could potentially compete with EDTA for calcium binding, affecting the endpoint.

  • For HPLC: Excipients with similar retention times to citrate or malate can co-elute, leading to inaccurate quantification. A proper method validation with the specific formulation is essential.

Troubleshooting Guides

Issue 1: Low Calcium Content Detected by Titration or AAS
Potential Cause Troubleshooting Steps Recommended Action
Incomplete Sample Dissolution The sample may not have fully dissolved before analysis. CCM is only slightly soluble in water.[7][10]Ensure complete dissolution by using the recommended volume of 3 N hydrochloric acid and swirling until the solution is clear, as per USP protocol.[1]
Presence of Chemical Interferences (AAS) Phosphate or aluminum ions in the sample matrix can form non-volatile salts with calcium, suppressing the atomic signal.[11][12]Add a "releasing agent" like lanthanum or strontium chloride to the sample and standard solutions. These agents preferentially bind with the interfering phosphate or aluminum.[11][12] Alternatively, use a "protecting agent" like EDTA.[11]
Incorrect pH for Titration The complexometric titration with EDTA is pH-dependent. The USP method specifies adjusting the pH with 1 N sodium hydroxide (B78521) after initial dissolution and buffering.[1][9]Strictly follow the specified pH adjustment steps in the protocol. Use a calibrated pH meter to ensure the correct pH is reached before adding the indicator and titrating.
Sample Hydration Calcium salts readily absorb water, which increases the sample weight without increasing the calcium amount.[7][8]Perform a Loss on Drying (LOD) analysis as specified in the monograph.[10] Calculate the calcium content on the dried basis to normalize results.
Incorrect Flame Temperature (AAS) The flame may not be hot enough to atomize the calcium, especially if non-volatile compounds have formed.Switch from an air-acetylene flame to a hotter nitrous oxide-acetylene flame to improve atomization efficiency.[11]
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis of Citrate/Malate
Potential Cause Troubleshooting Steps Recommended Action
Contaminated Column or Guard Column Buildup of contaminants or particulates can lead to peak tailing or splitting.Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Inappropriate Mobile Phase pH The ionization state of citric and malic acids is dependent on the mobile phase pH, which affects retention and peak shape.Ensure the mobile phase (e.g., 50 mM monobasic potassium phosphate) is prepared correctly and the pH is stable.[2] Small adjustments to the pH may be needed to optimize peak shape.
Column Overload Injecting a sample that is too concentrated can lead to broad, asymmetric peaks.Dilute the sample and re-inject. Establish a linear range for your assay and ensure you are working within it.[13]
Secondary Interactions Analyte interactions with the stationary phase (other than the intended ion exchange) can cause poor peak shape.[13]Check for metal contamination in the system. Ensure the mobile phase has sufficient ionic strength to minimize unwanted interactions.

Experimental Protocols

Protocol 1: Calcium Content by EDTA Titration (Based on USP Method)
  • Sample Preparation: Accurately weigh approximately 350 mg of Calcium Citrate Malate and transfer it to a 250-mL beaker.[1]

  • Dissolution: Add 10 mL of water and 3 mL of 3 N hydrochloric acid. Swirl the beaker until the sample is completely dissolved.[1]

  • Dilution: Add 90 mL of water and a magnetic stirring bar.

  • Buffering and Pre-Titration: While stirring, add 30 mL of 0.05 M edetate disodium (EDTA) VS from a burette, followed by 25 mL of 1 N sodium hydroxide.[1]

  • Titration: Add approximately 150 mg of hydroxy naphthol blue indicator. Continue the titration with 0.05 M EDTA VS until a distinct blue endpoint is reached.[1]

  • Blank Determination: Perform a blank titration using the same volumes of reagents but without the sample.

  • Calculation: Calculate the percentage of calcium using the formula provided in the USP monograph, accounting for the volumes consumed by the sample and the blank.[2]

Protocol 2: Calcium Content by Atomic Absorption Spectroscopy (AAS)
  • Standard Preparation: Prepare a series of calcium standard solutions (e.g., 1.0, 1.5, 2.0, 2.5, 3.0 µg/mL) from a certified calcium carbonate standard.[14] The standards should be matrix-matched with the sample solvent.

  • Sample Preparation: Accurately weigh about 100 mg of CCM, dissolve it in 5% HCl, and dilute to a known volume (e.g., 100 mL) with 5% HCl.[4]

  • Interference Suppression: To 1 mL of this solution, add 1 mL of a 5% lanthanum solution (as a releasing agent) and dilute to 100 mL with 5% HCl to bring the concentration within the linear range of the standards.[4]

  • Instrument Setup: Set up the AAS instrument with a calcium hollow cathode lamp. Use an appropriate flame (air-acetylene or nitrous oxide-acetylene).

  • Analysis: Aspirate the blank, standards, and sample solutions into the flame and record the absorbance readings.

  • Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of calcium in the sample solution from the calibration curve and calculate the percentage of calcium in the original CCM sample.

Visualizations

G

G Start Low Calcium Result from AAS Check_Diss Was sample fully dissolved? Start->Check_Diss Interference Suspect Matrix Interference (e.g., Phosphate, Aluminum)? Check_Diss->Interference Yes Diss_Action Ensure complete dissolution with HCl and re-analyze. Check_Diss->Diss_Action No Add_Releasing Add Releasing Agent (e.g., Lanthanum Chloride) to sample and standards. Interference->Add_Releasing Yes Reanalyze Re-analyze Sample Interference->Reanalyze No Increase_Temp Use hotter flame (N2O-Acetylene). Add_Releasing->Increase_Temp Increase_Temp->Reanalyze Final_Check Result within specification? Reanalyze->Final_Check End_OK Problem Solved End_Fail Consult Instrument Specialist Final_Check->End_OK Yes Final_Check->End_Fail No

References

Technical Support Center: Refining Purification Methods for Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of calcium citrate (B86180) malate (B86768) (CCM).

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the synthesis of Calcium Citrate Malate to ensure high purity and yield?

A1: The key parameters influencing the purity and yield of Calcium Citrate Malate (CCM) are the molar ratios of calcium, citrate, and malate, the reaction temperature, the concentration of reactants, and the drying method. The reaction temperature is typically controlled between 20°C and 80°C.[1][2][3][4][5] It is crucial to avoid temperatures above 100°C during drying, as this can lead to decomposition of the CCM complex.[2][3][4] The concentration of reactants in the aqueous solution preferably ranges from 20% to 75% by weight to facilitate the precipitation of the metastable CCM.[2][3][4][5]

Q2: How can I confirm the identity and crystalline structure of my synthesized Calcium Citrate Malate?

A2: The identity of Calcium Citrate Malate can be confirmed using Infrared (IR) spectroscopy and by comparing the retention times of citric acid and malic acid peaks with a standard using High-Performance Liquid Chromatography (HPLC).[6][7] X-ray Diffraction (XRD) is employed to identify the crystalline structure of the final product.[6][8]

Q3: What are the common impurities found in Calcium Citrate Malate and how can they be minimized?

A3: Common impurities can include unreacted starting materials like calcium salts, citric acid, and malic acid, as well as heavy metals, arsenic, and fluoride.[6][9][10] To minimize these, it is essential to start with purified raw materials and ensure the correct stoichiometry of reactants.[1][9] Thorough washing of the precipitate with cold deionized water is crucial to remove soluble impurities.[9]

Q4: My final Calcium Citrate Malate product has poor solubility. What could be the cause?

A4: Poor solubility can result from the formation of a thermodynamically stable, less soluble form of CCM instead of the desired metastable complex.[2] This can be influenced by the drying temperature; exceeding 100°C can cause decomposition and reduce solubility.[2][3][4] The molar ratio of calcium to citrate and malate also plays a key role in the solubility of the final product.[2][5]

Troubleshooting Guides

Issue 1: Low Yield of Precipitated Calcium Citrate Malate

Possible Causes:

  • Incomplete Precipitation: The solubility of CCM might not have been sufficiently exceeded.

  • Suboptimal Stoichiometry: Incorrect molar ratios of calcium, citrate, and malate can lead to incomplete reaction.

  • Loss During Washing: Excessive washing or using a wash solution that solubilizes the product can lead to significant loss.

Troubleshooting Steps:

  • Verify Reactant Concentration: Ensure the concentration of reactants is high enough (ideally 40-65%) to force the metastable CCM out of solution.[2][3][4][5]

  • Recalculate Stoichiometry: Double-check the molar ratios of your calcium source, citric acid, and malic acid.

  • Optimize Washing Procedure: Use a minimal amount of cold deionized water for washing the precipitate to minimize dissolution.[9]

Issue 2: Fine Precipitate That is Difficult to Filter

Possible Causes:

  • Rapid Precipitation: Adding the calcium source too quickly can lead to the formation of small crystals.

  • High Supersaturation: Very high reactant concentrations can favor nucleation over crystal growth.

Troubleshooting Steps:

  • Controlled Reagent Addition: Add the calcium salt solution slowly to the acid solution with constant and vigorous stirring to promote the growth of larger crystals.

  • Optimize Reactant Concentration: While high concentration is needed for precipitation, experiment with slightly lower concentrations within the recommended range (20-75%) to see if it improves filterability.[2][3][4][5]

  • Consider Centrifugation: If filtration remains challenging, consider using centrifugation to separate the solid, followed by decantation of the supernatant.[2]

Issue 3: Product Fails Purity Assay (e.g., Incorrect Calcium Content)

Possible Causes:

  • Inadequate Washing: Insufficient removal of soluble unreacted starting materials.

  • Incorrect Stoichiometry: The initial ratio of reactants was not correct, leading to a product with a different composition.

  • Decomposition During Drying: Drying at temperatures above 100°C can alter the composition of the CCM.[2][3][4]

Troubleshooting Steps:

  • Improve Washing: Wash the precipitate multiple times with cold deionized water. Resuspending the precipitate in the wash solution before each filtration or centrifugation can be more effective.[9]

  • Review Stoichiometry and Raw Material Purity: Ensure the purity of your starting materials and re-verify the molar calculations for the desired CCM composition.

  • Control Drying Temperature: Strictly maintain the drying temperature below 100°C.[2][3][4]

Data Presentation

Table 1: Recommended Reaction and Drying Parameters

ParameterRecommended RangeSource
Reactant Concentration20% - 75% (w/w in water)[2][3][4][5]
Reaction Temperature20°C - 80°C[1][2][3][4]
Drying Temperature< 100°C[2][3][4]
Forced Air Drying Temp.60°C - 85°C[2][3][4]
Freeze Drying Temp.< 25°C[2][3][4]

Table 2: Quality Control Specifications for Calcium Citrate Malate

ParameterSpecificationAnalytical MethodSource
Calcium Content23.0% - 24.2% (dried basis)Titration, Atomic Absorption Spectroscopy[6][7]
Sum of Citrate and MalateNLT 73.0% (dried basis)HPLC, Titration[6][7]
ArsenicNMT 3 ppm-[10]
LeadNMT 10 ppm-[10]
Heavy MetalsNMT 20 ppm-[10]

Experimental Protocols

Protocol 1: Synthesis of Calcium Citrate Malate
  • Prepare Acid Solution: Dissolve citric acid and malic acid in deionized water at the desired molar ratio. The total concentration of reactants should be within 20-75%.[2][3][4][5]

  • Reaction: While stirring, slowly add the calcium source (e.g., calcium carbonate or calcium hydroxide) to the acid solution.

  • Control Temperature: Maintain the reaction temperature between 20°C and 80°C.[1][2][3][4]

  • Precipitation: Continue stirring to allow for the precipitation of the calcium citrate malate complex.

  • Separation: Separate the solid precipitate from the supernatant by filtration or centrifugation.[2]

  • Washing: Wash the precipitate with cold deionized water to remove soluble impurities.

  • Drying: Dry the purified solid at a temperature below 100°C using a suitable method such as forced air drying or freeze-drying.[2][3][4]

Protocol 2: Assay for Calcium Content by Titration
  • Sample Preparation: Accurately weigh and dissolve approximately 350 mg of the dried Calcium Citrate Malate sample in 10 mL of water and 3 mL of 3 N hydrochloric acid.[7]

  • Titration Setup: While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a burette.

  • pH Adjustment: Add 25 mL of 1 N sodium hydroxide.

  • Indicator: Add 150 mg of hydroxy naphthol blue indicator.

  • Endpoint: Continue the titration with 0.05 M EDTA until a blue endpoint is reached.[7]

  • Blank Determination: Perform a blank titration to account for any interference.

  • Calculation: Calculate the percentage of calcium in the sample.

Visualizations

experimental_workflow Experimental Workflow for Calcium Citrate Malate Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control prep_acid Prepare Acid Solution (Citric & Malic Acid) add_ca Add Calcium Source (e.g., CaCO3) prep_acid->add_ca react Reaction & Precipitation (20-80°C) add_ca->react separate Separation (Filtration/Centrifugation) react->separate wash Washing (Cold DI Water) separate->wash dry Drying (< 100°C) wash->dry assay Assay (Ca, Citrate, Malate) dry->assay purity Purity Tests (Heavy Metals, etc.) dry->purity identity Identification (IR, XRD) dry->identity

Caption: Workflow for Synthesis, Purification, and Analysis of CCM.

troubleshooting_low_purity Troubleshooting Guide for Low Purity of Calcium Citrate Malate start Low Purity Detected check_washing Was washing thorough? start->check_washing check_stoichiometry Was stoichiometry correct? check_washing->check_stoichiometry Yes improve_washing Improve washing procedure: - Multiple washes - Resuspend precipitate check_washing->improve_washing No check_drying Was drying temp < 100°C? check_stoichiometry->check_drying Yes recalculate Recalculate stoichiometry & check raw material purity check_stoichiometry->recalculate No control_drying Strictly control drying temperature check_drying->control_drying No retest Retest Purity check_drying->retest Yes improve_washing->retest recalculate->retest control_drying->retest

Caption: Decision Tree for Troubleshooting Low Purity in CCM.

References

"addressing batch-to-batch variability of calcium citrate maleate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with calcium citrate (B86180) malate (B86768) (CCM).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in calcium citrate malate?

Batch-to-batch variability in calcium citrate malate (CCM) is a multifaceted issue stemming from its nature as a complex salt with a variable composition.[1] Key contributing factors include:

  • Raw Material Quality: Inconsistencies in the purity and physical characteristics of raw materials like calcium sources (e.g., calcium carbonate, calcium hydroxide) and the organic acids (citric and malic acid) can significantly impact the final product.[1][2][3] The presence of trace impurities or contaminants can affect reaction kinetics and the crystallization process.[3][4][5]

  • Process Parameters: The synthesis of CCM is highly sensitive to process conditions. Minor deviations in parameters such as pH, temperature, reactant concentration, stirring rate, and cooling rate can lead to significant differences in the final product's properties.[6]

  • Metastable Nature: CCM is often described as a "metastable" complex, meaning it is not in a state of thermodynamic equilibrium. It can exist as a mixture of various crystalline and amorphous forms.[7][8][9] This inherent characteristic makes achieving perfect batch consistency challenging.

  • Drying Method: The technique used to dry the CCM precipitate (e.g., spray drying, freeze-drying, oven drying) has a profound effect on the final powder's particle size, morphology, moisture content, and dissolution rate.[7]

Q2: How does the molar ratio of reactants affect the properties of the final CCM product?

The molar ratio of calcium to citrate and malate is a critical factor that determines the composition and solubility of the CCM.[8][9] Different ratios can lead to the formation of acidic, neutral, or basic CCM complexes, each with distinct solubility profiles. For instance, acidic salts (where the moles of citric and malic acid are greater than the moles of calcium) tend to be more soluble.[8] It is crucial to maintain a consistent molar ratio across batches to ensure uniform product performance.

Q3: My synthesized CCM batch shows poor solubility. What are the potential causes and how can I troubleshoot this?

Poor solubility is a common issue and can often be traced back to several factors in the synthesis process. Refer to the troubleshooting guide below for a systematic approach to diagnosing this issue.

Q4: The calcium content of my CCM is out of specification. What should I investigate?

An out-of-specification (OOS) result for calcium content requires a thorough investigation.[6][7][10][11] See the troubleshooting guide for a detailed workflow on how to address OOS results.

Troubleshooting Guides

Issue 1: Poor Solubility or Dissolution Rate

If a batch of CCM exhibits lower than expected solubility or a slow dissolution rate, consider the following potential causes and corrective actions.

Potential CauseRecommended Corrective/Investigative Actions
Incorrect Crystalline Form (Polymorphism) Perform X-ray Powder Diffraction (XRPD) to identify the crystalline structure. Compare the diffractogram to a reference standard of a highly soluble batch. Review and tighten control over crystallization parameters, particularly the cooling rate and final temperature.[12]
Large Particle Size Conduct particle size analysis using laser diffraction. If the particle size is larger than desired, consider optimizing the grinding/milling process post-drying.[7] During synthesis, increasing the stirring rate can also help in reducing particle size.[1]
Improper Drying Method The drying method significantly impacts the final product's morphology. Spray drying often produces more porous, faster-dissolving particles compared to oven drying.[13] Consider evaluating alternative drying methods like freeze-drying, which can enhance dissolution rates by creating a larger surface area.[14]
Incorrect pH during Precipitation The pH of the reaction mixture influences the type of CCM complex that precipitates.[6][15] Verify the pH control during the reaction and precipitation steps. A pH range of 3.8 to 4.5 is often cited for calcium citrate precipitation.[6]
High Moisture Content Determine the Loss on Drying (LOD). Excess moisture can sometimes lead to particle agglomeration, reducing the effective surface area for dissolution. Ensure the drying process is adequate and that the material is stored in low humidity conditions.[7]
Issue 2: Out-of-Specification (OOS) Results for Calcium, Citrate, or Malate Content

Receiving an OOS result requires a structured investigation to determine the root cause.[6][7][10]

  • Analyst & Supervisor Review: The analyst and supervisor should discuss the test method to confirm correct procedure execution and calculations.[8]

  • Review of Raw Data: Scrutinize all raw data, chromatograms (for HPLC), and titration curves for any anomalies.

  • Equipment Check: Verify that all laboratory equipment used was within its calibration and maintenance schedule.[6]

  • Re-measurement (if applicable): Re-measure from the same sample preparation if an obvious error (e.g., dilution error) is suspected.

  • Retesting: If no clear error is identified, a formal retesting plan should be executed on the original sample.

  • Review Manufacturing Batch Record: Scrutinize the batch manufacturing record for any deviations from the standard operating procedure (SOP), including:

    • Incorrect quantities of raw materials weighed or charged.

    • Deviations in process parameters (temperature, time, pH, stirring speed).

    • Any unexpected observations noted by the production staff.

  • Raw Material Review: Check the certificates of analysis for the raw materials used in the batch.[6] Investigate if there has been a change in supplier or if other batches made with the same raw material lots have shown similar issues.

  • Process and Equipment Review: Examine maintenance and cleaning logs for the equipment used in the manufacturing process.

  • Corrective and Preventive Actions (CAPA): Based on the root cause, implement appropriate CAPA, which may include process adjustments, enhanced raw material screening, or operator retraining.[7]

Data Presentation: Typical Quality Control Specifications

The following table summarizes typical quality control parameters and their acceptable limits for Calcium Citrate Malate, based on USP specifications and manufacturer data.

ParameterSpecification/Typical RangeAnalytical Method
Appearance White to off-white powder/granulesVisual Inspection
Calcium Content (dried basis) 23.0% – 24.2%Titration / Atomic Absorption Spectroscopy
Sum of Citrate and Malate (dried basis) ≥ 73.0%High-Performance Liquid Chromatography (HPLC)
Loss on Drying (LOD) 8.0% - 11.0%Gravimetric (USP <731>)
pH (3% solution) 4.0 - 8.0Potentiometry (USP <791>)
Particle Size Min. 95% thru Mesh 20, Min. 30% thru Mesh 60Sieving / Laser Diffraction
Bulk Density (Loose) ≥ 0.50 g/ccGraduated Cylinder Method
Heavy Metals (as Lead) ≤ 10 ppmInductively Coupled Plasma (ICP) / Colorimetric
Arsenic ≤ 3 ppmICP / Colorimetric
Fluoride ≤ 0.003% (30 ppm)Ion-Selective Electrode

Data compiled from Jost Chemical specifications and USP monograph for Calcium Citrate Malate.[10]

Experimental Protocols

Protocol 1: Determination of Calcium Content by Titration (Based on USP)
  • Sample Preparation: Accurately weigh about 350 mg of Calcium Citrate Malate.

  • Dissolution: Transfer the sample to a 250-mL beaker. Add 10 mL of water and 3 mL of 3 N hydrochloric acid, and swirl to dissolve. Add 90 mL of water and a magnetic stir bar.

  • Titration: While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a buret, followed by 25 mL of 1 N sodium hydroxide.

  • Endpoint Detection: Add approximately 150 mg of hydroxy naphthol blue indicator. Continue the titration with 0.05 M EDTA until a clear blue endpoint is reached.

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the CCM sample.

  • Calculation: Calculate the percentage of calcium using the formula provided in the USP monograph.

Protocol 2: Determination of Citrate and Malate Content by HPLC (Based on USP)
  • Mobile Phase: Prepare a 50 mM solution of monobasic potassium phosphate (B84403) in water.

  • Diluent: Use 0.2 N hydrochloric acid.

  • Standard Preparation: Prepare standard solutions of USP Citric Acid and USP Malic Acid in the diluent.

  • Sample Preparation: Accurately weigh and dissolve a suitable amount of CCM in the diluent to achieve a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: A suitable L17 column (e.g., reversed-phase C18).

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: Typically 20 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph. Identify the citrate and malate peaks by comparing retention times with the standards. Calculate the content of each acid based on the peak areas.[9]

Protocol 3: Dissolution Testing (General Method)
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N hydrochloric acid to simulate gastric fluid.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.

  • Procedure:

    • Place a specified amount of CCM (or a tablet containing CCM) into each dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Filter the samples immediately.

    • Analyze the amount of dissolved calcium in the filtrate using a suitable method like Atomic Absorption Spectroscopy or ICP.

  • Acceptance Criteria: Typically, for immediate-release products, a specification might be not less than 80% (Q) of the labeled amount of calcium dissolved in 60 minutes.[16][17]

Visualizations

Logical Relationship Diagram

This diagram illustrates the key factors influencing the final quality attributes of Calcium Citrate Malate.

G cluster_0 Input Factors cluster_1 Intermediate Properties cluster_2 Final Product Critical Quality Attributes (CQAs) Raw Material Quality Raw Material Quality Crystallization Crystallization Raw Material Quality->Crystallization Process Parameters Process Parameters Reaction Kinetics Reaction Kinetics Process Parameters->Reaction Kinetics Process Parameters->Crystallization Drying Process Drying Process Process Parameters->Drying Process Chemical Purity Chemical Purity Reaction Kinetics->Chemical Purity Composition (Ca, Citrate, Malate %) Composition (Ca, Citrate, Malate %) Reaction Kinetics->Composition (Ca, Citrate, Malate %) Physical Properties Physical Properties Crystallization->Physical Properties Drying Process->Physical Properties Stability Stability Chemical Purity->Stability Solubility/Dissolution Solubility/Dissolution Composition (Ca, Citrate, Malate %)->Solubility/Dissolution Physical Properties->Solubility/Dissolution Bioavailability Bioavailability Solubility/Dissolution->Bioavailability

Caption: Factors influencing CCM Critical Quality Attributes (CQAs).

Experimental Workflow for Troubleshooting OOS Results

This workflow provides a systematic approach for investigating out-of-specification (OOS) results.

OOS_Workflow start OOS Result Obtained phase1 Phase I: Laboratory Investigation start->phase1 check_error Assignable Lab Error Found? phase1->check_error invalidate Invalidate Result Repeat Test check_error->invalidate Yes phase2 Phase II: Full-Scale Investigation (Manufacturing & Raw Materials) check_error->phase2 No end Investigation Closed invalidate->end root_cause Identify Root Cause phase2->root_cause capa Implement CAPA root_cause->capa disposition Batch Disposition Decision (e.g., Reject, Reprocess) capa->disposition disposition->end

Caption: Workflow for investigating OOS results.

References

"preventing degradation of calcium citrate maleate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Citrate (B86180) Malate (B86768)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium citrate malate (CCM).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for calcium citrate malate to prevent degradation?

A1: To ensure the stability of calcium citrate malate, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4][5] Key recommendations include:

  • Temperature: Refrigerated storage is recommended, and temperatures should be kept cool.[1][2] Avoid temperatures above 100°C, as this can cause decomposition.[6][7][8][9]

  • Humidity: The container must be tightly closed as CCM is hygroscopic and exposure to moisture can affect product quality.[3][4]

  • Light: Protect the material from light as it is light-sensitive.[3][4]

  • Atmosphere: Minimize air contact to prevent hydration.[1][2]

Q2: What are the visible signs of calcium citrate malate degradation?

A2: Degradation of calcium citrate malate can manifest in several ways:

  • Appearance: The powder may change from a white, free-flowing powder to forming friable lumps.[3]

  • Solubility: A key indicator of degradation is a decrease in solubility.[6][7][8][9]

Q3: How does improper storage affect the bioavailability of calcium citrate malate?

A3: The high bioavailability of calcium citrate malate is linked to its solubility.[10][11] Degradation processes, particularly those caused by high temperatures, can lead to a less soluble form of the compound.[6][7][8][9] This reduction in solubility can be expected to negatively impact its bioavailability, as the release of calcium ions and the calcium citrate complex for absorption would be diminished.

Q4: What materials are incompatible with calcium citrate malate during storage?

A4: Calcium citrate malate should not be stored with strong oxidizing agents.[1][2][3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving calcium citrate malate.

Issue 1: Reduced Solubility of Calcium Citrate Malate in Solution

  • Possible Cause 1: Exposure to High Temperatures.

    • Verification: Review storage records to check for any instances where the temperature may have exceeded the recommended cool conditions, and specifically if it approached or surpassed 100°C.

    • Solution: If heat exposure is confirmed, the affected batch of calcium citrate malate should be discarded as the change is irreversible. Procure a new batch and ensure it is stored under recommended refrigerated or cool conditions.

  • Possible Cause 2: Absorption of Moisture.

    • Verification: Visually inspect the material for lumps or a clumpy appearance, which indicates moisture absorption.[3] You can also perform a "Loss on Drying" test to quantify the water content.

    • Solution: While drying in an oven at a temperature below 100°C can remove excess free water, the solubility may not be fully restored if chemical changes have occurred. It is best to use a fresh, properly stored sample for critical experiments.

Logical Troubleshooting Flow for Reduced Solubility

start Reduced Solubility Observed check_temp Review Storage Temperature Records start->check_temp temp_high Temperature > 100°C? check_temp->temp_high discard_batch Discard Batch & Procure New temp_high->discard_batch Yes check_moisture Inspect for Lumps / Perform Loss on Drying temp_high->check_moisture No moisture_high Moisture Content Elevated? check_moisture->moisture_high use_new Use New, Properly Stored Sample moisture_high->use_new Yes moisture_high->use_new No, investigate other factors

Caption: Troubleshooting workflow for reduced CCM solubility.

Issue 2: Inconsistent Bioavailability Results in a Study

  • Possible Cause: Degradation of the Stored Calcium Citrate Malate.

    • Verification: Test the solubility of the calcium citrate malate from the batch used in the study. Compare this with the solubility of a new, unopened batch. A significant difference in solubility suggests degradation.

    • Solution: Quarantine the suspect batch of calcium citrate malate. Repeat the relevant parts of the study with a new, quality-assured batch of the compound. Implement stricter storage monitoring for all research materials.

Quantitative Data on Storage Impact

While precise degradation kinetics are proprietary, the following table summarizes the qualitative impact of improper storage conditions on the key properties of calcium citrate malate based on available data.

Storage ConditionParameter AffectedExpected ImpactReference
Temperature > 100°C Chemical CompositionDecomposition[6][7][8][9]
SolubilityDecreased[6][7][8][9]
High Humidity Physical AppearanceFormation of lumps[3]
Water ContentIncreased hydration[6][8]
Microbial StabilityPotentially compromised[6][8]
Exposure to Light Chemical StabilityPotential for degradation[3][4]
Contact with Strong Oxidizing Agents Chemical StabilityPotential for reaction[1][2][3][4][5]

Experimental Protocols

1. Protocol for Determining Loss on Drying

This method quantifies the percentage of water in a calcium citrate malate sample.

  • Objective: To determine the moisture content of the CCM sample.

  • Apparatus: Drying oven, analytical balance, desiccator, weighing bottle (LOD Bottle).

  • Procedure:

    • Pre-dry a clean weighing bottle at 150°C for 30 minutes, cool in a desiccator, and weigh accurately (W1).

    • Transfer approximately 1.0 g of the calcium citrate malate sample into the weighing bottle and weigh accurately (W2).

    • Place the open bottle (with the lid alongside) in a drying oven at 150°C for 4 hours.[12]

    • After 4 hours, close the bottle inside the oven, transfer it to a desiccator, and allow it to cool to room temperature.

    • Weigh the bottle with the dried sample (W3).

  • Calculation: % Loss on Drying = [(W2 - W3) / (W2 - W1)] * 100

Experimental Workflow for Loss on Drying

start Start step1 Pre-dry & Weigh Bottle (W1) start->step1 step2 Add Sample & Weigh (W2) step1->step2 step3 Dry in Oven (150°C, 4h) step2->step3 step4 Cool in Desiccator step3->step4 step5 Weigh Dried Sample (W3) step4->step5 step6 Calculate % Loss on Drying step5->step6 end End step6->end

Caption: Workflow for the Loss on Drying experiment.

2. Protocol for Solubility Testing

This method provides a qualitative and semi-quantitative assessment of CCM solubility.

  • Objective: To assess the solubility of the CCM sample.

  • Apparatus: Beaker, magnetic stirrer and stir bar, analytical balance, filtration apparatus (e.g., Buchner funnel with Whatman #4 filter paper), timer.

  • Procedure:

    • Weigh an amount of calcium citrate malate calculated to contain 0.1 g of calcium.[6][8]

    • Add the sample to 50 mL of deionized water at room temperature (approximately 20°C) in a beaker.[6][8]

    • Stir the mixture for 30 minutes using a magnetic stirrer.[6][8]

    • After 30 minutes, visually inspect the solution for any undissolved particles.

    • For a more quantitative measure, rapidly filter the solution and analyze the calcium content of the filtrate using methods like atomic absorption spectroscopy or titration with EDTA.[13]

3. Protocol for Assay of Calcium Content by EDTA Titration

This protocol determines the calcium content in a sample of calcium citrate. A similar principle applies to CCM.

  • Objective: To quantify the calcium content in the sample.

  • Reagents: 3N Hydrochloric acid, 0.05M Disodium Edetate (EDTA) solution, 1N Sodium hydroxide (B78521), Hydroxy naphthol blue indicator.[13]

  • Procedure:

    • Accurately weigh about 350 mg of the dried calcium citrate malate sample.

    • Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid. Dilute with water to about 100 mL.[13]

    • While stirring, add approximately 30 mL of 0.05 M EDTA solution from a burette.

    • Add 15 mL of 1N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.[13]

    • Continue the titration with the EDTA solution until the endpoint, which is indicated by a color change to a clear blue.[13]

  • Calculation: The calcium content is calculated based on the volume of EDTA solution used, where each mL of 0.05 M Disodium Edetate is equivalent to a specific mass of calcium.

References

Validation & Comparative

A Head-to-Head Battle: Calcium Citrate Malate vs. Calcium Carbonate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of calcium supplementation, understanding the nuances of bioavailability is paramount. While numerous calcium forms are available, calcium citrate (B86180) malate (B86768) (CCM) and calcium carbonate stand out as two of the most common. This guide provides an objective comparison of their bioavailability, supported by key experimental data, detailed protocols, and visual representations of the underlying physiological processes.

Data Presentation: Quantitative Comparison

Clinical studies consistently demonstrate the superior bioavailability of calcium from calcium citrate malate compared to calcium carbonate. This difference is evident across various metrics, including fractional absorption and pharmacokinetic parameters.

ParameterCalcium Citrate Malate (CCM)Calcium CarbonateStudy PopulationKey Findings & Reference
Fractional Absorption (%) 36.2%26.4%Healthy AdolescentsCCM showed significantly higher fractional absorption when co-administered with a standardized breakfast.[1][2]
Fractional Absorption Range (%) Up to 42%As low as 22%General ReviewsReviews of various studies highlight a consistent trend of higher absorption from CCM.[3][4]
Serum Calcium (ΔAUC) 94% higher than CarbonateBaselinePostmenopausal WomenWhen taken with a meal, calcium citrate resulted in a significantly greater change in the area under the curve for serum calcium.[5]
Peak Serum Calcium (Peak-Basal) 46% greater than CarbonateBaselinePostmenopausal WomenThe peak increase in serum calcium from baseline was substantially higher with calcium citrate.[5]
Urinary Calcium Increment 41% greater than CarbonateBaselinePostmenopausal WomenThe increase in urinary calcium, an indicator of absorbed calcium, was greater with calcium citrate.[5]
Parathyroid Hormone (PTH) Suppression Greater decrement from baselineLower decrement from baselinePostmenopausal WomenCalcium citrate led to a more significant suppression of PTH, indicating greater calcium absorption and physiological response.[5][6]

Experimental Protocols

The quantitative data presented above are derived from rigorous clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results. Below is a detailed protocol from a representative crossover study designed to compare the bioavailability of different calcium salts.

Study Design: A randomized, crossover design is frequently employed, where each participant serves as their own control.

Participants:

  • Inclusion Criteria: Healthy volunteers within a specific age range (e.g., adolescents or postmenopausal women), with normal calcium metabolism.[1][5]

  • Exclusion Criteria: Individuals with known disorders of calcium metabolism, gastrointestinal diseases, or those taking medications that could interfere with calcium absorption.[5]

  • Dietary Control: Participants are placed on a calcium-restricted diet for a period (e.g., 7 days) leading up to the study to standardize baseline calcium status.[7]

Intervention:

  • Fasting: Subjects typically fast overnight (e.g., 12-14 hours) before the administration of the calcium supplement.[5][8]

  • Dosing: A single, standardized dose of elemental calcium (e.g., 250 mg or 500 mg) from either CCM or calcium carbonate is administered.[1][5] In many studies, the supplement is given with a standardized light breakfast to mimic real-world usage.[1][5]

  • Tracer Administration (Isotope Method): For precise fractional absorption measurements, a dual-isotope method is often used:

    • An oral tracer of a stable calcium isotope (e.g., ⁴⁴Ca) is ingested with the supplement.[1][2]

    • Shortly after (e.g., 30 minutes), an intravenous tracer of a different stable isotope (e.g., ⁴²Ca) is administered.[1][2]

  • Washout Period: In a crossover design, a washout period of at least one week separates the different intervention phases to ensure that the effects of the first supplement do not carry over to the next.[8]

Data Collection and Analysis:

  • Blood Sampling: Blood samples are collected at baseline (pre-dose) and at regular intervals (e.g., hourly) for up to 8 hours post-dose.[5][8] Samples are analyzed for total serum calcium, ionized calcium, and parathyroid hormone (PTH).[5][6]

  • Urine Collection: A complete 24-hour urine collection is performed following tracer administration.[1][2]

  • Sample Analysis: The molar concentrations of the stable calcium isotopes in the urine are quantified using techniques like fast-atom-bombardment mass spectrometry.[1][9]

  • Bioavailability Calculation:

    • Fractional Absorption: Calculated from the ratio of the oral to the intravenous tracer in the 24-hour urine sample.[1]

    • Pharmacokinetic Analysis: Parameters such as the area under the curve (AUC) and maximum concentration (Cmax) for serum calcium are calculated to assess the extent and rate of absorption.[5]

Mandatory Visualization

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Phase 1: Screening & Diet Control cluster_1 Phase 2: Intervention (Crossover Period 1) cluster_2 Phase 3: Washout cluster_3 Phase 4: Intervention (Crossover Period 2) cluster_4 Phase 5: Analysis p1 Participant Recruitment p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 7-Day Calcium-Restricted Diet p2->p3 i1 Overnight Fast p3->i1 i2 Baseline Blood & Urine Collection i1->i2 i3 Randomized Administration: Group A: CCM + ⁴⁴Ca (oral) Group B: CaCO₃ + ⁴⁴Ca (oral) i2->i3 i4 IV Administration of ⁴²Ca i3->i4 i5 Post-Dose Blood Sampling (Hourly for 8h) i4->i5 i6 24h Urine Collection i4->i6 w1 7-Day Washout Period i6->w1 c1 Overnight Fast w1->c1 c2 Baseline Blood & Urine Collection c1->c2 c3 Crossover Administration: Group A: CaCO₃ + ⁴⁴Ca (oral) Group B: CCM + ⁴⁴Ca (oral) c2->c3 c4 IV Administration of ⁴²Ca c3->c4 c5 Post-Dose Blood Sampling (Hourly for 8h) c4->c5 c6 24h Urine Collection c4->c6 a2 Serum Analysis (Ca, PTH) c5->a2 a1 Mass Spectrometry of Urine (⁴⁴Ca/⁴²Ca Ratio) c6->a1 a3 Calculate Fractional Absorption a1->a3 a4 Pharmacokinetic Analysis (AUC, Cmax) a2->a4 a5 Statistical Comparison a3->a5 a4->a5

Caption: Experimental workflow for a dual-isotope crossover bioavailability study.

G CaCO3 Calcium Carbonate (CaCO₃) SolubleCa Soluble Ca²⁺ CaCO3->SolubleCa CCM Calcium Citrate Malate (CCM) CCM->SolubleCa Water-Soluble (pH-Independent) HCL Stomach Acid (HCl) TRPV6 TRPV6 Channel (Apical Membrane) SolubleCa->TRPV6 Transcellular (Active) TJ Tight Junction (Paracellular Pathway) SolubleCa->TJ Paracellular (Passive) Calbindin Calbindin (Intracellular Transport) TRPV6->Calbindin PMCA PMCA1b (ATPase Pump) (Basolateral Membrane) Calbindin->PMCA NCX1 NCX1 (Exchanger) (Basolateral Membrane) Calbindin->NCX1 Blood Absorbed Ca²⁺ PMCA->Blood NCX1->Blood TJ->Blood

Caption: Distinct absorption pathways for Calcium Carbonate and CCM.

Conclusion

The available evidence strongly indicates that calcium citrate malate has a higher bioavailability than calcium carbonate. This superiority is attributed to its high solubility and pH-independent dissolution, which allows for more efficient absorption regardless of the gastric environment.[6][10] For researchers and clinicians, this means that CCM can provide a more reliable and efficient means of calcium supplementation, particularly in populations with compromised gastric acid secretion, such as the elderly. The choice of calcium salt is a critical factor in the formulation of effective supplements and fortified foods aimed at improving bone health and preventing osteoporosis.

References

A Head-to-Head Battle for Bone Health: Calcium Citrate Malate vs. Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of calcium supplementation, both calcium citrate (B86180) malate (B86768) (CCM) and calcium citrate (CC) are recognized for their superior bioavailability compared to other forms like calcium carbonate. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their efficacy is crucial for informed decision-making in product formulation and clinical recommendations. This guide provides a comprehensive comparison of calcium citrate malate and calcium citrate, supported by experimental data and detailed methodologies.

Executive Summary

Extensive research suggests that calcium citrate malate generally exhibits either equivalent or slightly superior bioavailability compared to calcium citrate, particularly under certain conditions. While both are well-absorbed, especially in individuals with low stomach acid, the inclusion of malate in CCM may offer a metabolic advantage. However, direct comparative studies, especially those evaluating long-term effects on bone mineral density, are limited.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Bioavailability of Calcium Citrate Malate vs. Calcium Citrate
Study Parameter Calcium Citrate Malate (CCM) Calcium Citrate (CC)
Fractional Calcium Absorption (%) 40.6 ± 8.640.1 ± 8.3
Source: Pak et al. (1994) - Calcium-fortified orange juice

Note: In this study, the difference in absorption between the two forms was not statistically significant (p=0.81).

Table 2: General Physicochemical Properties
Property Calcium Citrate Malate (CCM) Calcium Citrate (CC)
Elemental Calcium Content (%) ~23.7%~24.12%
Solubility Highly solubleSoluble
Absorption Dependency on Stomach Acid LowLow

In-Depth Look at Efficacy

Studies suggest that calcium citrate malate may offer enhanced absorption.[1] This is attributed to the presence of malic acid, which, with its additional carboxylic acid group, may play a role in its mechanism of absorption.[1] Both calcium citrate and calcium citrate malate are considered to have high bioavailability, meaning the body can readily absorb the calcium they contain.[1] This is particularly advantageous for individuals with low stomach acid.[1]

While direct head-to-head comparisons in solid forms are scarce, one study comparing calcium-fortified orange juice with added citrate or malate found no significant difference in fractional calcium absorption between the two.[[“]] However, the authors noted that these findings in a liquid matrix may not be extrapolated to solid supplement forms.[[“]]

In terms of bone health, studies have shown that calcium citrate malate can effectively reduce bone loss, particularly in postmenopausal women.[[“]] For instance, one randomized trial demonstrated that CCM prevented bone loss at the femoral neck, radius, and spine.[[“]]

Experimental Protocols

Measurement of Fractional Calcium Absorption using Forearm Radioactivity Counting

This protocol is based on the methodology described by Pak et al. (1994) in their direct comparative study of calcium absorption from fortified orange juice.[[“]]

Objective: To determine the fractional intestinal absorption of calcium from two different formulations.

Methodology:

  • Subject Preparation: Sixteen healthy subjects participated in the study.

  • Isotope Administration (Oral): On two separate occasions, subjects consumed a single load of calcium-fortified diluted orange juice (containing 300 mg of elemental calcium) labeled with 47Ca. One formulation contained additional citrate (OJ+C), and the other contained additional malate (OJ+M).

  • Isotope Administration (Intravenous): On a separate occasion from the oral administrations, each subject received an intravenous administration of a trace amount of 47Ca chloride.

  • Radioactivity Measurement: The radioactivity in the forearm was measured at specific time points after both the oral and intravenous administrations using a whole-body counter with a shielded forearm cradle.

  • Calculation of Fractional Absorption: The fractional calcium absorption was calculated as the ratio of the fractional forearm radioactivity following the oral administration to the fractional forearm radioactivity obtained after the intravenous administration.

Visualizing the Mechanisms

Intestinal Calcium Absorption Pathways

The absorption of calcium in the small intestine occurs via two primary pathways: the transcellular and paracellular pathways. The efficiency of these pathways can be influenced by the form of the calcium salt.

cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ (CCM) Ca2+ (CCM) Ca2+ (CC) Ca2+ (CC) TRPV6 TRPV6 Channel Ca2+ (CC)->TRPV6 Transseminar TightJunction Tight Junction Ca2+ (CC)->TightJunction Paracellular Calbindin Calbindin TRPV6->Calbindin PMCA1b PMCA1b (Ca2+ Pump) Calbindin->PMCA1b Absorbed Ca2+ Absorbed Ca2+ PMCA1b->Absorbed Ca2+ TightJunction->Absorbed Ca2+

Caption: Intestinal calcium absorption pathways.

Experimental Workflow for a Comparative Bioavailability Study

A typical crossover design for a clinical trial comparing the bioavailability of two calcium formulations is illustrated below.

cluster_workflow Crossover Bioavailability Study Workflow Start Subject Recruitment (n=16) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Period1_A Period 1: Administer CCM GroupA->Period1_A Period1_B Period 1: Administer CC GroupB->Period1_B Washout_A Washout Period Period1_A->Washout_A Washout_B Washout Period Period1_B->Washout_B Period2_A Period 2: Administer CC Washout_A->Period2_A Period2_B Period 2: Administer CCM Washout_B->Period2_B Analysis Data Analysis: Compare Bioavailability Period2_A->Analysis Period2_B->Analysis

Caption: A typical crossover experimental workflow for a human bioavailability study.

Conclusion

Both calcium citrate malate and calcium citrate are highly bioavailable forms of calcium. While some evidence suggests a potential advantage for calcium citrate malate in terms of absorption, direct comparative data, particularly from studies using solid dosage forms and assessing long-term bone health outcomes, remains limited. The choice between these two forms may depend on the specific formulation goals and target population. Further head-to-head clinical trials are warranted to definitively elucidate the comparative efficacy of calcium citrate malate and calcium citrate on bone mineral density and fracture risk reduction.

References

Validating Analytical Methods for Calcium Citrate Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and excipients is paramount to ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of validated analytical methods for the determination of calcium, citrate (B86180), and maleate (B1232345) in Calcium Citrate Maleate (CCM), a common calcium supplement. The comparison focuses on key performance characteristics, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the specific analytical need (e.g., routine quality control vs. research), available instrumentation, and desired performance characteristics. Below is a summary of typical validation data for three common analytical techniques used for the analysis of this compound.

Calcium Analysis: Titration vs. ICP-OES

For the determination of calcium content, both complexometric titration with EDTA and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely accepted methods.

Performance ParameterComplexometric Titration (EDTA)ICP-OES
Accuracy (% Recovery) 98.4% - 101.5%99.5% - 101.9%[1]
Precision (% RSD) ≤ 2.0%0.30% - 4.4%[1]
**Linearity (R²) **≥ 0.999≥ 0.999[2]
Limit of Detection (LOD) Analyte dependent, typically in the mg/L range0.08 - 1.8 ng/g[1]
Limit of Quantification (LOQ) Analyte dependent, typically in the mg/L rangeTypically 3x LOD
Citrate and Maleate Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the simultaneous quantification of citrate and maleate.

Performance ParameterHPLC
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) ≤ 2.0%
**Linearity (R²) **≥ 0.998
Limit of Detection (LOD) Analyte and detector dependent
Limit of Quantification (LOQ) Analyte and detector dependent

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. The following sections outline the methodologies for the aforementioned analytical techniques.

General Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The general workflow for validating an analytical method is illustrated below.

Analytical Method Validation Workflow cluster_0 Planning & Development cluster_1 Validation cluster_2 Implementation & Monitoring A Define Analytical Method Requirements B Develop Analytical Method A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Evaluate Validation Parameters D->E F Write Validation Report E->F G Implement Validated Method F->G H Ongoing Method Performance Monitoring G->H

Caption: General workflow for validating an analytical method.

Calcium Determination by Complexometric Titration (EDTA)

This method is based on the reaction of calcium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent.

1. Reagents and Materials:

  • This compound sample

  • 0.05 M Disodium EDTA solution (standardized)

  • Hydrochloric acid (HCl), 3N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydroxy naphthol blue indicator

  • Deionized water

  • Analytical balance, beakers, burette, magnetic stirrer

2. Sample Preparation:

  • Accurately weigh approximately 350 mg of the this compound sample.

  • Transfer the sample to a 250 mL beaker.

  • Add 10 mL of deionized water and 2 mL of 3N HCl to dissolve the sample.

  • Dilute the solution to about 100 mL with deionized water.

3. Titration Procedure:

  • While stirring the sample solution, add approximately 30 mL of 0.05 M Disodium EDTA solution from a 50 mL burette.

  • Add 15 mL of 1N NaOH solution.

  • Add approximately 300 mg of hydroxy naphthol blue indicator.

  • Continue the titration with the 0.05 M Disodium EDTA solution until the color changes to a distinct blue endpoint.

  • Record the volume of EDTA solution consumed.

  • Perform a blank titration using the same procedure without the sample.

4. Calculation: The percentage of calcium in the sample is calculated using the following formula:

% Calcium = [(V_sample - V_blank) * M_EDTA * F * 100] / W_sample

Where:

  • V_sample = Volume of EDTA solution consumed by the sample (mL)

  • V_blank = Volume of EDTA solution consumed by the blank (mL)

  • M_EDTA = Molarity of the EDTA solution (mol/L)

  • F = Molar mass of Calcium (40.08 g/mol )

  • W_sample = Weight of the sample (mg)

Calcium Determination by ICP-OES

ICP-OES is a highly sensitive technique for elemental analysis.

1. Reagents and Materials:

  • This compound sample

  • Nitric acid (HNO₃), concentrated (trace metal grade)

  • Hydrogen peroxide (H₂O₂), 30% (trace metal grade)

  • Deionized water (18 MΩ·cm)

  • Calcium standard solutions for calibration

  • Volumetric flasks, pipettes

2. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.5 g of the this compound sample into a microwave digestion vessel.

  • Carefully add 7 mL of concentrated HNO₃ to the vessel.

  • Add 1 mL of 30% H₂O₂.

  • Digest the sample using a validated microwave digestion program.

  • After digestion and cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with deionized water.

3. Instrumental Analysis:

  • Set up the ICP-OES instrument according to the manufacturer's instructions.

  • Select the appropriate analytical wavelength for calcium (e.g., 317.933 nm).

  • Prepare a series of calibration standards from a certified calcium stock solution.

  • Aspirate the blank, calibration standards, and sample solutions into the plasma.

  • Measure the emission intensity for each solution.

4. Data Analysis:

  • Construct a calibration curve by plotting the emission intensity of the standards against their known concentrations.

  • Determine the concentration of calcium in the sample solution from the calibration curve.

  • Calculate the percentage of calcium in the original sample, taking into account the sample weight and dilution factor.

Simultaneous Determination of Citrate and Maleate by HPLC

This method allows for the separation and quantification of citrate and maleate in a single chromatographic run.

1. Reagents and Materials:

  • This compound sample

  • Citric acid and Maleic acid reference standards

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed solution of 20 mM potassium dihydrogen phosphate, with the pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions:

  • Accurately weigh appropriate amounts of citric acid and maleic acid reference standards to prepare individual stock solutions in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the analytes in the sample.

4. Sample Preparation:

  • Accurately weigh an amount of this compound sample equivalent to the target concentration of citrate and maleate.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the citrate and maleate peaks in the chromatograms based on their retention times compared to the standards.

  • Construct calibration curves for citrate and maleate by plotting the peak area against the concentration of the standards.

  • Determine the concentrations of citrate and maleate in the sample solution from their respective calibration curves.

  • Calculate the percentage of citrate and maleate in the original sample.

References

Cross-Validation of In Vitro and In Vivo Data for Calcium Citrate Malate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo data for Calcium Citrate (B86180) Malate (CCM), a highly bioavailable calcium supplement. By examining data from both laboratory-based assays and clinical or animal studies, this document aims to offer a clearer understanding of CCM's performance and its correlation between predictable preclinical models and real-world biological outcomes. This guide also includes comparisons with other common calcium supplements, such as calcium carbonate, to provide a broader context for researchers in the field.

Comparative Analysis of Calcium Bioavailability

The bioavailability of a calcium supplement is a critical factor in its efficacy. The following tables summarize quantitative data from various studies, comparing Calcium Citrate Malate with other calcium sources in both in vitro and in vivo settings.

Table 1: In Vivo Calcium Absorption in Humans

Calcium SourceDosageStudy PopulationAbsorption Rate (%)Key Findings
Calcium Citrate Malate (CCM) 500 mgPostmenopausal women36.2 (mean)[1]Absorption of CCM is independent of gastric acid.[1]
Calcium Citrate Malate (CCM) 700 mgPrepubertal children (identical twins)Not specified, but led to significant gains in bone density[2]Supplementation with CCM significantly increased bone mineral density at multiple sites.[2]
Calcium Carbonate 500 mgPostmenopausal women26.4 (mean)[1]Absorption is dependent on gastric acid and co-ingestion with food.[1]
Milk Not specifiedNot specifiedAbsorption from CCM was significantly better than from milk.[3]CCM shows superior bioavailability compared to milk.[3]
Calcium Lysinate Not specifiedOsteopenia patientsRelative oral bioavailability of 223.15% (compared to other sources)[4]Showed a more significant improvement in Bone Mineral Density (BMD) T-scores compared to CCM and calcium carbonate.[4]

Table 2: In Vitro Calcium Bioavailability/Solubility

Calcium SourceIn Vitro MethodKey Findings
Calcium Citrate Malate (CCM) Solubility studiesHighly soluble form of calcium.[3]
Calcium Citrate Not specifiedCalcium is more bioavailable from calcium citrate than from calcium carbonate despite common dissociation at low pH.[5]
Calcium Carbonate Solubility studiesPoorly soluble, especially in the absence of acid.[6]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following sections detail the typical experimental protocols for in vitro and in vivo assessment of calcium bioavailability.

In Vitro Bioavailability Methods

In vitro methods for assessing calcium bioavailability aim to simulate the conditions of the human digestive system.[7] Common approaches include:

  • Solubility Tests: These tests measure the amount of calcium that dissolves in a solution, often simulating gastric or intestinal pH.

  • Dialyzability: This method involves a simulated gastrointestinal digestion followed by the measurement of the calcium fraction that passes through a semi-permeable membrane, mimicking intestinal absorption.[8]

  • Caco-2 Cell Model: This is a more advanced in vitro model that uses a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a monolayer of cells with characteristics similar to the small intestine's enterocytes.[7][9] This model can assess both the uptake and transport of calcium across the intestinal barrier.[7][9]

In Vivo Bioavailability Methods

In vivo studies provide data on how a substance behaves in a living organism. For calcium supplements, these studies typically involve:

  • Animal Models: Rats are commonly used to study calcium absorption and its effects on bone health.[10] These studies often involve feeding the animals a specific diet supplemented with the calcium source being tested and then measuring calcium levels in blood, urine, and bone.[10][11]

  • Human Clinical Trials: These studies directly measure calcium absorption in human subjects. A common method is the double-isotope procedure, where a stable isotope of calcium is given orally with the supplement, and another is given intravenously.[3] Blood and urine samples are then collected to determine the fraction of the orally administered calcium that was absorbed.[3] Changes in bone mineral density are also a key endpoint in longer-term studies.[1][12]

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

InVitro_Workflow cluster_prep Sample Preparation cluster_digestion Simulated Digestion cluster_analysis Bioavailability Assessment CalciumSupplement Calcium Supplement (e.g., CCM) Gastric Gastric Digestion (Pepsin-HCl) CalciumSupplement->Gastric Intestinal Intestinal Digestion (Pancreatin-Bile) Gastric->Intestinal Solubility Solubility Test Intestinal->Solubility Dialyzability Dialyzability Assay Intestinal->Dialyzability Caco2 Caco-2 Cell Uptake Intestinal->Caco2 InVivo_Workflow cluster_admin Administration cluster_absorption Absorption & Distribution cluster_measurement Data Collection & Analysis Subject Human or Animal Subject Supplement Oral Administration of Calcium Supplement Subject->Supplement GI_Tract Gastrointestinal Tract Supplement->GI_Tract Bloodstream Bloodstream GI_Tract->Bloodstream Blood_Samples Blood Samples (Serum Calcium) Bloodstream->Blood_Samples Urine_Samples Urine Samples (Calcium Excretion) Bloodstream->Urine_Samples BMD Bone Mineral Density (BMD) Bloodstream->BMD CrossValidation_Logic InVitro In Vitro Data (Solubility, Caco-2) Correlation Predictive Mathematical Model (IVIVC) InVitro->Correlation InVivo In Vivo Data (Human/Animal Absorption) InVivo->Correlation Validation Validation of In Vitro Model as a Surrogate for In Vivo Performance Correlation->Validation

References

A Comparative Meta-Analysis of Calcium Citrate Malate in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of skeletal health and osteoporosis management, calcium supplementation remains a cornerstone of preventive and therapeutic strategies. Among the various available calcium salts, Calcium Citrate (B86180) Malate (B86768) (CCM) has been the subject of numerous clinical investigations due to its reputed high bioavailability. This guide provides a meta-analytical perspective on the clinical trial data of CCM, comparing its performance against other calcium forms, primarily calcium carbonate, and placebo. The following sections summarize quantitative data from multiple studies, detail common experimental protocols, and visualize key processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Data Summary: Bioavailability and Efficacy

The clinical efficacy of a calcium supplement is fundamentally linked to its bioavailability. Meta-analyses and comparative studies have consistently demonstrated that calcium citrate and its malate form are more readily absorbed than calcium carbonate.

Bioavailability Comparison

A meta-analysis of 15 studies involving 184 subjects revealed that calcium absorption from calcium citrate was significantly higher than from calcium carbonate. This advantage holds true whether the supplement is taken on an empty stomach or with meals.[1][2]

Comparison Metric Superiority of Calcium Citrate vs. Carbonate
Overall Absorption Advantage20.0%[1][2]
Absorption with Meals21.6%[1][2]
Absorption on an Empty Stomach27.2%[1][2]

This table summarizes the percentage by which calcium absorption from calcium citrate exceeds that of calcium carbonate, as determined by a meta-analysis.

Efficacy in Preventing Bone Loss

Clinical trials have evaluated the impact of Calcium Citrate Malate on bone mineral density (BMD), a key indicator of osteoporosis risk. When compared to both placebo and calcium carbonate, CCM has shown favorable outcomes, particularly in postmenopausal women.

Study Population Intervention Skeletal Site Outcome vs. Comparator
Postmenopausal Women500 mg CCM vs. PlaceboLumbar Spine, Femoral Neck, RadiusCCM attenuated bone loss by 60%[3]
Postmenopausal WomenCCM vs. Calcium CarbonateSpineCCM prevented bone loss, while Calcium Carbonate did not[[“]]
Postmenopausal WomenCCM vs. Calcium CarbonateFemoral Neck & RadiusBoth forms maintained bone density[[“]]
Prepubertal Children (Identical Twins)700 mg CCM vs. PlaceboAll 6 sites measuredSignificant gains in bone density for the CCM group[3]
Adolescent Females500 mg CCM vs. PlaceboLumbar Spine & Total BodySignificantly greater gains in BMD for the CCM group[3]

This table outlines the results from various clinical trials comparing Calcium Citrate Malate (CCM) to placebo and calcium carbonate on bone mineral density at different skeletal sites.

Impact on Bone Turnover Markers

Beyond BMD, studies have assessed the physiological impact of different calcium salts by measuring markers of bone resorption. In a crossover study with postmenopausal women receiving 1000 mg/day of calcium, calcium citrate demonstrated a superior ability to decrease these markers compared to calcium carbonate.[5]

Bone Resorption Marker % Change with Calcium Citrate % Change with Calcium Carbonate
Urinary N-telopeptide-30%+2%
Urinary C-telopeptide-31%+3%
Serum N-telopeptide-8%+2%
Free Deoxypyridinoline-19%+2%

This table shows the differential effects of calcium citrate and calcium carbonate on key biochemical markers of bone resorption.[5]

Experimental Protocols

The findings presented are based on rigorous clinical trial methodologies. A typical protocol for a study evaluating calcium supplements for bone health is detailed below.

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. For direct comparison, a crossover design may be used where participants receive each treatment sequentially.[5]

Participants:

  • Inclusion Criteria: Specific populations are targeted, such as postmenopausal women[[“]], adolescents[3], or the elderly. Often, individuals with low dietary calcium intake are recruited to better assess the effect of supplementation.[3]

  • Exclusion Criteria: Common exclusions include a history of kidney stones, renal failure, or hypercalcemia.[6]

Intervention:

  • Dosage: Daily elemental calcium doses typically range from 500 mg to 1500 mg.[3][7] The form (e.g., Calcium Citrate Malate, Calcium Carbonate) is specified.

  • Control: The control group receives either a placebo or an alternative calcium supplement for comparison.

  • Co-administration: Vitamin D is often administered to all participants to ensure adequate calcium absorption.[5]

Outcome Measures:

  • Primary: The primary endpoint is often the percentage change in Bone Mineral Density (BMD) from baseline, measured at sites like the lumbar spine, hip, and distal radius using dual-energy X-ray absorptiometry (DXA).[8]

  • Secondary: Secondary outcomes include changes in biochemical markers of bone turnover (e.g., serum N-telopeptide, urinary C-telopeptide)[5] and the incidence of fractures.[8]

Duration: Studies on bone density require long-term follow-up, typically lasting two years or more, to detect significant changes.[8]

Visualized Workflows and Pathways

To aid in the comprehension of the research process and physiological mechanisms, the following diagrams are provided.

start Identification of Studies (e.g., PubMed, Embase, Cochrane) screen1 Screening of Titles and Abstracts start->screen1 screen2 Full-Text Article Review for Eligibility screen1->screen2 excluded1 Records Excluded (Irrelevant, Duplicates) screen1->excluded1 extract Data Extraction (Study design, population, outcomes) screen2->extract excluded2 Full-Text Articles Excluded (Wrong outcomes, wrong intervention, etc.) screen2->excluded2 quality Quality Assessment (e.g., Cochrane Risk of Bias tool) extract->quality analyze Quantitative Synthesis (Meta-Analysis) (e.g., Pooled Effect Size, Forest Plots) quality->analyze report Reporting of Results (PRISMA Guidelines) analyze->report

Caption: Workflow for a Meta-Analysis of Clinical Trials.

cluster_0 Calcium Carbonate (Requires High Stomach Acid) cluster_1 Calcium Citrate Malate (Acid-Independent) cc CaCO₃ Ingestion hcl Stomach Acid (HCl) cc->hcl dependent dissolve_cc CaCO₃ Dissolves Ca²⁺ + H₂O + CO₂ hcl->dissolve_cc absorb_cc Ca²⁺ Absorption (Duodenum) dissolve_cc->absorb_cc ccm CCM Ingestion dissolve_ccm CCM Dissolves Forms Soluble Calcium Citrate Complex ccm->dissolve_ccm independent of acid absorb_ccm Ca²⁺ Absorption (Duodenum & Jejunum) dissolve_ccm->absorb_ccm

Caption: Comparative Calcium Absorption Pathways.

References

A Head-to-Head Comparison of Calcium Citrate Malate and Calcium Phosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of calcium supplementation for bone health, calcium citrate (B86180) malate (B86768) (CCM) and various forms of calcium phosphate (B84403) are prominent contenders. This guide provides an objective, data-driven comparison of these two calcium sources, focusing on their bioavailability, impact on bone mineral density, and the underlying physiological mechanisms. This analysis is intended to inform researchers, scientists, and drug development professionals in their evaluation of these compounds for clinical and supplemental applications.

Data Summary: Bioavailability and Bone Health Metrics

The following tables summarize key quantitative data from studies evaluating calcium citrate malate and calcium phosphate. It is important to note a scarcity of direct head-to-head clinical trials comparing the two; much of the available data contrasts each with other calcium salts, such as calcium carbonate, or a placebo.

ParameterCalcium Citrate Malate (CCM)Calcium Phosphate (Tricalcium Phosphate/Calcium Lactate)ComparatorStudy PopulationKey FindingCitation
Calcium Bioavailability (AUC for Serum Calcium) 48% GreaterTricalcium Phosphate/Calcium Lactate (B86563)Healthy Premenopausal WomenCCM showed significantly higher bioavailability.
Fractional Calcium Absorption Up to 42%Not Directly ComparedCalcium Carbonate (22%)Women (20-40 years)CCM demonstrates higher fractional absorption.[1]
Change in Bone Mineral Density (BMD) - Spine Attenuated bone lossMaintained bone density (in combination with Vitamin D3)Placebo / Calcium CarbonatePostmenopausal WomenCCM was more effective than calcium carbonate in reducing spinal bone loss in women with low calcium intake. A study on tricalcium phosphate with Vitamin D3 showed a reduction in non-vertebral fractures.[2][3][2][3]
Change in Bone Mineral Density (BMD) - Femoral Neck Prevented bone lossMaintained bone densityPlaceboPostmenopausal WomenCCM was effective in preventing bone loss at the femoral neck.[2]

Note: The direct comparison of bone mineral density changes between CCM and calcium phosphate is limited in the available literature. The data presented for calcium phosphate is often in the context of co-supplementation with Vitamin D3.

Experimental Methodologies: A Closer Look

Understanding the protocols behind the data is critical for interpretation and replication. Below are detailed methodologies for key experiments cited in the comparison of calcium supplements.

Calcium Bioavailability Assessment: The Dual-Isotope Method

This method is a gold standard for accurately measuring fractional calcium absorption.

Objective: To determine the fraction of ingested calcium that is absorbed by the body.

Protocol:

  • Subject Preparation: Participants undergo a period of dietary standardization, often with a controlled low-calcium diet, to ensure baseline consistency.

  • Isotope Administration:

    • An oral dose of a stable calcium isotope (e.g., ⁴⁴Ca) is administered with a test meal or supplement (e.g., CCM or calcium phosphate).

    • Simultaneously or shortly after, an intravenous dose of a different calcium isotope (e.g., ⁴²Ca) is administered.

  • Sample Collection: Urine is collected over a 24-hour period following isotope administration.

  • Analysis: The ratio of the two isotopes (⁴⁴Ca/⁴²Ca) is measured in the urine using mass spectrometry.

  • Calculation: The fractional absorption of the oral calcium is calculated based on the ratio of the oral isotope to the intravenous isotope recovered in the urine.

In Vitro Calcium Absorption: Caco-2 Cell Permeability Assay

This assay provides insights into the intestinal permeability of different calcium formulations.

Objective: To assess the transport of calcium across a monolayer of human intestinal cells.

Protocol:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium, are seeded onto permeable supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of tight junctions.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Calcium Application: A solution containing the calcium salt to be tested (e.g., CCM or calcium phosphate) is added to the apical (upper) chamber of the transwell.

  • Sampling: At specified time intervals, samples are taken from the basolateral (lower) chamber.

  • Quantification: The concentration of calcium in the basolateral samples is measured using techniques such as atomic absorption spectroscopy.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of calcium transport across the cell monolayer.

Bone Mineral Density (BMD) Measurement: Dual-Energy X-ray Absorptiometry (DXA)

DXA is the most widely used technique for measuring bone mineral density in clinical trials.

Objective: To measure changes in bone mineral density over time in response to supplementation.

Protocol:

  • Subject Recruitment: A cohort of subjects, typically with specific characteristics (e.g., postmenopausal women with osteopenia), is recruited.

  • Randomization: Subjects are randomly assigned to receive either the test supplement (e.g., CCM or calcium phosphate), a placebo, or another comparator.

  • Baseline Measurement: At the beginning of the study, a baseline DXA scan is performed to measure BMD at key skeletal sites, such as the lumbar spine and femoral neck.

  • Supplementation Period: Subjects adhere to the assigned supplementation regimen for a predetermined duration, often one to two years.

  • Follow-up Measurements: DXA scans are repeated at regular intervals (e.g., annually) to track changes in BMD.

  • Data Analysis: The percentage change in BMD from baseline is calculated for each group and statistically compared to determine the effect of the supplement.

Assessment of Bone Turnover: Measurement of Bone Turnover Markers (BTMs)

BTMs are biochemical indicators of bone formation and resorption, providing a dynamic view of bone metabolism.

Objective: To evaluate the effect of calcium supplementation on the rate of bone remodeling.

Protocol:

  • Sample Collection: Fasting blood and/or urine samples are collected from study participants at baseline and at various time points throughout the supplementation period.

  • Marker Selection:

    • Bone Formation Markers: Serum levels of procollagen (B1174764) type I N-terminal propeptide (P1NP) and osteocalcin (B1147995) are commonly measured.

    • Bone Resorption Markers: Serum C-terminal telopeptide of type I collagen (CTX) and urinary N-terminal telopeptide of type I collagen (NTX) are frequently assessed.

  • Analysis: Immunoassays (e.g., ELISA) are used to quantify the concentration of these markers in the collected samples.

  • Interpretation: Changes in the levels of BTMs from baseline are analyzed to determine whether the supplement has an effect on bone formation, bone resorption, or both.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ Ca2+ TRPV6 TRPV6 Channel Ca2+->TRPV6 Apical Entry (Transcellular) Absorbed Ca2+ Absorbed Ca2+ Ca2+->Absorbed Ca2+ Paracellular Pathway (Between Cells) Calbindin Calbindin TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (ATPase Pump) Calbindin->PMCA1b NCX1 NCX1 (Exchanger) Calbindin->NCX1 PMCA1b->Absorbed Ca2+ Basolateral Extrusion NCX1->Absorbed Ca2+ Basolateral Extrusion

Caption: Transcellular and paracellular pathways of intestinal calcium absorption.

G Start Start SubjectRecruitment Subject Recruitment (e.g., Postmenopausal Women) Start->SubjectRecruitment Baseline Baseline Measurements (DXA, BTMs) SubjectRecruitment->Baseline Randomization Randomization GroupA Group A (Calcium Citrate Malate) Randomization->GroupA GroupB Group B (Calcium Phosphate) Randomization->GroupB Placebo Group C (Placebo) Randomization->Placebo Supplementation Supplementation Period (e.g., 2 years) GroupA->Supplementation GroupB->Supplementation Placebo->Supplementation Baseline->Randomization FollowUp Follow-up Measurements (DXA, BTMs at intervals) Supplementation->FollowUp Analysis Data Analysis (Compare changes from baseline) FollowUp->Analysis End End Analysis->End

Caption: Workflow for a randomized controlled trial on calcium supplements.

Conclusion

The available evidence suggests that calcium citrate malate exhibits superior bioavailability compared to the tricalcium phosphate/calcium lactate combination. While direct, long-term comparative studies on bone mineral density are lacking, studies on CCM have shown its efficacy in attenuating bone loss, particularly in individuals with low dietary calcium intake. Calcium phosphate, often supplemented with vitamin D3, has also been shown to be effective in maintaining bone health and reducing fracture risk.

For researchers and drug development professionals, the choice between these two calcium sources may depend on the specific application, target population, and desired formulation characteristics. The detailed experimental protocols provided herein offer a framework for designing future studies to directly compare these and other calcium salts, which would be invaluable in further elucidating their relative merits. The provided diagrams of the intestinal absorption pathway and a typical clinical trial workflow offer a visual guide to the key processes involved in the evaluation of calcium supplements.

References

Long-Term Effects of Calcium Citrate Supplementation Compared to Placebo in Males: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium is a critical mineral for maintaining skeletal health throughout a man's life. While dietary intake is the primary source, supplementation is often considered to meet daily requirements and mitigate bone loss associated with aging. Calcium citrate (B86180) and calcium citrate malate (B86768) (CCM) are highly bioavailable forms of calcium, making them common choices for supplementation. This guide provides a detailed comparison of the long-term effects of calcium citrate supplementation versus placebo in males, drawing upon available experimental data. It is important to note that while the focus is on calcium citrate malate, long-term, placebo-controlled trials specifically evaluating CCM in a male-only population are scarce in the current body of scientific literature. Therefore, this guide primarily utilizes data from a comprehensive, 2-year randomized controlled trial on calcium citrate in healthy men, which offers the most relevant and robust evidence to date.

Experimental Protocols

The data presented in this guide are primarily derived from a 2-year, double-blind, randomized controlled trial investigating the effects of calcium citrate supplementation on bone mineral density (BMD) in healthy, non-osteoporotic men aged 40 years and older.[1][2]

Study Design: A cohort of 323 healthy men was randomly assigned to one of three groups:

  • Placebo Group: Received a placebo pill daily.

  • Low-Dose Calcium Group: Received 600 mg of elemental calcium (as calcium citrate) daily.

  • High-Dose Calcium Group: Received 1200 mg of elemental calcium (as calcium citrate) daily.[1][2]

The study duration was 24 months, with a subsequent follow-up assessment conducted 20 months after the cessation of the intervention to determine any residual effects.[3]

Primary and Secondary Outcome Measures:

  • Primary Outcome: The primary endpoint was the change in bone mineral density (BMD) at various skeletal sites, including the lumbar spine, total hip, femoral neck, and total body.

  • Secondary Outcomes: Secondary measures included changes in biochemical markers of bone turnover, such as serum parathyroid hormone (PTH), total alkaline phosphatase (ALP), and procollagen (B1174764) type 1 N-terminal propeptide (P1NP).[1][2]

Methodologies:

  • Bone Mineral Density (BMD) Measurement: BMD was assessed at baseline and at regular intervals throughout the study using dual-energy X-ray absorptiometry (DXA).[4] DXA is a non-invasive imaging technique that uses two X-ray beams with different energy levels to distinguish between bone and soft tissue, allowing for a precise quantification of bone mineral content per unit area (g/cm²).[5][6] Scans were typically performed for the lumbar spine (L1-L4), proximal femur (including total hip and femoral neck), and total body.[4]

  • Biochemical Marker Analysis: Blood samples were collected from participants at baseline and subsequent follow-up visits. Serum was isolated and used to measure the concentrations of key bone turnover markers.[7][8][9]

    • Serum Parathyroid Hormone (PTH): Measured using an immunometric assay to assess the hormonal response to calcium supplementation.

    • Total Alkaline Phosphatase (ALP): An enzyme associated with bone formation, measured via standardized colorimetric assays.

    • Procollagen Type 1 N-terminal Propeptide (P1NP): A specific marker of bone formation, quantified using a competitive immunoassay.[7][8][9]

Experimental Workflow Diagram

G cluster_0 Recruitment & Baseline cluster_1 Randomization & Intervention (2 Years) cluster_2 Follow-up Assessments Recruitment Recruitment of 323 healthy men (age > 40) Baseline Baseline Measurements: - Bone Mineral Density (DXA) - Serum Bone Markers (PTH, ALP, P1NP) - Dietary Calcium Intake Assessment Recruitment->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group (n=107) Randomization->Placebo Calcium600 Calcium Citrate 600 mg/day (n=108) Randomization->Calcium600 Calcium1200 Calcium Citrate 1200 mg/day (n=108) Randomization->Calcium1200 FollowUp Annual Follow-up for 2 years: - BMD (DXA) - Serum Bone Markers Placebo->FollowUp Calcium600->FollowUp Calcium1200->FollowUp PostTrial Post-Trial Follow-up (20 months post-cessation): - BMD (DXA) FollowUp->PostTrial

Diagram of the experimental workflow for the randomized controlled trial.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the 2-year randomized controlled trial comparing calcium citrate supplementation to placebo in men.

Table 1: Percentage Change in Bone Mineral Density (BMD) After 2 Years

Skeletal SitePlacebo Group (%)600 mg/day Calcium Citrate Group (%)1200 mg/day Calcium Citrate Group (%)
Lumbar SpineNo significant changeNo significant change vs. Placebo+1.0% vs. Placebo (p < 0.05)
Total HipNo significant changeNo significant change vs. Placebo+1.2% vs. Placebo (p < 0.01)
Femoral NeckNo significant changeNo significant change vs. Placebo+1.1% vs. Placebo (p < 0.05)
Total BodyNo significant changeNo significant change vs. Placebo+1.5% vs. Placebo (p < 0.001)

Data adapted from a study on healthy men over a 2-year period.[1][2]

Table 2: Percentage Change in Biochemical Markers of Bone Turnover After 2 Years

Biochemical MarkerPlacebo Group (%)1200 mg/day Calcium Citrate Group (%)
Serum PTHNo significant change-25% (p < 0.001)
Total ALPNo significant change-8% (p = 0.01)
P1NPNo significant change-20% (p < 0.001)

Data reflects changes in the high-dose calcium group compared to baseline.[1][2]

Table 3: Residual Effects on Total Body BMD 20 Months After Supplementation Cessation

Comparison GroupResidual Benefit in Total Body BMD (%)
1200 mg/day Calcium vs. Placebo+0.41% (p = 0.04)

This indicates a small but statistically significant residual benefit in total body BMD even after discontinuing the supplement.[3]

Signaling Pathways in Calcium Homeostasis and Bone Health

Calcium supplementation influences bone health through a complex interplay of systemic hormones and local cellular signaling that regulates bone remodeling. The primary regulators are Parathyroid Hormone (PTH) and the active form of Vitamin D (Calcitriol).

When serum calcium levels increase due to supplementation, the parathyroid glands reduce the secretion of PTH.[1][2] This has several downstream effects:

  • Reduced Bone Resorption: Lower PTH levels decrease the stimulation of osteoclasts, the cells responsible for breaking down bone tissue. This leads to a net decrease in bone resorption.

  • Impact on Vitamin D Activation: PTH is a key stimulator for the conversion of Vitamin D to its active form, calcitriol, in the kidneys. Reduced PTH can lead to lower levels of calcitriol, which in turn can decrease the intestinal absorption of calcium.

The overall effect of calcium supplementation is a reduction in bone turnover, with a more pronounced effect on the reduction of bone resorption, thereby helping to preserve bone mass.[1][2]

Calcium Homeostasis Signaling Pathway Diagram

G cluster_0 Systemic Regulation cluster_1 Cellular Effects on Bone Ca_Supp Calcium Citrate Supplementation Serum_Ca Increased Serum Ca2+ Ca_Supp->Serum_Ca Parathyroid Parathyroid Gland Serum_Ca->Parathyroid Inhibits PTH Decreased PTH Secretion Parathyroid->PTH Kidney Kidney PTH->Kidney Stimulates Osteoclast Osteoclast Activity (Bone Resorption) PTH->Osteoclast Decreases Stimulation VitD Decreased Calcitriol (Active Vitamin D) Production Kidney->VitD Net_Effect Net Decrease in Bone Turnover & Preservation of Bone Mass Osteoclast->Net_Effect Leads to Osteoblast Osteoblast Activity (Bone Formation) Osteoblast->Net_Effect

Signaling pathway of calcium homeostasis in response to supplementation.

Discussion and Conclusion

The available evidence from a 2-year, placebo-controlled, randomized trial in healthy men demonstrates that daily supplementation with 1200 mg of calcium citrate leads to modest but statistically significant increases in bone mineral density at the lumbar spine, total hip, femoral neck, and total body compared to placebo.[1][2] A lower dose of 600 mg/day did not show a significant effect on BMD at any site.[1][2] The beneficial effects on BMD are supported by biochemical data showing a significant reduction in parathyroid hormone and markers of bone turnover, indicating a decrease in the rate of bone remodeling.[1][2]

Furthermore, a follow-up study revealed a small residual benefit in total body BMD 20 months after the cessation of supplementation, suggesting that the gains are not immediately lost.[3]

For researchers and drug development professionals, these findings suggest that calcium citrate supplementation can be an effective intervention for preserving bone mass in non-osteoporotic men. However, the dose is a critical factor, with 1200 mg/day demonstrating efficacy. The long-term cardiovascular safety of calcium supplementation remains a topic of discussion in the broader scientific community, and this should be considered in the overall risk-benefit assessment for any individual.

Future research should focus on long-term trials specifically designed to assess the effects of different forms of calcium, including calcium citrate malate, on both skeletal and cardiovascular outcomes in a male population. Such studies would provide a more complete understanding of the role of calcium supplementation in men's health.

References

A Comparative Analysis of Novel Calcium Compounds Against the Benchmark Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of enhanced therapeutic solutions for bone health and calcium supplementation, researchers and drug development professionals require objective data to guide their efforts. This report provides a comprehensive comparison of emerging calcium compounds against the well-established benchmark, calcium citrate (B86180) malate (B86768) (CCM). This guide synthesizes available experimental data on the bioavailability, absorption mechanisms, and effects on bone health of promising new calcium formulations, including calcium lysinate, plant-based calcium, and a novel postbiotic calcium compound.

Executive Summary

Calcium citrate malate (CCM) is a highly bioavailable form of calcium, often used as a benchmark in clinical studies.[1] Recent research has introduced several new calcium compounds with claims of superior absorption and efficacy. This guide presents a head-to-head comparison of these novel compounds with CCM, focusing on quantitative data from clinical and preclinical trials. The findings suggest that certain new formulations, such as calcium lysinate, demonstrate significantly higher bioavailability. Others, like specific plant-based calcium complexes, show enhanced effects on bone cell activity.

Comparative Data on Calcium Bioavailability and Efficacy

The following tables summarize the key quantitative data from studies comparing novel calcium compounds to calcium citrate malate or other common calcium salts.

Table 1: Bioavailability of New Calcium Compounds vs. Calcium Citrate Malate (CCM) and Other Calcium Salts

Calcium CompoundComparatorKey Bioavailability/Efficacy MetricResultStudy PopulationCitation
Calcium Lysinate Calcium Carbonate & CCMRelative Oral Bioavailability223.15% (compared to Calcium Carbonate)Osteopenia Patients[2][3]
Change in Bone Mineral Density (BMD) T-score (8 weeks)Statistically significant improvement (p < 0.0004), superior to CCM and Calcium CarbonateOsteopenia Patients[2][3]
Calcium-Lactobacillus Postbiotic (Ca-LAB) Calcium CitrateSerum Calcium iAUC (0-8h)Significantly higher than Calcium Citrate (p = 0.006)Healthy Postmenopausal Women[4][5]
24-hour Urine Calcium ExcretionSignificantly higher than Calcium CitrateHealthy Postmenopausal Women[4][5]
Plant-Based Calcium (AlgaeCal) Calcium Citrate & Calcium CarbonateAlkaline Phosphatase (ALP) Activity in Osteoblasts2.5-fold increase vs. Calcium CitrateHuman Osteoblast Cell Culture[6]
DNA Synthesis in Osteoblasts4.0-fold increase vs. Calcium CitrateHuman Osteoblast Cell Culture[6]
Amorphous Calcium Carbonate (ACC) Crystalline Calcium Carbonate (CCC)Fractional Calcium Absorption~2 times higher than CCCPostmenopausal Women[3]
Calcium Citrate Malate (CCM) Calcium CarbonateFractional AbsorptionUp to 42%Healthy Women

Note: Relative oral bioavailability of Calcium Lysinate was calculated against Calcium Carbonate in the cited study. A meta-analysis has shown Calcium Citrate to be 22-27% better absorbed than Calcium Carbonate, making the significant result for Calcium Lysinate noteworthy in comparison to CCM as well.

Signaling Pathways and Experimental Workflows

To understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the key pathways and protocols.

Calcium Absorption Signaling Pathways

Calcium is primarily absorbed in the small intestine through two main pathways: the transcellular and paracellular pathways. The transcellular pathway is an active, vitamin D-dependent process, while the paracellular pathway is a passive process driven by concentration gradients.

cluster_enterocyte Enterocyte Ca2+ Ca²⁺ TRPV6 TRPV6 Channel Ca2+->TRPV6 Entry Absorbed Ca2+ Ca²⁺ Ca2+->Absorbed Ca2+ Calbindin Calbindin TRPV6->Calbindin Binding & Transport PMCA1b PMCA1b (Ca²⁺-ATPase) Calbindin->PMCA1b Delivery PMCA1b->Absorbed Ca2+ Extrusion Start Start Screening Subject Screening (e.g., Postmenopausal Women) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Receives Compound X Randomization->GroupA GroupB Group B: Receives CCM Randomization->GroupB Phase1 Phase 1: Single Dose Administration GroupA->Phase1 GroupB->Phase1 DataCollection1 Data Collection: - Serum Calcium (AUC) - Urine Calcium Phase1->DataCollection1 Washout Washout Period (e.g., 7 days) DataCollection1->Washout Crossover Crossover Washout->Crossover GroupA_Phase2 Group A: Receives CCM Crossover->GroupA_Phase2 GroupB_Phase2 Group B: Receives Compound X Crossover->GroupB_Phase2 Phase2 Phase 2: Single Dose Administration GroupA_Phase2->Phase2 GroupB_Phase2->Phase2 DataCollection2 Data Collection: - Serum Calcium (AUC) - Urine Calcium Phase2->DataCollection2 Analysis Statistical Analysis: Compare Bioavailability DataCollection2->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of Calcium Citrate Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for calcium citrate (B86180) maleate (B1232345), a non-hazardous substance that still requires careful handling to ensure workplace safety and environmental protection. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with all relevant regulations.

I. Risk Assessment and Handling

While calcium citrate maleate is not classified as a hazardous substance, prudent laboratory practice dictates a thorough risk assessment before handling and disposal.[1][2][3][4][5] Key safety considerations include minimizing dust generation and avoiding contact with skin and eyes.[2][3][5][6]

Personal Protective Equipment (PPE): A summary of recommended PPE for handling this compound is provided in the table below.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, inspected prior to use.[7]
Eye Protection Safety GogglesTightly fitting with side-shields.[7]
Respiratory Protection RespiratorFull-face respirator if exposure limits are exceeded or irritation occurs.[7]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[7]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]

  • Containment: For large spills, contain the material to prevent further spread.[2][3] An inert, non-combustible absorbent material such as sand or earth can be used.[2][3]

  • Collection: Use appropriate tools, such as a shovel, to carefully collect the spilled solid into a suitable, closed container for disposal.[2][3] Avoid actions that generate dust.

  • Decontamination: Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local regulations.[2][3]

III. Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations.[2] The primary recommended method is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste this compound in a suitable, closed, and clearly labeled container.[2][7]

  • Professional Disposal Service: Contact a licensed chemical destruction plant or professional waste disposal service for removal and disposal.[4][7]

  • Incineration: Controlled incineration with flue gas scrubbing is a potential disposal method that should be carried out by a licensed facility.[4][7]

  • Landfill: For uncontaminated material, disposal in a sanitary landfill may be an option, but this should be confirmed with local authorities and the professional disposal service.

  • Packaging Disposal: Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[7]

Important Considerations:

  • Do not discharge this compound into sewer systems or drains.[7]

  • Avoid contamination of water, foodstuffs, feed, or seed during storage or disposal.[7]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

start Start: Have Calcium Citrate Maleate Waste assess_waste Assess Waste: Contaminated or Uncontaminated? start->assess_waste spill Accidental Spill Occurs start->spill containerize Place in a suitable, closed, and labeled container assess_waste->containerize Both contact_pro Contact Licensed Professional Waste Disposal Service containerize->contact_pro transport Arrange for Professional Transport and Disposal contact_pro->transport incinerate Option 1: Controlled Incineration by Licensed Facility transport->incinerate landfill Option 2: Sanitary Landfill (Confirm with authorities) transport->landfill end_disposal End: Proper Disposal Complete incinerate->end_disposal landfill->end_disposal spill->assess_waste No contain_spill Contain Spill with Inert Material spill->contain_spill Yes collect_spill Collect Spilled Material into a Closed Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->containerize

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Citrate Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium citrate (B86180) malate (B86768), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) and Exposure Control

While Calcium citrate malate is not classified as a hazardous substance, it can cause mild skin, eye, and respiratory irritation.[1] Therefore, adherence to proper PPE protocols and engineering controls is crucial to ensure safety.

Engineering Controls:

  • Ventilation: Always handle Calcium citrate malate in a well-ventilated area.[2][3] A system of local and/or general exhaust is recommended to keep exposure to airborne particles as low as possible.[4] For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood or a powder weighing station should be utilized.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields to prevent eye contact with dust particles.[2]

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., rubber gloves) should be worn to prevent skin contact.[4][7] It is important to inspect gloves for any damage before use and to practice proper glove removal techniques to avoid skin contamination.[7]

  • Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95 or P1 type dust mask) should be worn.[2][7] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[2]

  • Body Protection: Wear a lab coat or other suitable protective clothing to minimize skin exposure.[2][4] For larger-scale operations, waterproof boots and additional protective clothing may be necessary.[2]

Occupational Exposure Limits:

While there are no specific occupational exposure limits established for Calcium citrate malate, the following limits for Particulates Not Otherwise Regulated (PNOR) from OSHA can be used as a guideline.

ParameterValueAgency
Total Dust (8-hour TWA)15 mg/m³OSHA
Respirable Fraction (8-hour TWA)5 mg/m³OSHA

TWA: Time-Weighted Average

Procedural Guidance for Safe Handling and Disposal

Adhering to a systematic workflow is essential for safely managing Calcium citrate malate in the laboratory.

Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered.[8] Safety showers and eyewash stations should be readily accessible.[4]

  • Weighing and Transfer:

    • Whenever possible, weigh powders within an enclosure, such as a fume hood or a powder weighing station, to contain any dust.[6][8]

    • Use a scoop or spatula for transferring powder to minimize dust generation. Avoid pouring directly from the container.[9]

    • Keep containers of Calcium citrate malate tightly closed when not in use.[7][9]

  • General Laboratory Practices:

    • Avoid the formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly with soap and water after handling the substance.[3][7]

    • Contaminated clothing should be removed and washed before reuse.[4]

Disposal Plan:

  • Waste Collection: Collect waste Calcium citrate malate and any contaminated materials (e.g., gloves, weigh boats) in a suitable, labeled, and closed container for disposal.[2][3]

  • Disposal Method: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Always follow federal, state, and local environmental control regulations for waste disposal.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]

Emergency Procedures

In the event of an accidental exposure or spill, follow these first-aid and cleanup measures.

First-Aid Measures:

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[4]

  • If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Spill and Leak Procedures:

  • Small Spills: Use appropriate tools to carefully sweep or shovel the spilled solid into a convenient waste disposal container.[1] Avoid generating dust.[4]

  • Large Spills: Evacuate the area and ensure adequate ventilation.[1] Do not inhale dust.[1] Contain the spilled material and cover it with an inert, non-combustible absorbent material (e.g., sand, earth).[1] Place the material into a suitable container for disposal.[1]

  • Cleanup: After the material has been collected, clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local regulations.[1]

G Safe Handling Workflow for Calcium Citrate Malate prep 1. Preparation - Clean work area - Verify emergency equipment ppe 2. Don PPE - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) prep->ppe handling 3. Handling - Use in ventilated area - Weigh in fume hood - Minimize dust ppe->handling storage 4. Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage cleanup 5. Post-Handling - Clean work surfaces - Decontaminate equipment handling->cleanup emergency Emergency Procedures - Spills & Exposure handling->emergency doff_ppe 6. Doff PPE - Proper removal technique cleanup->doff_ppe wash 7. Personal Hygiene - Wash hands thoroughly doff_ppe->wash disposal 8. Waste Disposal - Collect in labeled container - Follow local regulations wash->disposal

Caption: Workflow for the safe handling of Calcium citrate malate.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。